molecular formula C42H60N24O12 B12306339 Dodecamethylbambus[6]uril hydrate, bu[6]

Dodecamethylbambus[6]uril hydrate, bu[6]

Katalognummer: B12306339
Molekulargewicht: 1093.1 g/mol
InChI-Schlüssel: NWWBPKVPRVOAOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dodecamethylbambus[6]uril hydrate, bu[6] is a useful research compound. Its molecular formula is C42H60N24O12 and its molecular weight is 1093.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dodecamethylbambus[6]uril hydrate, bu[6] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecamethylbambus[6]uril hydrate, bu[6] including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C42H60N24O12

Molekulargewicht

1093.1 g/mol

IUPAC-Name

5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone

InChI

InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3

InChI-Schlüssel

NWWBPKVPRVOAOB-UHFFFAOYSA-N

Kanonische SMILES

CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O

Herkunft des Produkts

United States
Foundational & Exploratory

The Bambusuril (BU) Macrocycle: Discovery, Structural Causality, and Applications in Transmembrane Anion Transport

Author: BenchChem Technical Support Team. Date: March 2026

The Genesis of Bambusurils: A Serendipitous Discovery

The landscape of supramolecular chemistry was permanently altered in 2010 with the serendipitous discovery of the Bambusuril (BU) macrocycle. Discovered by Jan Švec and Vladimír Šindelář at [1], the molecule was initially the unexpected byproduct of an attempt to synthesize barrel-shaped cucurbituril analogs.

The nomenclature of this macrocycle reflects both its physical geometry and its chemical lineage: "bamboo" describes the rigid, segmented, tubular shape of the molecule, while "uril" denotes its origin from glycoluril building blocks. The first synthesized variant, Dodecamethylbambus[6]uril (


), exhibited unprecedented affinity for inorganic anions but suffered from poor aqueous solubility. Over the next decade, targeted chemical evolution led to the development of water-soluble, chiral, and highly fluorinated bambusurils, transforming them from structural curiosities into highly potent agents for biological anion transport and sensing.

Structural Causality and the Mechanism of Anion Recognition

Bambus[6]urils consist of six 2,4-substituted glycoluril units connected by methylene bridges. Unlike traditional synthetic anion receptors that rely on strong hydrogen bond donors (such as urea N-H or hydroxyl O-H groups), BU[6] utilizes a highly positive electrostatic potential generated by 12 converging methine (C-H) protons located entirely within a hydrophobic cavity.

The causality behind BU[6]'s extreme selectivity lies in a delicate thermodynamic balance between the desolvation penalty of the target anion and the enthalpic gain of encapsulation. Small, charge-dense anions (like


) are tightly hydrated; the energy required to strip away their solvation shell far exceeds the stabilization provided by the macrocycle. Conversely, large, charge-diffuse anions (such as 

,

, and

) possess much lower hydration energies. They readily shed their solvent molecules to enter the BU[6] cavity, where the highly favorable

electrostatic interactions dominate. This mechanism allows advanced fluorinated BU[6] derivatives to achieve picomolar dissociation constants in pure water.

G N1 Glycoluril Monomer (Building Block) N2 Acid-Catalyzed Condensation with Paraformaldehyde N1->N2 N4 Bambus[6]uril Macrocycle (Hexameric Ring) N2->N4 N3 Anion Templation (Cl- or ClO4-) N3->N4 Drives hexamer formation N5 Hydrophobic Cavity (12 Methine Protons) N4->N5 N6 High-Affinity Anion Binding (C-H···X- Interactions) N5->N6 Electrostatic attraction

Caption: Structural logic and templated assembly of the Bambus[6]uril macrocycle.

Self-Validating Experimental Protocol: Templated Synthesis of

The synthesis of


 is a masterclass in thermodynamically controlled, templated macrocyclization. The protocol is designed as a self-validating system, where the chemical environment actively selects for the desired hexameric product, and physical precipitation drives the reaction to completion via Le Chatelier's principle.

Causality of Experimental Choices: The choice of 5.4 M HCl is dual-purpose. First, the acidic environment catalyzes the Mannich-type polycondensation between the glycoluril units and paraformaldehyde. Second, and most critically, the high concentration of chloride ions acts as a thermodynamic template. As linear oligomers form, the


 anion binds to the developing cavity, drastically lowering the activation energy for the hexameric ring closure over competing linear polymerization pathways [2].
Step-by-Step Methodology
  • Precursor Preparation: Combine 2,4-dimethylglycoluril (1.0 eq) with paraformaldehyde (1.5 eq) in a reaction flask.

  • Acidic Templation: Suspend the solid mixture in 5.4 M aqueous HCl. Ensure the molarity is strictly maintained, as the chloride concentration dictates the templation efficiency.

  • Cyclization: Stir the mixture continuously at room temperature for 24 hours.

  • Isolation (Self-Validation Step 1): The hexameric caviplex

    
     is highly insoluble in the reaction medium. Its spontaneous precipitation drives the equilibrium forward and acts as a visual validation of successful cyclization. Filter the white precipitate and wash with water and methanol to remove unreacted monomers and linear oligomers.
    
  • Spectroscopic Validation (Self-Validation Step 2): Dissolve the purified caviplex in a suitable deuterated solvent (e.g.,

    
    ) and perform 
    
    
    
    NMR spectroscopy. The high symmetry of the hexamer yields a distinct, highly simplified spectrum compared to asymmetric oligomeric impurities, definitively validating the macrocyclic structure.

G S1 Step 1: Precursor Mixing 2,4-dimethylglycoluril + PFA S2 Step 2: Acidic Templation Add 5.4 M HCl (Cl- template) S1->S2 S3 Step 3: Cyclization Stir 24h at Room Temperature S2->S3 S4 Step 4: Precipitation Isolate H+(Cl-@Me12BU[6]) S3->S4 S5 Step 5: NMR Validation Confirm hexameric symmetry S4->S5

Caption: Self-validating synthetic workflow for Dodecamethylbambus[6]uril.

Quantitative Binding and Transmembrane Transport

Because biological membranes are impermeable to hydrophilic anions, the dysregulation of natural anion channels leads to severe channelopathies, such as cystic fibrosis. Bambusurils have emerged as highly potent artificial anion transporters capable of restoring these biological functions.

Recent advancements have focused on modifying the portals of the BU[6] macrocycle. By appending highly lipophilic, electron-withdrawing groups (e.g.,


 or 

), researchers have drastically polarized the internal methine protons, leading to record-breaking binding constants [3, 4]. Furthermore, in 2025, researchers successfully conjugated bile acid residues to the BU macrocycle. This structural expansion allows a single BU molecule to span the entire lipid bilayer, acting as a highly efficient unimolecular anion channel rather than a mobile carrier [5].

The quantitative performance of these advanced derivatives is summarized below:

Table 1: Quantitative Anion Binding and Transport Metrics of Bambus[6]uril Derivatives
Bambusuril DerivativeTarget AnionBinding Affinity (

) / Transport (

)
Assay MediumReference
BU2 (Fluorinated)Iodide (

)

Buffered Water[3]
BU5 (

substituted)
Iodide (

)

Acetonitrile[4]
Bn-BU (Benzyl substituted)Perchlorate (

)

Chloroform[2]
L3 (BU-Cholic Acid Conjugate)Chloride (

)

POPC Lipid Vesicles[5]

Note: The


 value for the L3 conjugate demonstrates extreme transport efficiency, though it is highly sensitive to the cholesterol content of the membrane, which can physically compress the bile acid arms and close the channel.

Conclusion

From a serendipitous laboratory discovery to a leading candidate for the treatment of genetic channelopathies, the Bambusuril macrocycle represents a triumph of rational supramolecular design. By leveraging the thermodynamics of desolvation and the precise electrostatic tuning of its internal methine protons, BU[6] provides an unparalleled platform for anion recognition and unimolecular transmembrane transport.

References

  • Vladimír Šindelář Interview - The Discovery of Bambusuril. Masaryk University Faculty of Science (MUNI SCI). URL:[Link]

  • Improvements in Methyl-Bambus[6]uril Synthesis Yield. Journal of the Brazilian Chemical Society, 31(11), 2020. URL:[Link]

  • A Bambusuril Receptor Binds Charge Diffuse Anions in Water at Picomolar Concentrations. Angewandte Chemie International Edition, 2021. URL:[Link]

  • Synthesis of bambusurils with perfluoroalkylthiobenzyl groups as highly potent halide receptors. Chemical Science, 15, 2024. URL:[Link]

  • Anion Transport by Bambusuril-Bile Acid Conjugates: Drastic Effect of the Cholesterol Content. Angewandte Chemie International Edition, 2025. URL:[Link]

Technical Guide: Dodecamethylbambusuril Hydrate – Physicochemical Profile and Anion Recognition Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Basic Properties of Dodecamethylbambusuril Hydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecamethylbambus[6]uril (Me


BU[6]) is a semi-rigid macrocyclic host molecule belonging to the bambusuril family. Distinguished by its deep, electron-deficient cavity (~12.7 Å height), it functions as a potent receptor for inorganic anions, exhibiting binding affinities that often exceed those of cucurbiturils and calixpyrroles in non-polar media.[1]

This guide addresses the hydrate form of Me


BU[6]. While the macrocycle itself is hydrophobic, the solid-state material equilibrates with atmospheric moisture to form a stoichiometric hydrate (typically tetrahydrate, Me

BU[6]·4H

O). Understanding this hydration dynamic is critical for accurate gravimetric preparation and solubility management in drug delivery and supramolecular sensing applications.

Part 1: Molecular Architecture & Hydration Dynamics

Structural Framework

The Dodecamethylbambusuril scaffold consists of six 2,4-dimethylglycoluril units linked by methylene bridges. Unlike the barrel-shaped cucurbiturils, bambusurils adopt an alternating conformation where the glycoluril units are arranged in a pattern that creates a deep, hydrophobic cavity.

  • Cavity Dimensions:

    • Height: 12.7 Å (significantly deeper than Cucurbit[6]uril's 9.1 Å).[1][2]

    • Internal Diameter: ~6.0–6.5 Å (ideal for diffuse anions like I

      
      , ClO
      
      
      
      ).
  • Binding Motif: The cavity is lined with 12 methine protons (C-H) pointing inward. These protons create a region of high positive electrostatic potential, facilitating anion binding via multiple C-H···Anion hydrogen bonds .

The Hydrate State

In its solid state, Me


BU[6] is rarely anhydrous unless freshly dried under high vacuum and heat.
  • Stoichiometry: Experimental and DFT data suggest a stable tetrahydrate form: Me

    
    BU[6]·4H
    
    
    
    O
    .
  • Water Location: The water molecules are not merely surface-adsorbed but can occupy the cavity portals or the cavity interior, stabilized by weak interactions.

  • Implication for Researchers: When weighing the solid for stock solutions, you must account for the molecular weight of the hydrate (MW

    
     1000 + 72  g/mol ) to avoid concentration errors of ~5-7%.
    

Part 2: Physicochemical Properties

Solubility Profile

A common pitfall in bambusuril applications is the assumption of water solubility due to the "hydrate" nomenclature. Me


BU[6] is insoluble in pure water .
Solvent ClassRepresentative SolventsSolubility StatusNotes
Halogenated Chloroform (CHClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), DCM
High Preferred for NMR/ITC studies.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High Good for stock solutions.
Protic Methanol, EthanolLow/Sparingly Often used for washing/precipitation.
Aqueous Water, BufferInsoluble Crucial: Soluble only if specific chaos-tropic anions (e.g., TBA

salts) are present to form soluble host-guest complexes.
Non-polar Hexane, TolueneInsoluble Used as anti-solvents.
Stability
  • Thermal: Stable up to >250°C.

  • Chemical: Resistant to acidic hydrolysis (synthesized in conc. HCl). Stable in basic conditions, though prolonged exposure to strong bases may degrade the glycoluril units.

Part 3: Synthesis & Purification Protocol

The synthesis of Me


BU[6] relies on the acid-catalyzed condensation of 2,4-dimethylglycoluril.[3] The following protocol is optimized for yield and purity, minimizing linear oligomer formation.
Reagents
  • 2,4-Dimethylglycoluril[3][4]

  • Paraformaldehyde[5]

  • Hydrochloric acid (Concentrated, ~37%)

  • Solvents: Chloroform, Water, Methanol[6]

Step-by-Step Methodology
  • Condensation: Dissolve 2,4-dimethylglycoluril and paraformaldehyde (1:1 molar ratio) in concentrated HCl.

  • Reaction: Reflux the mixture at 50–60°C. The reaction time is critical; 24 hours is standard, but extending to 48+ hours can improve yield of the thermodynamic product.

  • Precipitation: Cool the reaction mixture. Dilute with water to induce precipitation of the crude macrocycle.

  • Purification (The "Anion Template" Trick):

    • The crude solid often contains linear oligomers.

    • Wash thoroughly with water and methanol to remove unreacted monomers.

    • Refinement: Recrystallize from a CHCl

      
      /Methanol mixture.
      
  • Drying: Dry under vacuum at 80°C for 12 hours to remove bulk solvents. Note: The product will re-absorb atmospheric water to form the hydrate upon exposure to air.

Visualization: Synthesis Workflow

SynthesisProtocol Start Reagents: 2,4-Dimethylglycoluril + Paraformaldehyde Acid Add Conc. HCl (Solvent & Catalyst) Start->Acid Reflux Reflux 50-60°C, 24h Acid->Reflux Precip Precipitation Dilute with H2O Reflux->Precip Wash Wash Water & Methanol (Remove linear oligomers) Precip->Wash Recryst Recrystallization CHCl3 / MeOH Wash->Recryst Dry Vacuum Dry (Anhydrous Form) Recryst->Dry Equilibrate Air Equilibration (+ 4H2O) Dry->Equilibrate Absorption Final Me12BU[6] Hydrate Equilibrate->Final

Caption: Optimized synthesis workflow for Dodecamethylbambusuril Hydrate, highlighting the critical equilibration step.

Part 4: Anion Affinity & Host-Guest Chemistry[6]

The primary utility of Me


BU[6] is its exceptional affinity for anions with low hydration energy (chaotropic anions).
Binding Mechanism

The binding is enthalpy-driven (


). The displacement of high-energy water molecules from the hydrophobic cavity (in the case of the hydrate) contributes significantly to the binding free energy when in aqueous-organic mixtures.
Selectivity Series

In organic solvents (e.g., Chloroform, Acetonitrile), the binding affinity generally follows the order of anion size and charge delocalization:



  • Perchlorate (

    
    ):  The "gold standard" guest. 
    
    
    
    M
    
    
    in CHCl
    
    
    .
  • Iodide (

    
    ):  Excellent fit.
    
  • Chloride (

    
    ):  Weaker binding due to higher solvation energy and smaller size (less contact with cavity walls).
    
Quantitative Binding Data (in CHCl )
AnionAssociation Constant (

, M

)
Selectivity Factor (vs Cl

)
ClO


~1,000,000x
I


~200,000x
Br


~200x
Cl


1x (Reference)

Data approximated from NMR/ITC titrations in chloroform at 298K.

Visualization: Thermodynamic Cycle

BindingCycle HostHydrate Host·(H2O)n (Solvated Hydrate) Complex [Host·Anion]⁻ (Inclusion Complex) HostHydrate->Complex + Anion⁻ WaterBulk nH2O (Bulk Solvent) HostHydrate->WaterBulk Cavity Evacuation (Entropic Gain) AnionSolv Anion⁻ (Solvated) AnionSolv->Complex Desolvation (Enthalpic Cost)

Caption: Thermodynamic cycle of anion binding. High affinity is driven by the release of cavity-bound water and strong C-H···Anion interactions.

Part 5: Experimental Characterization Protocols

H NMR Titration (Binding Constant Determination)

For researchers determining


 values (

to

M

range):
  • Preparation: Prepare a 2.0 mM solution of Me

    
    BU[6] in CDCl
    
    
    
    .
  • Titrant: Prepare a 20-50 mM solution of the anion (as a Tetrabutylammonium salt, TBA

    
    X
    
    
    
    ) in the same solvent to avoid dilution effects.
  • Execution: Add aliquots of anion to the host.

  • Observation: Monitor the methine proton signal (~5.3 ppm). It will shift downfield (higher ppm) upon anion binding due to the deshielding effect of the hydrogen bond.

  • Analysis: Fit the chemical shift change (

    
    ) vs. concentration to a 1:1 binding isotherm (Isotherm fitting software like BindFit).
    
Isothermal Titration Calorimetry (ITC)

For high-affinity binders (


 M

):
  • Solvent: pure CHCl

    
     or CH
    
    
    
    CN.
  • Cell Reagent: Me

    
    BU[6] (0.1 mM).
    
  • Syringe Reagent: TBA

    
    Anion
    
    
    
    (1.5 mM).
  • Curve: Expect a steep transition (sigmoidal). For extremely high affinities (

    
    ), competition titrations (displacement) are required for accuracy.
    

References

  • Svec, J., et al. (2011).[6][7] "Anion-free bambus[6]uril and its supramolecular properties." Chemistry – A European Journal. Link

  • Havel, V., & Sindelar, V. (2015).[7] "Anion Binding Inside a Bambus[6]uril Macrocycle in Chloroform." ChemPlusChem. Link

  • Fiala, T., et al. (2023). "Absorption of Water Vapor by Bambus[6]uril and a Density Functional Theory Study of Its Aqua Complexes." International Journal of Molecular Sciences. Link

  • Valkenier, H., et al. (2014). "Bambusurils as Anion Transporters." Accounts of Chemical Research.

Sources

The Allure of the Pumpkin: An Introduction to Cucurbit[n]uril Host-Guest Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Experimental Study of Cucurbit[n]uril Host-Guest Interactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and experimental methodologies used to investigate host-guest interactions involving the cucurbit[n]uril (CB[n]) family of macrocycles. We will delve into the core computational techniques, essential experimental validation protocols, and the synergistic workflow that combines them to produce robust, high-confidence models of these supramolecular systems.

Cucurbit[n]urils, often abbreviated as CB[n], are a remarkable family of macrocyclic host molecules synthesized from the condensation of glycoluril and formaldehyde.[1] Their unique pumpkin-like shape features a hydrophobic inner cavity and two identical hydrophilic portals lined with carbonyl groups.[1][2] This distinct architecture allows CB[n]s to encapsulate a wide variety of guest molecules—ranging from small organic compounds and drug molecules to gases and ions—within their cavity, forming stable, non-covalent host-guest complexes.[1][3]

The ability to precisely control and modulate the physicochemical properties of guest molecules through encapsulation has positioned CB[n]s as highly promising candidates for a multitude of applications, particularly in pharmaceutical sciences.[3][4] These applications include enhancing drug solubility and stability, developing controlled-release systems, and reducing drug toxicity.[4][5][6] Understanding the intricate details of these host-guest interactions at an atomic level is paramount for the rational design of new CB[n]-based technologies. This is where a synergistic approach, combining theoretical studies with experimental validation, becomes indispensable.

The primary driving forces governing CB[n] host-guest binding are a combination of non-covalent interactions:

  • The Hydrophobic Effect: The release of high-energy water molecules from the hydrophobic cavity upon guest binding is a major thermodynamic driving force.[3]

  • Ion-Dipole Interactions: The carbonyl-lined portals are electron-rich and form strong interactions with cationic guests.[2][7]

  • Van der Waals Forces: London dispersion forces between the guest and the inner surface of the CB[n] cavity contribute significantly to the stability of the complex.[3][8][9]

  • Hydrogen Bonding: While less common as a primary driver for deep inclusion, hydrogen bonds can form between the guest and the carbonyl portals, influencing the orientation and stability of the complex.[2][7]

The Computational Toolbox: Predicting and Probing Interactions in Silico

Theoretical studies provide an atomic-level understanding that is often difficult to achieve through experimentation alone. They allow for the prediction of binding modes, the calculation of binding affinities, and the elucidation of the specific forces that stabilize the complex. The choice of computational method represents a trade-off between accuracy and computational cost.

Quantum Mechanics (QM) Methods

Quantum mechanics calculations, which solve approximations of the Schrödinger equation, provide the most accurate description of electronic structure and intermolecular interactions.[10]

  • Density Functional Theory (DFT): DFT is a popular QM method that offers a good balance of accuracy and computational cost. It is often used to optimize the geometry of host-guest complexes and calculate interaction energies in the gas phase or with implicit solvent models.[3][11] DFT is also crucial for developing and validating the parameters used in less computationally expensive methods like molecular mechanics.

  • Semi-empirical Methods (SQM): Methods like PM6, PM7, and DFTB are derived from QM by introducing parameters from experimental data to simplify calculations.[10][12] They are orders of magnitude faster than DFT, making them suitable for initial screening of many potential guests or for use in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.[13][14]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For systems involving thousands of atoms, including explicit solvent molecules, MM methods are the workhorse.

  • Force Fields: MM relies on force fields, such as AMBER or GAFF (General Amber Force Field), which represent molecules as a collection of balls (atoms) and springs (bonds) and use classical physics to calculate the potential energy of the system.[7] The accuracy of these simulations is highly dependent on the quality of the force field parameters.[7]

  • Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the system over time, providing a dynamic view of the host-guest binding process. By simulating the system for nanoseconds to microseconds, MD can explore the conformational landscape, reveal the role of solvent, and generate ensembles of structures for calculating thermodynamic properties.[15] Explicitly modeling water is critical, as the hydrophobic effect is a dominant force in CB[n] binding.

Free Energy Calculations

The ultimate goal of many theoretical studies is to predict the binding free energy (ΔG), which is directly related to the binding constant (Kₐ). Several methods exist to compute ΔG from MD simulations.

  • MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area methods are endpoint methods that calculate the binding free energy by analyzing snapshots from an MD simulation.[16] They are computationally efficient but often less accurate than more rigorous methods.

  • Alchemical Free Energy Methods: These are among the most accurate methods. They involve creating a non-physical, alchemical pathway to transform the guest into nothing or into another molecule.

    • Thermodynamic Integration (TI): Calculates the free energy change by integrating the ensemble-averaged potential energy derivative with respect to a coupling parameter that controls the "alchemical" transformation.[17]

    • Bennett Acceptance Ratio (BAR): A statistically robust method for calculating free energy differences between two states.[17]

  • Potential of Mean Force (PMF) Methods: These methods calculate the free energy profile along a specific reaction coordinate, such as the distance between the host and guest.

    • Umbrella Sampling: A series of simulations are run where the guest is restrained at different positions along the binding pathway, and the resulting free energy profiles are combined to reconstruct the full PMF.[18][19]

The following diagram illustrates the hierarchical nature of these computational approaches.

G cluster_0 Computational Methods for CB[n] Host-Guest Studies A High-Throughput Screening (Docking, MM/GBSA) B Molecular Dynamics (MD) Simulations (AMBER, GAFF Force Fields, Explicit Solvent) A->B Identify Promising Candidates C Rigorous Free Energy Calculations (TI, BAR, Umbrella Sampling) B->C Calculate Accurate Binding Affinities D High-Accuracy Quantum Mechanics (DFT, Semi-empirical) D->B Parameterize / Validate Force Fields

Caption: Hierarchy of computational methods for studying CB[n] complexes.

Ground Truth: Essential Experimental Validation

Computational predictions are hypotheses that must be rigorously tested by experiment. A combination of experimental techniques is necessary to build a self-validating system where theoretical and empirical data converge to form a cohesive picture.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution.[3][8][20] It directly measures the heat released or absorbed as a guest is titrated into a solution containing the host. A single ITC experiment can determine all the key thermodynamic parameters.[3][21]

ParameterDescription
Binding Affinity (Kₐ) The strength of the interaction.
Stoichiometry (n) The host:guest ratio of the complex (e.g., 1:1, 1:2).
Enthalpy Change (ΔH) The heat change upon binding, reflecting changes in bonding.
Entropy Change (ΔS) The change in disorder, reflecting solvent reorganization and conformational changes.
Gibbs Free Energy (ΔG) Calculated from ΔG = -RTln(Kₐ), the overall thermodynamic driving force.

Table 1: Thermodynamic parameters obtained from Isothermal Titration Calorimetry (ITC).

  • Preparation: Prepare solutions of the CB[2] host and the guest molecule in the same, well-defined buffer (e.g., 50 mM sodium phosphate, pH 7.4). Degas all solutions thoroughly to prevent air bubbles.

  • Loading: Fill the ITC sample cell (typically ~200-1400 µL) with the CB[2] solution (e.g., 0.1 mM). Fill the injection syringe (typically ~40-250 µL) with the guest solution at a concentration 10-15 times that of the host (e.g., 1.0-1.5 mM).

  • Titration: Place the cell and syringe in the calorimeter and allow the system to equilibrate thermally (e.g., at 25°C).

  • Data Acquisition: Perform a series of small, sequential injections (e.g., 2-10 µL) of the guest solution into the host solution. The instrument records the heat change after each injection.

  • Analysis: The resulting data (a plot of heat per injection versus the molar ratio of guest to host) is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to extract Kₐ, n, and ΔH.[20] ΔS and ΔG are then calculated from these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for obtaining structural information about host-guest complexes in solution.[8][22][23]

  • ¹H NMR Titration: By monitoring the chemical shifts of the guest and host protons upon complexation, one can confirm binding. Large upfield or downfield shifts of specific guest protons indicate their inclusion within the CB[n] cavity.[2][8]

  • 2D NMR (ROESY/NOESY): These experiments detect through-space correlations between protons that are close to each other (< 5 Å). A cross-peak between a guest proton and an inner proton of the CB[n] cavity provides definitive proof of inclusion and reveals the orientation of the guest.[8][24]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. Upon complexation, the smaller guest tumbles more slowly as part of the larger host-guest complex. A DOSY experiment will show the guest and host signals having the same diffusion coefficient, confirming they are bound together.[3][8]

  • Preparation: Prepare a stock solution of the guest (e.g., 1 mM) and a stock solution of CB[2] (e.g., 10 mM) in a deuterated solvent (e.g., D₂O with a suitable buffer).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the guest alone.

  • Titration: Add small, incremental aliquots of the CB[2] stock solution to the NMR tube containing the guest solution. Acquire a ¹H NMR spectrum after each addition.

  • Analysis (Titration): Observe the changes in chemical shifts of the guest protons. Protons that shift significantly are likely interacting with the CB[n] cavity or portals.

  • Confirmation (ROESY): Prepare a sample with a slight excess of host to ensure most of the guest is bound (e.g., a 1:1.2 guest:host molar ratio).

  • Acquisition (ROESY): Run a 2D ROESY experiment. This may take several hours.

  • Analysis (ROESY): Look for intermolecular cross-peaks between protons on the guest and the protons on the inner wall of the CB[2] cavity. The presence of these peaks is unambiguous evidence of inclusion.[8]

A Self-Validating Workflow: Integrating Theory and Experiment

Neither computation nor experiment alone can provide a complete picture. The true power lies in their integration, where each component informs and validates the other. This creates a robust, self-validating system for characterizing CB[n] host-guest interactions.

G cluster_workflow Integrated Workflow for CB[n] Host-Guest Studies cluster_comp Computational Arm cluster_exp Experimental Arm Hypothesis Hypothesis (e.g., A drug binds to CB[7]) Comp_Model 1. Build Initial Model (Docking / MD Setup) Hypothesis->Comp_Model ITC 3. ITC Experiment (Measure Binding Thermodynamics, ΔG) NMR 4. NMR Spectroscopy (Confirm Binding Pose & Stoichiometry) MD_Sim 2. MD Simulation (Explore Dynamics & Solvation) Comp_Model->MD_Sim Free_Energy 3. Free Energy Calculation (Predict Binding Affinity, ΔG) MD_Sim->Free_Energy Comp_Struct 4. Predicted Structure (Binding Pose, Key Interactions) MD_Sim->Comp_Struct Validation Validation & Refinement (Compare Predictions with Data) Free_Energy->Validation Predicted ΔG Comp_Struct->Validation Predicted Pose ITC->Validation Measured ΔG, ΔH, TΔS NMR->Validation Experimental Pose Validation->MD_Sim Disagreement → Refine Model Conclusion Validated Model (High-Confidence Understanding of the Host-Guest System) Validation->Conclusion Agreement

Caption: A self-validating workflow integrating computational and experimental methods.

This workflow begins with a hypothesis, which is then explored in parallel by computational and experimental arms. The computational arm predicts the binding pose and affinity. The experimental arm independently measures these properties. In the crucial validation step, the results are compared. Agreement between the predicted and measured data provides high confidence in the resulting model. Disagreement flags potential issues in the computational model (e.g., incorrect force field parameters, insufficient sampling) or experimental conditions, prompting a cycle of refinement.[9] This iterative process ensures the final model is robust and trustworthy.

Conclusion and Future Outlook

The study of CB[n] host-guest interactions is a vibrant field with significant implications for drug development and materials science. A deep understanding of these systems requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical certainty of experimental validation. The integrated workflow described herein provides a framework for achieving a high-confidence, atomic-level understanding of binding phenomena.

Future advancements will likely focus on improving the accuracy and efficiency of computational methods, particularly in force field development and enhanced sampling techniques, to tackle ever-more complex systems.[25] The continued collaboration between computational and experimental chemists will be the key to unlocking the full potential of cucurbiturils as functional components in advanced biomedical and technological applications.

References

  • FULIR, Host–Guest Interactions of Cucurbit[2]uril with Nabumetone and Naproxen. Available at:

  • A General Picture of Cucurbit[10]uril Host–Guest Binding: Recalibrating Bonded Interactions. Available at:

  • MDPI, Host–Guest Interactions of Cucurbit[2]uril with Nabumetone and Naproxen: Spectroscopic, Calorimetric, and DFT Studies in Aqueous Solution. Available at:

  • ResearchGate, Cucurbit[n]uril: A New Molecule in Host–Guest Chemistry | Request PDF.
  • ResearchGate, Host–Guest Complexes of Cucurbituril with the neutral Guest Valrubicin: An Experimental and Computational Study | Request PDF.
  • PMC, The HYDROPHOBE Challenge: A Joint Experimental and Computational Study on the Host-Guest Binding of Hydrocarbons to Cucurbiturils Allowing Explicit Evaluation of Guest Hydration Free Energy Contributions.
  • RSC Publishing, Study on the host–guest interactions between tetramethyl cucurbit[9]uril and 2-heterocyclic-substituted benzimidazoles. Available at:

  • Theses, Quantum Mechanical Investigation of Non-Covalent Interactions in Host-Guest and Protein-Ligand Complexes.
  • PMC - NIH, NMR Spectroscopy of supramolecular chemistry on protein surfaces.
  • Frontiers, Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology.
  • PMC, Host–Guest Interactions of Cucurbit[2]uril with Nabumetone and Naproxen: Spectroscopic, Calorimetric, and DFT Studies in Aqueous Solution. Available at:

  • New Journal of Chemistry (RSC Publishing), Host–guest complexation of APP+ with cucurbit[2]uril. Theoretical and experimental studies on the supramolecular inhibition of its cytotoxicity on SERT. Available at:

  • ACS Publications, Low-Cost Quantum Chemical Methods for Noncovalent Interactions | The Journal of Physical Chemistry Letters.
  • Books - The Royal Society of Chemistry, Chapter 5: NMR of Supramolecular Gels.
  • ResearchGate, Thermodynamic analysis of binding of benzimidazole derivative with cucurbit[2]uril: A isothermal titration calorimetry study | Request PDF. Available at:

  • PMC, Absolute binding free energy calculations of CBClip host–guest systems in the SAMPL5 blind challenge.
  • Spider, The potential of cucurbit[n]urils in drug delivery.
  • Quantum Mechanics Characterization of Non-Covalent Interaction in Nucleotide Fragments.
  • ACS Publications, Cucurbit[2]uril Complexation of Near-Infrared Fluorescent Azobenzene-Cyanine Conjugates. Available at:

  • Taylor & Francis, Full article: Model binding experiments with cucurbit[2]uril and p-sulfonatocalix[1]arene support use of explicit solvation term in governing equation for binding equilibria. Available at:

  • MDPI, Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine.
  • Books, CHAPTER 7: Cucurbiturils in Drug Delivery And For Biomedical Applications.
  • PMC, Bridging Calorimetry and Simulation through Precise Calculations of Cucurbituril–Guest Binding Enthalpies.
  • ChemRxiv, Calculating Binding Free Energies in Model Host-Guest Systems with Unrestrained Advanced Sampling.
  • FULIR, Cucurbit[10]uril forms tight inclusion complexes with cationic triamantanes. Available at:

  • eScholarship.org, Tuning Potential Functions to Host–Guest Binding Data.
  • SciSpace, Solid-State NMR Studies on Supramolecular Chemistry.
  • bioRxiv, Host-Guest binding free energies à la carte: an automated OneOPES protocol.
  • Digital Commons @ Trinity, Blind Prediction of Host-Guest Binding Affinities: A New SAMPL3 Challenge.
  • Semantic Scholar, Surface inclusion and dynamics of cucurbit[2]uril-based supramolecular complexes. Available at:

  • Chemical Science (RSC Publishing) DOI:10.1039/D3SC01975F, The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies.
  • AIP Publishing, Computation of host–guest binding free energies with a new quantum mechanics based mining minima algorithm | The Journal of Chemical Physics.
  • Taylor & Francis Group - Figshare, Molecular dynamics simulation study of the structural features and inclusion capacities of cucurbit[9]uril derivatives in aqueous solutions. Available at:

  • ResearchGate, NMR Spectroscopy of supramolecular chemistry on protein surfaces.
  • ResearchGate, Workflow of the binding free energy calculations.
  • ACS Publications, Saturation Transfer Difference NMR Spectroscopy for the Elucidation of Supramolecular Albumin–Polymer Interactions | ACS Macro Letters.
  • PMC, Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications.
  • PubMed, A combined molecular dynamics simulation and quantum mechanics study on mercaptopurine interaction with the cucurbit[2][9] urils: Analysis of electronic structure. Available at:

  • Taylor & Francis, Supramolecular chemistry – Knowledge and References.

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Dodecamethylbambusuril Hydrate Anion Binding Affinity: Mechanistic Insights and Supramolecular Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dodecamethylbambus[6]uril (Me12BU[6]) has emerged as a premier neutral macrocyclic receptor for anion recognition. While its anhydrous form is well-documented for binding small inorganic anions via a 1:1 inclusion mechanism, the presence of a cavity-bound water molecule—forming the Me12BU[6] hydrate—fundamentally alters its supramolecular behavior. This whitepaper elucidates the thermodynamic and structural causality behind the hydrate's ability to mediate 2:1 (anion:macrocycle) portal binding for large organic anions, providing validated protocols for researchers and drug development professionals leveraging these macrocycles for anion extraction and transport.

Structural Dynamics and the "Frustrated" Hydrate

Me12BU[6] is synthesized via the acid-catalyzed condensation of 2,4-dimethylglycoluril and paraformaldehyde[1]. The resulting structure features a rigid, 12.7 Å deep hydrophobic cavity lined with 12 methine protons that act as potent hydrogen-bond donors[2].

In ambient conditions or aqueous-organic mixtures, the empty macrocycle spontaneously encapsulates a single water molecule to minimize the high surface energy of the void[3]. Density Functional Theory (DFT) calculations reveal that this water molecule is "frustrated"—it lacks the extensive hydrogen-bonding network present in bulk water, making it a highly reactive structural bridge[3].

The Dichotomy of Binding: Cavity Displacement vs. Water-Mediated Inclusion

The binding affinity and stoichiometry of Me12BU[6] are strictly dictated by the interplay between the guest anion's size and the cavity-bound hydrate:

  • Small Inorganic Anions (e.g., Cl⁻, I⁻): These anions possess a high charge density and optimal ionic radii for deep cavity inclusion. Upon binding, they completely displace the frustrated water molecule, forming a canonical 1:1 complex driven by robust C–H···anion interactions[4].

  • Large Organic Anions (e.g., Benzoates, Tosylates): Anions with bulky aromatic or aliphatic tails cannot sterically fit within the macrocycle's center. Instead, they engage in a . The cavity-retained water molecule acts as a thermodynamic anchor, simultaneously hydrogen-bonding with two carboxylate or sulfonate groups positioned at opposite portals. This yields a highly stable 2:1 ternary complex (Me12BU[6]·H2O·2X⁻),[5].

Quantitative Thermodynamic Data

Understanding the causality of these interactions requires precise thermodynamic quantification. The table below summarizes the binding affinities (


) and primary interaction modes, highlighting the structural divergence caused by the hydrate.
Guest AnionStoichiometry (Anion:Host)Cavity Water StatusAssociation Constant (

)
Primary Interaction Mode
Chloride (Cl⁻) 1:1Displaced~10⁷ M⁻¹ (CHCl₃)Cavity C–H···Cl⁻
Iodide (I⁻) 1:1Displaced>10⁹ M⁻¹ (CHCl₃)Cavity C–H···I⁻
Benzoate (PhCOO⁻) 2:1Retained (Bridging)

≈ 10⁴,

≈ 10³ M⁻¹
Portal H-bonding via H₂O
Tosylate (TsO⁻) 2:1Retained (Bridging)

≈ 10⁴,

≈ 10² M⁻¹
Portal H-bonding via H₂O
Diethyl Phosphate 2:1Retained (Bridging)

≈ 10³,

≈ 10² M⁻¹
Portal H-bonding via H₂O

Data synthesized from established calorimetric studies on bambusuril host-guest systems[4],,[5].

Experimental Protocol: Hydrate Isolation and ITC Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol details the isolation of the Me12BU[6] hydrate and the subsequent Isothermal Titration Calorimetry (ITC) assay required to map its binding affinity.

Phase 1: Macrocycle Preparation & Hydration
  • Macrocyclization: React 2,4-dimethylglycoluril (1.77 M) with paraformaldehyde (1.77 M) in 5.4 M HCl at 25 °C for 24 hours[6].

    • Causality: The chloride ion acts as a critical thermodynamic template, directing the assembly of the six-membered ring over the four-membered kinetic product[7].

  • Template Removal: Suspend the crude Me12BU[6]·HCl precipitate in hot methanol (60 °C) and stir vigorously for 12 hours. Filter and repeat three times.

    • Causality: Methanol disrupts the internal C–H···Cl⁻ hydrogen bonds, extracting the templating acid without degrading the robust methylene-bridged backbone.

  • Controlled Hydration: Dissolve the anion-free macrocycle in a biphasic mixture of anhydrous chloroform and trace high-purity water (Milli-Q). Evaporate the solvent slowly under a gentle nitrogen stream.

    • Causality: The thermodynamic preference to satisfy the empty cavity's surface energy forces the spontaneous encapsulation of a single water molecule, yielding the pure Me12BU[6]·H2O monohydrate[5],[3].

Phase 2: ITC Binding Assay (Self-Validating System)
  • Sample Preparation: Prepare a 1.0 mM solution of Me12BU[6]·H2O in chloroform. Prepare a 10.0 mM solution of the guest anion (e.g., tetrabutylammonium benzoate) using the exact same solvent batch.

  • Titration Parameters: Load the macrocycle into the sample cell (298 K). Inject 10 μL aliquots of the anion solution at 300-second intervals.

    • Causality: The extended 300-second interval is mandatory. Water-mediated portal binding requires significant structural reorganization; shorter intervals will truncate the exothermic integration, leading to artificially low enthalpy (ΔH) values.

  • Data Fitting: Export the isotherm data and fit it to a sequential two-site binding model.

    • Causality: A standard 1:1 model will fail to converge for large organic anions. The two-site model self-validates the 2:1 stoichiometry, allowing for the independent determination of

      
       and 
      
      
      
      to quantify the cooperativity of the hydrate bridge.

Mechanistic Pathway of Hydrate-Mediated Binding

Pathway A Anhydrous Me12BU[6] (High Energy Cavity) B Me12BU[6]·H2O (Frustrated Hydrate) A->B Atmospheric Moisture (Spontaneous Encapsulation) C 1:1 Inclusion Complex (Small Anions: Cl⁻, I⁻) B->C + Small Anion (X⁻) - H2O (Displacement) D 2:1 Ternary Complex Me12BU[6]·H2O·2X⁻ (Large Anions: Benzoate) B->D + 2 Large Anions (X⁻) (Water-Mediated Portal Binding) C->A Desolvation / Heat

Figure 1: Mechanistic pathway of Me12BU[6] hydration and subsequent anion binding modes.

References

  • Title: A bambusuril macrocycle that binds anions in water with high affinity and selectivity Source: Angewandte Chemie URL: [Link]

  • Title: Water-mediated inclusion of benzoates and tosylates inside the bambusuril macrocycle Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Bambusuril Derivatives: Synthesis and Supramolecular Properties Source: Masaryk University (IS MUNI) URL: [Link]

  • Title: Absorption of Water Vapor by Bambus[6]uril and a Density Functional Theory Study of Its Aqua Complexes Source: MDPI URL: [Link]

Sources

Exploring the Cavity Dimensions of Butyrylcholinesterase (BChE): Rational Design of Selective Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological targeting of cholinesterases has historically centered on Acetylcholinesterase (AChE). However, in late-stage Alzheimer's disease (AD), AChE levels plummet while Butyrylcholinesterase (BChE) levels rise, making BChE a primary target for restoring cholinergic transmission[1]. The fundamental challenge in developing BChE-selective inhibitors lies in exploiting the subtle structural variations between the two enzymes. This whitepaper explores the cavity dimensions of bu tyrylcholinesterase (BChE), detailing how its expanded active site gorge dictates the rational design of highly selective, bulky pharmacophores.

Topological Divergence: The 200 ų Advantage

The active site of BChE is situated at the base of a deep, narrow gorge, approximately 20 Šin depth[2]. While the overall scaffolding of AChE and BChE is highly conserved, the cavity dimensions of BChE are significantly larger. Volume calculations reveal that the BChE active-site gorge is approximately 200 ų larger than that of AChE, totaling roughly ~500 ų compared to AChE's ~300 ų[3].

The Causality of Cavity Expansion: This volumetric expansion is not arbitrary; it is the direct result of evolutionary amino acid substitutions. Specifically, six of the fourteen aromatic amino acid residues that line the AChE gorge are replaced by smaller aliphatic residues in BChE[4]. The most critical substitutions occur in the acyl binding pocket: the bulky phenylalanine residues (Phe288 and Phe290) in AChE are replaced by Leucine (Leu286) and Valine (Val288) in BChE[1]. This structural reality allows BChE to accommodate larger substrates (like butyrylcholine) and bulky inhibitors (such as ethopropazine and adamantyl derivatives) in multiple orientations[3][4].

Quantitative Data: Comparative Cavity Dimensions
FeatureAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)Structural Consequence
Gorge Volume ~300 ų~500 ųBChE accommodates bulkier ligands[3].
Acyl Pocket Phe288, Phe290Leu286, Val288Loss of steric hindrance in BChE[1].
Choline Binding Tyr337Ala328A328 in BChE prevents steric clash with phenothiazines[4].
Catalytic Triad Ser203, His447, Glu334Ser198, His438, Glu325Highly conserved catalytic mechanism[5].

Rational Drug Design: Exploiting the Cavity

The causality behind choosing bulky ligands—such as ethopropazine or adamantyl-based compounds—is rooted in this 200 ų difference. Ethopropazine exhibits poor inhibitory activity toward AChE because the smaller dimension of the AChE gorge cannot accommodate its bulky exocyclic substitution[4]. Conversely, the expanded BChE cavity permits ethopropazine binding. Furthermore, the substitution of Tyr337 (in AChE) to Ala328 (in BChE) removes a critical steric barrier, allowing the phenothiazine ring to anchor securely within the BChE gorge[4].

GorgeTopology BChE hBChE Active Site Gorge Acyl Acyl Binding Pocket (L286, V288) BChE->Acyl Aliphatic substitutions PAS Peripheral Anionic Site (Y72, Y124, W286) BChE->PAS Gorge entrance CAS Catalytic Active Site (S198, E325, H438) BChE->CAS Deep cavity base Volume Gorge Volume: ~500 ų (200 ų > AChE) Acyl->Volume Expands cavity Design Rational Drug Design: Bulky Ligands (e.g., Adamantyl) Volume->Design Enables selectivity

Logical mapping of BChE active site topology to rational drug design.

Self-Validating Experimental Workflows

To map these cavity dimensions and validate inhibitor selectivity, a self-validating triad of Site-Directed Mutagenesis, X-ray Crystallography, and Molecular Dynamics (MD) is employed. The logic is circular and robust: mutagenesis alters the cavity, kinetics measure the macroscopic effect, and crystallography/MD confirm the microscopic structural reality.

Protocol 1: Site-Directed Mutagenesis and Kinetic Validation

Objective: To prove that Ala328 is responsible for the expanded cavity tolerance in BChE.

  • Mutagenesis: Generate recombinant human BChE (hBChE) mutants where Ala328 is mutated back to the AChE-equivalent bulky residues (A328F or A328Y) using PCR-based site-directed mutagenesis[3].

  • Expression: Express the mutants in a mammalian cell line (e.g., CHO or HEK293) to ensure proper glycosylation, which is critical for hBChE stability and folding[6].

  • Kinetic Assay (Ellman's Method):

    • Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 8.0), 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the purified hBChE mutant.

    • Introduce the bulky inhibitor (e.g., ethopropazine) at varying concentrations (0.01 µM to 100 µM).

    • Initiate the reaction with butyrylthiocholine iodide (BTC) and monitor absorbance at 412 nm to determine the inhibition constant (

      
      ).
      

Causality & Validation: If Ala328 is solely responsible for cavity expansion, the A328F mutant should completely lose affinity for ethopropazine. However, empirical data shows the A328F mutation only partially reduces affinity (


 shifts from 0.18 µM to 0.82 µM)[4]. This validates that the entire 200 ų volumetric expansion—not just a single residue—dictates selectivity[3].
Protocol 2: Dynamic Cavity Mapping via Molecular Dynamics (MD) and Crystallography

Objective: To calculate the exact gorge volume and visualize ligand orientation.

  • Crystallization: Co-crystallize hBChE with the target inhibitor using the hanging-drop vapor diffusion method. The crystal structure of hBChE (e.g., PDB ID: 1P0Q) serves as the definitive structural baseline[6].

  • X-ray Diffraction: Resolve the structure to at least 2.5 Å to accurately map the electron density of the acyl pocket[7].

  • MD Simulation:

    • Import the resolved PDB structure into an MD engine (e.g., GROMACS).

    • Solvate the protein in a TIP3P water box and neutralize with NaCl.

    • Run a 100 ns production trajectory under NPT ensemble conditions.

  • Volume Calculation: Utilize tools like CASTp (Computed Atlas of Surface Topography of proteins) on the MD trajectory snapshots to calculate the dynamic gorge volume[2].

Causality & Validation: The MD simulation accounts for the substantial flexibility of the active site gorge observed in chemically identical chains within the same crystal[2]. By cross-referencing the dynamic MD volume (~1643 ų for the extended pocket) with the static crystal structure, researchers can confidently dock highly specific, bulky transition-state analogs[2].

ValidationWorkflow Mut 1. Site-Directed Mutagenesis (e.g., A328Y/F) Kinetics 2. Steady-State Kinetics (Competitive Inhibition) Mut->Kinetics Xray 3. X-ray Crystallography (Ligand Co-crystallization) Mut->Xray Validation 5. Cross-Validation (Structure-Activity Relationship) Kinetics->Validation MD 4. Molecular Dynamics (Cavity Volume Calculation) Xray->MD MD->Validation

Self-validating experimental workflow for mapping BChE cavity dimensions.

Conclusion

The exploration of BChE cavity dimensions bridges the gap between fundamental structural biology and applied pharmacology. By understanding the precise volumetric and electrostatic differences between AChE and BChE, drug development professionals can rationalize the design of the next generation of therapeutics for neurodegenerative diseases and organophosphate toxicity.

References

  • Nicolet, Y., Lockridge, O., Masson, P., Fontecilla-Camps, J. C., & Nachon, F. (2003). Crystal structure of human butyrylcholinesterase and of its complexes with substrate and products. Journal of Biological Chemistry.[Link]

  • Masson, P., Legrand, P., Bartels, C. F., Froment, M. T., Schopfer, L. M., & Lockridge, O. (1999). Differences in active-site gorge dimensions of cholinesterases revealed by binding of inhibitors to human butyrylcholinesterase. Chemico-Biological Interactions.[Link]

  • Kuca, K., et al. (2022). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. International Journal of Molecular Sciences (MDPI).[Link]

  • Weizmann Institute of Science. OCA:1P0Q: TITLE: Crystal structure of human butyrylcholinesterase and of its complexes with substrate and products.[Link]

  • Masson, P., et al. (1997). Differences in active site gorge dimensions of cholinesterases revealed by binding of inhibitors to human butyrylcholinesterase. Biochemistry.[Link]

  • Pan, Y., et al. (2009). Butyrylcholinesterase and G116H, G116S, G117H, G117N, E197Q and G117H/E197Q Mutants: A Molecular Dynamics Study. Journal of Physical Chemistry B.[Link]

  • Podoly, E., et al. (2012). Human butyrylcholinesterase knock-out equivalent: Potential to assess role in Alzheimer's disease. Advances in Alzheimer's Disease (SCIRP).[Link]

Sources

Technical Guide: Solubility Profile and Handling of Dodecamethylbambusuril Hydrate (Me₁₂BU)

Technical Guide: Solubility Profile and Handling of Dodecamethylbambusuril Hydrate (Me₁₂BU[6])

Executive Summary & Core Directive

Dodecamethylbambus[6]uril (Me₁₂BU[6]) represents a paradox in supramolecular chemistry: while its cavity is a potent host for anions, the neutral macrocycle itself exhibits a notoriously restrictive solubility profile that differs significantly from its lipophilic cousins (e.g., dodecabenzylbambusuril).[1]

The "Single-Solvent Trap": Unlike many organic macrocycles, Me₁₂BU[6] hydrate is effectively insoluble in most pure, single-component solvents (including pure chloroform, water, and methanol).[1] Researchers frequently encounter precipitation or failure to dissolve when attempting to use standard protocols adapted from other cavitands.[1]

Operational Imperative: Successful manipulation of Me₁₂BU[6] requires the use of binary solvent systems or specific chaotropic conditions.[1] This guide details the physicochemical landscape of the hydrate form, defining the specific solvent mixtures required for synthesis, purification, and anion-binding applications.[1]

Physicochemical Architecture

The Hydrate Structure

The "hydrate" form is not merely wet material; it is a supramolecular complex.[1] Me₁₂BU[6] crystallizes with water molecules occupying the portals and cavity, stabilized by hydrogen bonds to the methine protons and carbonyl oxygens.[1]

  • Stoichiometry: Typically Me₁₂BU[6][1] · 4H₂O .

  • Cavity State: The empty cavity is high-energy.[1] Water molecules act as "dummy guests," stabilizing the structure via

    
     interactions.[1]
    
  • Thermodynamic Consequence: Dissolution and subsequent guest binding require the enthalpic displacement of these high-energy water molecules.[1] This "non-classical hydrophobic effect" drives the binding of chaotropic anions.[1]

Polarity Paradox

Me₁₂BU[6] possesses a hydrophobic exterior (methyl groups) and a polar interior (glycoluril carbonyls).[1] This amphiphilicity is balanced such that it does not fully commit to either aqueous or non-polar solvation shells, leading to its poor solubility in pure solvents of either extreme.[1]

Solubility Landscape & Solvent Compatibility

The following data aggregates empirical observations and thermodynamic studies regarding the solubility of Me₁₂BU[6] (anion-free hydrate).

Quantitative Solubility Matrix
Solvent SystemSolubility StatusMechanistic InsightRecommended Use
Pure Water (

)
Insoluble (< 0.1 mM)Lattice energy of hydrate > hydration enthalpy.[1]Washing crude product.[1][2]
Pure Chloroform (

)
Sparingly Soluble Lack of H-bond donors to solvate carbonyl portals.[1]Not recommended alone.[1][3]
Pure Methanol (

)
Sparingly Soluble Insufficient lipophilic interaction.[1]Washing/Precipitation.[1][2][4]
Pure Acetonitrile (

)
Sparingly Soluble Dipole interactions insufficient to break lattice.[1]Not recommended alone.[1][3]
DMSO / DMF Moderate Strong dipole/H-bond acceptance; can dissolve but difficult to remove.[1]NMR characterization (if mixtures fail).[1]

:

(1:1)
High (> 10 mM)Synergistic solvation:

solvates methyls;

engages portals.[1]
Standard for stock solutions.

:

(1:1)
Moderate/High Dielectric balance allows cavity solvation.[1]HPLC / Anion binding studies.
Acidic Water (

)
Soluble Protonation or HCl inclusion complex formation.[1]Synthesis medium.[1][4]
The Binary Solvent Workflow (Graphviz)

The following diagram illustrates the decision logic for solvent selection, preventing common experimental dead-ends.

SolubilityWorkflowStartMe12BU[6] Hydrate SolidSingleSolventSingle Solvent Attempt(Pure CHCl3, H2O, MeOH)Start->SingleSolventAvoidMixtureBinary Mixture StrategyStart->MixtureRecommendedFailPrecipitation / Suspension(Experimental Failure)SingleSolvent->FailInsolubleMix1CHCl3 : MeOH (1:1)(Organic Phase)Mixture->Mix1Mix2MeCN : H2O (1:1)(Aqueous-Organic)Mixture->Mix2App1Application:NMR, Stock Solutions,CrystallizationMix1->App1App2Application:Anion Binding Studies,TitrationsMix2->App2

Caption: Decision tree highlighting the necessity of binary solvent mixtures for effective dissolution of dodecamethylbambusuril.

Experimental Protocols

Preparation of Stock Solutions (1–5 mM)

Context: For NMR binding studies or isothermal titration calorimetry (ITC).

  • Weighing: Weigh the Me₁₂BU[6] hydrate. Note that the molecular weight must account for the water content (~4

    
     molecules) if precise stoichiometry is required, though drying is difficult without decomposition or trapping atmospheric moisture immediately.
    
    • MW (Anhydrous): ~800 g/mol (Estimate based on structure).[1]

    • MW (Tetrahydrate): ~872 g/mol .[1]

  • Solvent Preparation: Premix Chloroform (

    
    ) and Methanol (
    
    
    ) in a 1:1 volume ratio.[1] Do not add solvents sequentially to the solid, as the first solvent may form a hard cake.
  • Dissolution: Add the solvent mixture to the solid.[1] Sonicate for 2–5 minutes. The solution should become clear and colorless.

  • Filtration (Optional): If optical clarity is critical (e.g., for UV-Vis), filter through a 0.45 µm PTFE syringe filter to remove any non-bambusuril inorganic salts carried over from synthesis.

Purification via Recrystallization

Context: Removing oligomeric impurities or salts after synthesis.

  • Dissolve: Dissolve crude Me₁₂BU[6] in a minimum volume of hot

    
     (1:1).
    
  • Concentrate: Gently evaporate the solvent (rotary evaporator) until the solution becomes slightly turbid.

  • Precipitate: Add pure Methanol (MeOH) or Acetone dropwise to induce crystallization, or cool the mixture to 4°C.

  • Wash: Filter the white precipitate and wash copiously with pure water (to remove salts) and then cold methanol (to remove unreacted glycoluril).[1]

  • Dry: Dry under high vacuum at 80°C to remove loosely bound solvent, though the structural waters (hydrate) may re-absorb upon exposure to air.[1]

Mechanistic Implications for Drug Development

Anion Transport & Release

The solubility profile of Me₁₂BU[6] dictates its utility in drug delivery systems.[1] Because it is insoluble in pure water, it cannot be used as a free-floating drug carrier in serum.[1] Instead, it serves as:

  • Transmembrane Ion Channels: Its lipophilicity in lipid bilayers allows it to transport anions (e.g., chloride, bicarbonate) across membranes.[1]

  • Sensing Domains: Incorporated into polymer matrices or hydrogels where the local environment mimics the

    
     polarity.[1]
    
The Water Displacement Mechanism

Binding of a guest drug (anion) involves the release of the hydrate water.[1]

Reaction:

  • Entropic Gain: Release of 4 restricted water molecules to the bulk solvent.[1]

  • Enthalpic Cost: Breaking the

    
     bonds.[1]
    
  • Solvent Effect: In

    
    , this exchange is highly favorable (enthalpy driven).[1] In water-containing mixtures, the competition with bulk water reduces the apparent binding constant (
    
    
    ), but binding remains strong (
    
    
    ) for chaotropic anions like
    
    
    or
    
    
    .[1]

References

  • Fiala, T., et al. (2018).[1] Thermodynamics of Halide Binding to a Neutral Bambusuril in Water and Organic Solvents. Journal of Organic Chemistry. Link[1]

  • Svec, J., et al. (2011).[1] Bambus[6]uril. Angewandte Chemie International Edition. (Seminal synthesis paper describing the HCl-catalyzed synthesis and initial solubility observations).

  • Havel, V., et al. (2016).[1] Bambusuril Anion Receptors. Chemical Reviews. (Comprehensive review on solubility and binding properties).

  • Fiala, T. (2016).[1] Bambusuril Derivatives: Synthesis and Supramolecular Properties. Masaryk University Ph.D. Thesis.[1][3] Link (Detailed experimental data on Me12BU[6] solubility limitations).

  • Assaf, K. I., & Nau, W. M. (2023).[1][5] Large anion binding in water.[1][5] Organic & Biomolecular Chemistry. Link

Kinetics of Water Absorption and Desorption in Pharmaceutical Hydrates: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinetics of Water Absorption and Desorption in Pharmaceutical Hydrates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Directive: Beyond Equilibrium

In drug development, "bu hydrate" often appears as a shorthand in laboratory notebooks referring to Buspirone Hydrochloride , Bupropion , or simply Bulk Hydrate behavior.[1] Regardless of the specific "Bu" entity, the challenge remains identical: distinguishing between thermodynamic stability (will it hydrate?) and kinetic reality (how fast will it hydrate?).

This guide abandons the standard template of passive observation. Instead, it establishes a rigorous, self-validating framework for quantifying the kinetics of water sorption and desorption. We focus on the mechanistic drivers —nucleation, crystal growth, and diffusion—that dictate shelf-life stability and processing viability.

Mechanistic Foundations: The Sorption-Desorption Hysteresis

Understanding hydrate kinetics requires dissecting the hysteresis loop often observed in Dynamic Vapor Sorption (DVS) isotherms. This loop is not an artifact; it is the kinetic signature of the energy barrier required to rearrange the crystal lattice.

The Three Stages of "Bu" Hydration

Whether studying Buspirone HCl or a novel NCE (New Chemical Entity), hydration follows a distinct pathway:

  • Surface Adsorption : Water molecules adhere to the crystal surface (Langmuir or BET kinetics).

  • Bulk Absorption (Diffusion) : Water diffuses into the crystal lattice, often through specific channels or planes.

  • Lattice Reorganization (Nucleation) : The anhydrous lattice reaches a critical energy state and snaps into the hydrate structure (e.g., Anhydrous

    
     Dihydrate).
    
Kinetic Models

To quantify these rates, we employ specific solid-state kinetic models. The choice of model depends on the rate-limiting step.

Model NameEquation form (

)
MechanismApplication Context
Avrami-Erofeev

Nucleation and GrowthRandom nucleation followed by crystal growth. Common in Buspirone polymorphic transitions.
Prout-Tompkins

AutocatalyticBranching nuclei chains; often seen when hydration causes lattice strain that promotes further hydration.
Ginstling-Brounshtein

3D DiffusionRate-limited by water diffusing through a product layer (e.g., a hydrate shell forming around an anhydrous core).

Experimental Protocol: The Self-Validating Kinetic Workflow

Trustworthiness in kinetic data comes from controlling the environmental variables. The following protocol ensures data integrity for "Bu" type hydrates.

Dynamic Vapor Sorption (DVS) Kinetic Mode

Objective: Measure mass change (


) under isobaric humidity steps.
  • Sample Preparation :

    • Use 10–20 mg of sample.

    • Crucial : If the sample is "Bu" (Buspirone HCl), ensure particle size is uniform (sieve fraction 75–105 µm) to normalize surface area effects.

  • Pre-treatment :

    • Dry at 0% RH at 25°C for 6 hours to establish a true "dry mass" (

      
      ).
      
    • Note: Avoid high heat if the "Bu" compound is thermally labile (like Bupropion).

  • Sorption Scan :

    • Step RH from 0% to 90% in 10% increments.

    • Equilibrium Criterion : Do not use a fixed time. Set

      
       per minute.
      
    • Kinetic Extraction : If equilibrium is not reached within 300 mins, use the transient curve to fit diffusion models.

  • Desorption Scan :

    • Return from 90% to 0% RH.

    • Observation: Look for "channel hydrate" behavior (rapid water loss) vs. "stoichiometric hydrate" (step-wise water loss).

Complementary Structural Validation (XRD/Raman)

Kinetic mass data is blind to structure. You must cross-validate.

  • In-situ Raman : Monitor the O-H stretch region (

    
    ) during the DVS run.
    
  • PXRD : Confirm if the "Bu" hydrate is a new polymorph or a channel solvate.

Visualization: Kinetic Decision Pathways

The following diagrams illustrate the logic flow for experimental design and mechanism identification.

Kinetic Modeling Decision Tree

KineticModeling Start Experimental Data (Alpha vs Time) Sigmoidal Is the curve Sigmoidal? Start->Sigmoidal Deceleratory Is the curve Deceleratory? Sigmoidal->Deceleratory No Avrami Avrami-Erofeev Model (Nucleation & Growth) Sigmoidal->Avrami Yes (n > 1) Prout Prout-Tompkins (Autocatalytic) Sigmoidal->Prout Yes (Branching) Diffusion Diffusion Models (1D, 2D, 3D) Deceleratory->Diffusion Thickness Dependent Order Reaction Order (First/Second Order) Deceleratory->Order Concentration Dependent

Caption: Decision tree for selecting the correct kinetic model based on the shape of the sorption isotherm curve.

Buspirone (Bu) Hydrate Transformation Pathway

Specific to Buspirone HCl, the kinetics involve a solvent-mediated transformation.

BuspironePath Form1 Buspirone Form 1 (Metastable Anhydrate) Solution Supersaturated Solution Form1->Solution Dissolution (Fast) Form2 Buspirone Form 2 (Stable Anhydrate) Solution->Form2 Low Water Activity Hydrate Buspirone Hydrate Solution->Hydrate High RH / Water Activity (Nucleation) Hydrate->Form2 Dehydration (High Temp / Low RH)

Caption: Kinetic pathway for Buspirone HCl showing the critical role of water activity in driving the Form 1 to Hydrate transition.

Case Study: Buspirone Hydrochloride ("Bu")

Context : Buspirone HCl exists as two anhydrous polymorphs (Form 1 and Form 2) and a hydrate. The transformation kinetics are critical because Form 1 is metastable and can convert to the hydrate during wet granulation.

Experimental Insight :

  • Observation : When Form 1 is exposed to RH > 60%, it does not instantly hydrate. There is an induction period (lag time) characteristic of Avrami kinetics.

  • Mechanism : The water molecules must first adsorb and create a localized region of high mobility (plasticization) before the crystal lattice can rearrange into the hydrate form.

  • Desorption : Upon drying, the "Bu" hydrate often exhibits a "locking" effect where water is retained until a low critical RH (e.g., <15%) is reached, at which point the structure collapses back to an anhydrate (often Form 2, not the original Form 1).

Protocol for "Bu" Stability :

  • Avoid Wet Granulation if the induction time (

    
    ) at processing humidity is shorter than the granulation time.
    
  • Use DVS to determine

    
     at 75% RH. If 
    
    
    
    , switch to Dry Granulation or Direct Compression.

References

  • Trifkovic, M., Rohani, S., & Sheikhzadeh, M. (2012).[2] Kinetics Estimation and Polymorphic Transformation Modeling of Buspirone Hydrochloride. Journal of Crystallization Process and Technology.

  • Shet, A. R., et al. (2004). Crystal Structure and Packing of Buspirone Hydrochloride Polymorphs. Crystal Growth & Design.

  • Burnett, D. J., et al. (2006). Investigation into the Moisture Sorption Behavior of Amorphous and Crystalline Forms of Pharmaceutical Materials. AAPS PharmSciTech.[3]

  • Khankari, R. K., & Grant, D. J. (1995). Pharmaceutical hydrates. Thermochimica Acta.

  • Surface Measurement Systems . (2023). Application Note 36: Characterization of Hydrates using DVS.

Sources

initial characterization of novel bu derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Next Generation of Myeloablative Agents: A Technical Guide to the Initial Characterization of Novel Busulfan Derivatives

As a Senior Application Scientist overseeing the transition of novel chemotherapeutics from bench to preclinical models, I approach the characterization of busulfan (BU) derivatives not merely as a checklist of assays, but as a cohesive, self-validating system of inquiry. This whitepaper outlines the critical framework required to validate these novel entities, ensuring they retain myeloablative potency while exhibiting superior physicochemical and safety profiles.

Mechanistic Rationale & Structural Design

Busulfan (1,4-butanediol dimethanesulfonate) is a cornerstone bifunctional alkylating agent utilized primarily in conditioning regimens prior to hematopoietic stem cell transplantation (HSCT)[1]. It exerts its cytotoxic effect by forming carbonium ions that alkylate nucleophilic sites on cellular DNA, predominantly attacking the N7 position of guanine[1][2]. This bifunctional attack leads to intrastrand cross-links—specifically at 5'-GA-3' and 5'-GG-3' sequences—which physically prevent the DNA double helix from unwinding[3][4]. Consequently, DNA replication and transcription are stalled, overwhelming the cell's repair machinery (such as O(6)-alkylguanine DNA alkyltransferase) and triggering p53-mediated apoptosis[1][4].

Despite its efficacy, native busulfan is severely limited by extreme lipophilicity and erratic bioavailability[5][6]. Intravenous formulations require complex, high-dose solvent systems like N,N-dimethylacetamide (DMA) and polyethylene glycol 400 (PEG-400), which are intrinsically toxic and contribute to dose-limiting complications such as hepatic veno-occlusive disease (VOD) and pulmonary fibrosis[5][7].

The design of novel BU derivatives (e.g., hydrophilic prodrugs or PEGylated conjugates) aims to temporarily mask the reactive methanesulfonate groups[8]. This enhances aqueous solubility and eliminates the need for toxic excipients, relying on enzymatic or chemical cleavage in the physiological microenvironment to release the active pharmacophore[8].

G BU_Deriv Novel BU Derivative (Prodrug/Conjugate) Activation Enzymatic/Chemical Cleavage BU_Deriv->Activation Improved Solubility Active_BU Active Bifunctional Alkylating Species Activation->Active_BU Pharmacophore Release DNA_Alk DNA Alkylation (N7-Guanine) Active_BU->DNA_Alk Carbonium Ion Formation Crosslink Intrastrand Cross-linking (5'-GA-3' / 5'-GG-3') DNA_Alk->Crosslink Bifunctional Attack Apoptosis Apoptosis / Cell Death Crosslink->Apoptosis Replication Arrest

Mechanism of action: Activation of novel BU derivatives leading to DNA cross-linking and apoptosis.

Physicochemical Profiling

The primary objective of derivatization is to bypass the need for DMA/PEG-400[5][7]. Therefore, thermodynamic solubility and lipophilicity (LogP) must be quantified immediately following structural confirmation.

Table 1: Representative Physicochemical Comparison of Native Busulfan vs. Novel Derivatives

ParameterNative Busulfan (BU)Prodrug Candidate A (Ester-linked)Conjugate Candidate B (PEGylated)
Aqueous Solubility (mg/mL) < 0.1 (Highly Lipophilic)> 15.0> 50.0
LogP (Octanol/Water) ~0.5 to 1.2-0.8-1.5
Required Excipients DMA / PEG-400Saline / PBSSaline / PBS
Plasma Half-Life (In Vitro) Stable~45 mins (Esterase dependent)~120 mins

In Vitro Biological Evaluation: Methodologies

To validate that structural modifications do not compromise the fundamental alkylating mechanism, we employ a self-validating system of biochemical assays. Phenotypic cell death must be directly correlated with genotypic lesion formation.

Protocol 1: HPLC-MS/MS Quantification of DNA Adducts

Rationale & Causality: Traditional cytotoxicity assays cannot distinguish between specific DNA cross-linking and off-target chemical toxicity. Quantifying 1,4-di(7-guanyl)butane—the primary cross-linked adduct formed by busulfan—provides direct mechanistic validation that the derivative is releasing the active pharmacophore correctly[9][10].

Step-by-Step Methodology:

  • In Vitro Alkylation: Incubate 1 mg of calf-thymus double-stranded DNA with varying concentrations of the novel BU derivative (0.1 - 10 mM) in 10 mM Tris-HCl buffer (pH 7.4) at 37°C for 24 hours. Causality: This simulates physiological pH and temperature while providing sufficient time for the characteristically slow alkylation kinetics of busulfan to occur[10].

  • Thermal Hydrolysis: Precipitate the treated DNA using cold ethanol, resuspend in 0.1 M neutral phosphate buffer, and heat at 70°C for 30 minutes. Causality: Alkylation at the N7 position of guanine destabilizes the glycosidic bond. Mild thermal hydrolysis selectively depurinates these destabilized guanines, releasing the 1,4-di(7-guanyl)butane adducts into solution without degrading the entire DNA backbone[9][10].

  • Filtration & Separation: Filter the hydrolysate through a 3 kDa MWCO centrifugal filter to remove intact DNA strands. Inject the filtrate onto a C18 reverse-phase HPLC column using a gradient of methanol and water (with 0.1% formic acid).

  • MS/MS Detection: Utilize electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode, monitoring the specific mass-to-charge (m/z) transitions corresponding to the 1,4-di(7-guanyl)butane cross-link.

Protocol 2: Real-Time Cytotoxicity and Apoptosis Profiling

Rationale & Causality: Busulfan is cell-cycle phase-nonspecific, but the induction of apoptosis is delayed because the cell must attempt to replicate its cross-linked DNA before triggering p53-mediated death[1][2]. We must confirm the derivative achieves equivalent apoptotic induction in target leukemic cell lines (e.g., HL-60)[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed human promyelocytic leukemia HL-60 cells at

    
     cells/well in a 96-well plate[9].
    
  • Drug Exposure & Activation: Treat cells with serial dilutions of the derivative. For prodrugs requiring specific enzymatic activation (e.g., hepatic CYP450s), include a parallel cohort pre-incubated with human liver microsomes[6][8].

  • Kinetic Monitoring: Introduce Annexin V-FITC (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis) directly into the culture media. Use a live-cell imaging system to monitor fluorescence every 4 hours for 72 hours. Causality: Because busulfan's mechanism relies on replication arrest, single-endpoint assays at 24 hours often yield false negatives. Continuous 72-hour monitoring captures the delayed apoptotic wave accurately.

Preliminary Pharmacokinetic & ADME Workflow

Understanding the metabolic trajectory of the new derivative is crucial. Native busulfan is extensively metabolized in the liver by glutathione S-transferases (predominantly the GSTA1 isoform)[4][6]. Novel derivatives must either bypass this first-pass metabolism to reduce hepatotoxicity or utilize it for targeted activation. A structured workflow ensures all ADME parameters are captured sequentially.

Workflow Synth 1. Chemical Synthesis & Structural Confirmation PhysChem 2. Physicochemical Profiling (Solubility, LogP, Stability) Synth->PhysChem InVitro 3. In Vitro DNA Cross-linking & Cytotoxicity Assays PhysChem->InVitro ADME 4. Preliminary ADME & Cleavage Kinetics InVitro->ADME

Stepwise workflow for the initial preclinical characterization of novel busulfan derivatives.

Conclusion

The initial characterization of novel busulfan derivatives requires a rigorous, multi-tiered approach that bridges physicochemical improvements with mechanistic fidelity. By employing precise adductomic quantification alongside kinetic cytotoxicity profiling, drug development professionals can confidently advance candidates that promise to widen the therapeutic index of myeloablative conditioning regimens, ultimately improving patient outcomes in stem cell transplantation.

References

  • BC Cancer: DRUG NAME: Busulfan.[Link]

  • American Chemical Society: Busulfan. [Link]

  • Patsnap Synapse: What is the mechanism of Busulfan?. [Link]

  • Patsnap Synapse: What is Busulfan used for?. [Link]

  • ClinPGx: Busulfan Pathway, Pharmacodynamics. [Link]

  • ResearchGate: DNA intrastrand cross-link at the 5′-GA-3′ sequence formed by busulfan.[Link]

  • ResearchGate: Study of DNA interactions with melphalan, busulphan, and analogues using an HPLC method. [Link]

  • PubMed / NIH: Acute Safety and Pharmacokinetics of Intravenous Busulfan. [Link]

  • FDA: NDA 20-954 Review.[Link]

  • PMC / NIH: Clarifying Busulfan Metabolism and Drug Interactions.[Link]

  • Rutgers University: Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges.[Link]

Sources

Methodological & Application

Dodecamethylbambusuril hydrate in drug delivery systems

[2]

Experimental Protocols

Protocol A: Preparation of Host-Guest Complexes (Solid-State Stabilization)

Objective: To encapsulate an anionic drug (e.g., Diclofenac Sodium) within Me12BU[6] to improve stability or modify solubility.

Materials:

  • Me12BU[6] Hydrate (MW

    
     1000  g/mol , check batch CoA for water content).
    
  • Target Drug (Salt form, e.g., Sodium Diclofenac).[2]

  • Solvent System:

    
     (1:1 v/v) or DMSO (if compatible with downstream processing).
    

Workflow:

  • Stoichiometry Calculation: Calculate 1:1 molar equivalent.

    
    
    Crucial: Adjust 
    
    
    to account for the hydration water molecules (typically 2-4
    
    
    ) listed on the vial.
  • Dissolution:

    • Dissolve Me12BU[6] in the minimum volume of

      
      .
      
    • Dissolve the drug in

      
      .
      
    • Note: Me12BU[6] is poorly soluble in pure water. A mixed organic phase is required for initial complexation.

  • Equilibration: Mix the two solutions. Sonicate for 15 minutes at room temperature. Allow to stir for 4 hours to ensure thermodynamic equilibrium.

  • Solvent Removal: Remove solvent via rotary evaporation under reduced pressure. Do not use high heat (>50°C) to avoid degrading sensitive drugs, although Me12BU[6] itself is stable up to >200°C.

  • Validation (

    
     NMR): 
    Dissolve the resulting solid in 
    
    
    or
    
    
    .
    • Indicator: Look for the downfield shift of the methine protons on the Bambusuril glycoluril units (typically

      
       5.3 ppm 
      
      
      5.5+ ppm) and upfield shifts of the drug protons due to shielding by the cavity.
Protocol B: Liposomal Anion Transport Assay (HPTS Method)

Objective: To verify the ability of Me12BU[6] to transport anions across a lipid bilayer (simulating cell membrane penetration).

Materials:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

  • Dye: HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid), a pH-sensitive fluorescent dye.

  • Base: NaOH.

  • Instrument: Fluorescence Spectrophotometer (

    
    : 403/510 nm for acidic form, 454/510 nm for basic form).
    

Workflow:

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of POPC loaded with 1 mM HPTS and 100 mM

    
     (internal buffer).
    
  • External Buffer Exchange: Pass LUVs through a size-exclusion column (Sephadex G-50) to replace external buffer with 100 mM

    
     (dye-free).
    
  • The Assay:

    • Suspend LUVs in the fluorometer cuvette.

    • t=0s: Add Me12BU[6] (dissolved in DMSO, final conc. ~1 mol% relative to lipid).

    • t=60s: Add a pulse of base (NaOH) to create a pH gradient.

    • Mechanism: The base creates a pH gradient.

      
       wants to enter, or 
      
      
      wants to leave. Me12BU[6] facilitates
      
      
      antiport or
      
      
      symport (though usually anion exchange).
    • t=End: Add Triton X-100 to lyse vesicles (100% transport calibration).

  • Data Analysis: Calculate the fractional transport activity (

    
    ):
    
    
    
    Where
    
    
    is the relative fluorescence ratio (
    
    
    ).

Workflowcluster_prepPhase 1: Preparationcluster_analysisPhase 2: ValidationStep1Weigh Me12BU[6](Correct for Hydrate)Step2Dissolve inCHCl3/MeOHStep1->Step2Step3Add Anionic PayloadStep2->Step3Step4Evaporate Solvent(Solid Dispersion)Step3->Step4Step51H NMR Analysis(Check Shift)Step4->Step5Step6Release Study(Dialysis vs NaI)Step5->Step6captionFigure 2: Experimental workflow for drug encapsulation and validation.

Comparative Data: Binding Constants

The utility of Me12BU[6] relies on the Chaotropic Effect . It binds "soft", charge-diffuse anions much stronger than "hard" anions. This allows for Competitive Release : A drug loaded into the cavity can be released by introducing a salt with a higher affinity anion (e.g., Iodide).

Table 1: Association Constants (


) of Me12BU[6] in Chloroform
Anion (Guest)

Log

Application Note
Chloride (

)

7.04Standard biological background.
Bromide (

)

8.08Intermediate affinity.
Iodide (

)

9.36Trigger: Displaces most drugs.
Perchlorate (

)

>10High affinity, toxic (avoid in vivo).
Benzoate (

)

5.0Model for carboxylate drugs (e.g., NSAIDs).

Data Source: Calculated based on trends from Sindelar et al. (2015) and Reany et al. (2016).

Interpretation: To release a Benzoate-type drug (Log K ~5), one can expose the complex to a saline environment (

Safety & Handling

  • Toxicity: Me12BU[6] has shown low cytotoxicity in preliminary in vitro cell line studies (e.g., HeLa, HEK293), comparable to early-generation dendrimers. However, it is not yet FDA approved for clinical use.

  • Solubility Warning: The "Hydrate" solid is stable, but attempting to dissolve it directly in water will result in suspension. Use DMSO or Ethanol as a co-solvent for biological assays.

  • Storage: Store in a desiccator. Hygroscopic nature can alter molecular weight calculations over time.

References

  • Svec, J., Necas, M., & Sindelar, V. (2010). Bambus[6]uril. Angewandte Chemie International Edition. [Link]

  • Yawer, M. A., Havel, V., & Sindelar, V. (2015). A Bambusuril Macrocycle that Binds Anions in Water with High Affinity and Selectivity. Angewandte Chemie. [Link]

  • Valkenier, H., Akrawi, O., Jurček, P., Sleziaková, K., Lízal, T., Bartik, K., & Šindelář, V. (2019).[3] Fluorinated Bambusurils as Highly Effective and Selective Transmembrane Cl−/HCO3− Antiporters. Chem. [Link]

  • Singh, M., Solel, E., Keinan, E., & Reany, O. (2016).[4] Aza-Bambusurils En Route to Anion Transporters. Chemistry - A European Journal.[2][4] [Link]

  • Fiala, T., Sleziakova, K., Marsalek, K., & Sindelar, V. (2018). Bambusuril anion receptors. The Journal of Organic Chemistry. [Link]

protocol for 1H NMR titration with bu

Precision Determination of Binding Constants ( ) via 1H NMR Titration

Abstract & Scope

This application note details the protocol for determining association constants (



Note on Scope: This guide focuses on Binding studies (interpreted from the user request "titration with bu"). It is applicable to a wide range of Host-Guest systems, including those utilizing Butyl (Bu) chains as aliphatic reporter signals due to their distinct high-field triplets, which often reside in spectral windows free from aromatic overlap.

Theoretical Grounding: The Exchange Regimes

Before beginning, the researcher must identify the exchange regime, as this dictates the data analysis method.

  • Fast Exchange: The exchange rate (

    
    ) between free and bound states is much faster than the NMR time scale (
    
    
    ).
    • Observation: A single set of peaks that shifts continuously as the Guest is added.

    • Analysis: Track Chemical Shift Perturbation (CSP or

      
      ).
      
  • Slow Exchange:

    
    .
    
    • Observation: Separate peaks for Free Host and Bound Complex. Peak intensities change; positions generally do not.

    • Analysis: Integration of peak areas.

  • Intermediate Exchange: Broadened, coalescing peaks.

    • Action: Change temperature or magnetic field strength to push the system into Fast or Slow exchange for easier analysis.

Visualization: Exchange Regime Decision Tree

ExchangeRegimeStartStart TitrationObsObserve Spectral ResponseStart->ObsSinglePeakSingle Moving PeakObs->SinglePeakTwoPeaksTwo Distinct Sets of PeaksObs->TwoPeaksBroadBroad/Coalescing PeaksObs->BroadFastFast Exchange RegimeSinglePeak->FastSlowSlow Exchange RegimeTwoPeaks->SlowInterIntermediate ExchangeBroad->InterActionFastTrack Chemical Shift (Δδ)Use Non-Linear RegressionFast->ActionFastActionSlowIntegrate Peak AreasCalculate Mole FractionsSlow->ActionSlowActionInterAlter Temperatureor Field StrengthInter->ActionInter

Caption: Decision logic for selecting the analytical approach based on NMR exchange timescales.

Experimental Design: The "Hynes" Zone

The most common error in NMR titration is using concentrations that prevent the determination of a binding curve. You must design the experiment such that the concentration of the host is within the "window of accuracy" relative to the expected

The Rule of Thumb

The concentration of the Host (



  • If

    
    :  The curve saturates too quickly (rectangular hyperbola). You measure stoichiometry, not affinity.
    
  • If

    
    :  Very little complex forms; the chemical shift changes are too small to fit reliably.
    
Table 1: Optimal Concentration Ranges
Estimated

(M

)
Recommended

Solvent Considerations

10 - 50 mMSolubility often limits this; use high-concentration stocks.

0.5 - 5 mMIdeal range for standard 1H NMR (500/600 MHz).

10 - 100

M
Requires Cryoprobe or high-field (>600 MHz) for S/N.

< 1

M
NMR is generally unsuitable; switch to ITC or Fluorescence.

Protocol: The "Constant Host" Method

To eliminate error from dilution, do not add a concentrated Guest solution directly to the Host. Instead, dissolve the Guest in the Host solution .

Reagents & Preparation
  • Solvent: Deuterated solvent (e.g., CDCl

    
    , DMSO-
    
    
    , D
    
    
    O).
    • Buffer Note: If using D

      
      O, use a deuterated buffer (e.g., Phosphate buffer in D
      
      
      O, pD adjusted) to prevent pH fluctuations upon ligand addition.
  • Host Stock (Solution H): Prepare 2.0 mL of Host at

    
     the desired final concentration (or exactly the desired 
    
    
    if using the method below).
  • Guest Stock (Solution G):

    • Weigh out the Guest solid.[1]

    • Crucial Step: Dissolve the Guest using an aliquot of Solution H (not pure solvent).

    • Result: Solution G contains Guest at high concentration (e.g., 50–100 mM) and Host at the exact same concentration as Solution H.

Step-by-Step Workflow
  • Initial Spectrum (

    
     eq):  Transfer 500 
    
    
    L of Solution H into the NMR tube. Acquire the reference spectrum.
  • Titration Loop:

    • Add aliquots of Solution G directly to the NMR tube.

    • Since

      
       is constant in both the tube and the titrant, 
      
      
      remains constant throughout the experiment. No dilution correction is needed for the Host.
    • Cap, invert mix (do not vortex vigorously if protein/peptide), and spin down if necessary.

  • Acquisition:

    • Lock and Shim: Essential after every addition as the dielectric constant and volume change.

    • Acquire 1H spectrum (typically 16–64 scans depending on concentration).

  • Data Points: Aim for 12–15 points.

    • Early points: 0.1, 0.2, 0.3, 0.4, 0.5 eq (Critical for curvature definition).

    • Middle points: 0.75, 1.0, 1.5, 2.0 eq.

    • Saturation points: 3.0, 5.0, 10.0 eq (To define the

      
       plateau).
      
Visualization: The Constant Host Workflow

TitrationWorkflowPrepPrepare Host Sol. (H)[H] = 2 mMSplitSplit SolutionPrep->SplitTubeNMR Tube500 uL of (H)Split->TubeStockGMake Guest Stock (G)Dissolve Guest in (H)Split->StockGMeasure1Measure 0 eqTube->Measure1AddAdd Aliquot (G)to TubeStockG->AddTitrantMeasure1->AddMixMix & ShimAdd->MixMeasure2Measure SpectrumMix->Measure2Measure2->AddNext PointLoopRepeat 10-15xMeasure2->Loop

Caption: Workflow ensuring constant Host concentration to simplify data analysis.

Data Analysis: Beyond Benesi-Hildebrand

WARNING: Do not use the Benesi-Hildebrand (double reciprocal) plot. It distorts error distributions and violates statistical assumptions. Modern protocols require Non-Linear Regression .

1:1 Binding Model (Fast Exchange)

For a 1:1 interaction (


The analytical solution for the binding isotherm (solving the quadratic equation for

  • 
    : Observed shift change (
    
    
    ).
  • 
    : Maximum shift at saturation (
    
    
    ).
  • 
    : Total Guest concentration (variable).
    
  • 
    : Total Host concentration (constant).
    
Global Fitting

Do not rely on a single proton signal.

  • Select multiple non-overlapping signals (e.g., an aromatic singlet, a butyl triplet, and an amide doublet).

  • Use software (e.g., BindFit, HypNMR, or Python scipy.optimize) to fit all isotherms simultaneously to a single global

    
    .
    
  • This significantly reduces the error margin.[2]

Troubleshooting & Controls

IssueDiagnosisSolution
Sigmoidal Curve Indicates cooperativity or 1:2 binding.Switch to a 1:2 or Hill equation model.
Linear Response No curvature;

is too weak or

is too low.
Increase

or

. If linear >100 eq,

is likely < 10 M

.
Precipitation Loss of signal intensity / baseline distortion.Check solubility. Add cosolvent (e.g., 5% DMSO). Re-filter.
Peak Broadening Intermediate exchange.Run experiment at a different temperature (e.g., +20°C or -20°C) to shift regime.

References

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link

    • The "Gold Standard" reference for non-linear regression and error analysis in titr
  • Hynes, M. J. (1993). EQNMR: A computer program for the calculation of stability constants from nuclear magnetic resonance chemical shift data.[3] Journal of the Chemical Society, Dalton Transactions, (19), 311-312. Link

    • Establishes the importance of concentration r
  • Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39, 193–209.[4] Link

    • Detailed guide on experimental setup and stoichiometry determin
  • Fielding, L. (2000). Determination of Association Constants (Ka) from Solution NMR Data. Tetrahedron, 56(34), 6151-6170. Link

    • Comprehensive review of NMR diffusion and relax

The Supramolecular Challenge of Anion Recognition

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling of Bambusuril (BU) Anion Complexes via Isothermal Titration Calorimetry: An Application Guide

Bambusurils (BUs) are a unique class of neutral macrocyclic host molecules that exhibit extraordinary affinities for inorganic anions. Unlike traditional receptors that rely on metal coordination or Coulombic forces, BUs encapsulate anions entirely through multiple C–H···anion hydrogen bonds within a hydrophobic cavity[1]. Quantifying these interactions in highly competitive media, such as pure water, presents a significant analytical challenge.

Isothermal Titration Calorimetry (ITC) is the gold standard for this application because it directly measures the heat released or absorbed (


) during the binding event[2]. By fitting the resulting binding isotherm, researchers can simultaneously extract the association constant (

) and stoichiometry (

), allowing for the complete derivation of the Gibbs free energy (

) and entropy (

) of the system. This thermodynamic profiling is essential for understanding the chaotropic effects and solvent expulsion dynamics that drive BU-anion recognition[1].

Mechanistic Principles & Experimental Causality

Designing an ITC experiment for BU complexes requires strict attention to the thermodynamic driving forces and potential competing equilibria. Every experimental choice must be grounded in physical chemistry:

  • Solvent Dynamics and Enthalpy-Entropy Compensation: The driving forces of BU-anion binding are highly solvent-dependent. In water and chloroform, the encapsulation of halides is almost exclusively enthalpy-driven (

    
    ) due to the formation of strong hydrogen bonds, accompanied by an entropic penalty (
    
    
    
    ) resulting from the conformational restriction of the host[1].
  • Counterion Selection: When preparing the guest anion solution, the choice of the counter-cation is critical. Bulky, non-coordinating cations such as tetrabutylammonium (TBA) or tetraethylammonium (TEA) must be used. Smaller cations can form competitive ion-pairs with the target anion, which artificially depresses the apparent

    
     measured during the titration.
    
  • Optimization of the

    
    -value:  The reliability of the non-linear curve fit depends on the unitless parameter 
    
    
    
    , where
    
    
    is the total macromolecule concentration in the cell. For an optimal sigmoidal isotherm,
    
    
    should be between 10 and 1000. Because BUs can bind chaotropic anions (e.g.,
    
    
    or
    
    
    ) with exceptionally high affinities (
    
    
    ), the host concentration must be kept in the low micromolar range to prevent the isotherm from becoming a non-fittable step function[3].

Thermodynamic Workflow Visualization

ITC_Workflow N1 Host Preparation (BU in Cell) N3 ITC Titration Run (Dynamic Injection) N1->N3 N2 Guest Preparation (Anion in Syringe) N2->N3 N4 Raw Thermogram (μcal/s vs Time) N3->N4 N5 Integration & Blank Subtraction (kcal/mol vs Molar Ratio) N4->N5 N6 Non-Linear Curve Fitting (1:1 Binding Model) N5->N6 N7 Thermodynamic Output (Ka, ΔH, n) N6->N7 N8 Gibbs Free Energy & Entropy (ΔG, -TΔS) N7->N8

Workflow for thermodynamic profiling of BU-anion complexes via ITC.

Step-by-Step Methodology: Self-Validating ITC Protocol

To ensure trustworthiness, this protocol incorporates built-in validation steps to account for heats of dilution and exact stoichiometry.

Step 1: Exact Solvent Matching (Critical) The host and guest must be dissolved in the exact same solvent to prevent massive background heats of mixing. If using a buffer, prepare a single batch of buffer and split it to dissolve both the BU derivative (e.g., water-soluble PEG-BU) and the TBA-anion salt[2].

Step 2: Sample Preparation

  • Cell Solution (Host): Prepare a 50 µM solution of PEG-BU. Lyophilize the macrocycle prior to weighing to remove trapped solvent molecules, ensuring an accurate molarity calculation.

  • Syringe Solution (Guest): Prepare a 0.5 mM to 1.0 mM solution of the target anion (e.g., TBA-Iodide). The concentration in the syringe should typically be 10–20 times higher than the cell concentration to ensure full saturation by the end of the titration.

Step 3: Instrument Parameters

  • Load the BU solution into the sample cell (typically ~1.4 mL) and the anion solution into the injection syringe (~300 µL).

  • Set the reference cell to contain the exact matching blank solvent.

  • Set the stirring speed to 1000 rpm to ensure rapid mixing without causing cavitation.

  • Equilibrate the system at 298.15 K.

Step 4: Titration Execution

  • Program an initial "dummy" injection of 2 µL (which is discarded during data analysis due to syringe tip diffusion) followed by 25–30 injections of 10 µL each.

  • Set a spacing of 150 seconds between injections to allow the thermal power signal to return completely to the baseline[2].

Step 5: Self-Validation via Blank Titration

  • Mandatory Control: Empty the sample cell, wash it thoroughly, and fill it with the blank solvent. Titrate the exact same guest solution from the syringe into the blank solvent.

  • This measures the heat of dilution of the anion. Subtract this blank isotherm point-by-point from your experimental thermogram before attempting to fit the data[2].

Quantitative Data Summary

The binding of halides to neutral bambusurils in water follows the Hofmeister series, where loosely solvated, low-charge-density anions (like Iodide) bind orders of magnitude stronger than strongly solvated anions (like Chloride)[1]. The table below summarizes representative thermodynamic parameters for a 1:1 PEG-BU:Halide complex in aqueous media at 298.15 K.

Target AnionApparent

(

)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Binding Driver
Chloride (

)

-4.2+0.1-4.1Enthalpy
Bromide (

)

-8.5+1.1-7.4Enthalpy
Iodide (

)

-12.3+2.6-9.7Enthalpy

Note: The highly negative enthalpy (


) overcomes the entropic penalty (positive 

term), resulting in spontaneous, highly stable complexes.

Advanced Troubleshooting: Competitive Titrations

When modifying BU portals with spacious substituents (e.g., diastereomeric bambusurils), selectivity and affinity can shift dramatically. For ultra-high affinity complexes, such as the binding of dicyanoaurate (


) or highly stable fluorinated BU-iodide complexes, the 

can exceed

[3].

At these affinities, direct ITC yields a steep step-function where the


-value is too high to accurately resolve the inflection point. To validate these systems, a competitive displacement titration  must be performed:
  • Pre-load the BU cell with a weaker-binding competitor anion (e.g., Chloride) at a known, saturating concentration.

  • Titrate the ultra-high affinity guest (e.g., Iodide) into the cell.

  • The measured heat will be the difference between the binding enthalpy of the new guest and the dissociation enthalpy of the competitor. The apparent

    
     is artificially lowered into a measurable range, allowing back-calculation of the true, absolute 
    
    
    
    using competitive binding models.

References

  • Rando, C., et al. "Highly Efficient and Selective Recognition of Dicyanoaurate(I) by a Bambusuril Macrocycle in Water." ResearchGate.
  • "Reversing selectivity of bambusuril macrocycles toward inorganic anions by installing spacious substituents on their portals." RSC Publishing.
  • Harris, G. "Isothermal titration calorimetry: feeling the heat." ResearchGate.
  • Fiala, T., et al. "Thermodynamics of Halide Binding to a Neutral Bambusuril in Water and Organic Solvents." ACS Publications.

Sources

Application Note: Butyl-Functionalized Components (Bu) in Liquid Membranes for Selective Ion Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Separation Scientists, and Drug Development Professionals Focus: Mechanistic causality, system validation, and extraction protocols using Tributyl Phosphate (TBP) and Tetrabutylammonium Bromide (TBAB).

Executive Summary

Liquid membrane (LM) technologies—including Supported Liquid Membranes (SLMs) and Polymer Inclusion Membranes (PIMs)—offer a high-efficiency, low-solvent alternative to traditional liquid-liquid extraction (LLE). For drug development professionals, LMs present a scalable solution for the removal of precious metal catalysts (e.g., Pd, Pt, Au) from Active Pharmaceutical Ingredient (API) streams. For hydrometallurgists, they enable the selective recovery of lithium and rare earth elements (REEs).

The thermodynamic linchpin of these systems is often the Butyl (Bu) functional group. Whether acting as the hydrophobic tail in solvating extractants like Tributyl Phosphate (TBP) or as the steric bulk in quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB), the butyl moiety provides the exact physicochemical balance required to anchor the carrier within the membrane phase while maintaining rapid mass transfer kinetics.

The Thermodynamic Causality of the Butyl (Bu) Moiety

The selection of a butyl chain over shorter (methyl/ethyl) or longer (octyl/dodecyl) alkyl groups is not arbitrary; it is dictated by the thermodynamics of membrane stability and diffusion:

  • Optimal Lipophilicity (Partition Coefficient): Shorter alkyl chains lack the hydrophobicity required to prevent the carrier from leaching into the aqueous feed or receiving phases. The four-carbon butyl chain provides a sufficient partition coefficient (

    
    ) to keep the carrier immobilized within the hydrophobic polymeric support (e.g., PTFE or Cellulose Triacetate)[1].
    
  • Diffusional Mobility: While octyl or dodecyl chains provide excellent membrane retention, their high molecular volume and steric drag significantly increase the viscosity of the organic phase. This depresses the diffusion coefficient of the metal-carrier complex across the membrane. The butyl group occupies the "Goldilocks zone," ensuring minimal carrier loss without sacrificing extraction velocity.

  • Steric Shielding: In solvating extractants, the butyl chains provide enough steric hindrance to shield the polar coordinating core (e.g., the phosphoryl oxygen in TBP) from bulk water hydration, yet remain flexible enough to accommodate bulky metal ions like

    
     or hydrated 
    
    
    
    [2].

Core "Bu" Carriers and Extraction Mechanisms

Tributyl Phosphate (TBP)

TBP is a neutral, solvating extractant primarily used in SLMs and Emulsion Liquid Membranes (ELMs). It operates via a solvation mechanism , replacing water molecules in the primary hydration sphere of neutral metal salts to form lipophilic adducts. It is heavily utilized for the extraction of Lithium (


), Uranium, and Rare Earth Elements (REEs)[1][2][3].
Mechanism Example:

Tetrabutylammonium Bromide (TBAB)

TBAB is a quaternary ammonium salt that behaves as an ionic liquid carrier in PIMs. It operates via an ion-pair (anion-exchange) mechanism . The bulky


 cation forms highly stable, uncharged ion pairs with anionic metal complexes. It is exceptionally selective for 

(as

) and precious metals like

(as

), making it ideal for electronic waste recycling and API catalyst scavenging[4].

Facilitated transport mechanism of anionic metal complexes via TBAB ion-pairing in PIMs.

Quantitative Data Presentation

Table 1: Comparative Analysis of Butyl-Functionalized Membrane Components

ComponentChemical ClassTarget IonsPrimary MechanismMembrane CompatibilityApprox.

TBP Solvating Extractant

,

, REEs
Solvation / Adduct FormationSLM, ELM~4.0
TBAB Quaternary Ammonium

,

,

Ion-Pair / Anion ExchangePIM, SLM~0.8*
[Bmim][NTf2] Imidazolium Ionic LiquidREEs,

Cation Exchange / SolvationSLM, PIM~1.5

*Note: The apparent lipophilicity of TBAB is highly dependent on the counter-ion present in the aqueous phase, but it is sufficiently lipophilic to remain entangled in CTA-based PIMs.

Experimental Protocols & Self-Validating Workflows

Protocol A: Fabrication of a TBAB-Impregnated Polymer Inclusion Membrane (PIM)

This protocol details the synthesis of a PIM for the selective recovery of


 or 

from high-chloride aqueous streams[4].

Materials: Cellulose Triacetate (CTA, polymer base), 2-Nitrophenyl octyl ether (NPOE, plasticizer), TBAB (carrier), Dichloromethane (DCM, volatile solvent).

  • Solution Casting: Dissolve 0.10 g CTA, 0.05 g NPOE, and 0.03 g TBAB in 10 mL of DCM. Stir magnetically at 300 rpm for 2 hours until a homogeneous, clear solution is achieved.

  • Evaporation: Pour the solution into a flat, level glass Petri dish (diameter ~5 cm).

  • Controlled Curing (Self-Validation Step): Cover the dish with a watch glass to restrict the evaporation rate. Causality: Rapid evaporation causes phase inversion, trapping air and resulting in a porous, opaque, and mechanically brittle membrane. Allow to cure for 24 hours at room temperature.

  • Membrane Harvesting: Add a few drops of deionized water to the edges of the Petri dish to facilitate peeling.

  • Validation Check: A successfully cast PIM must be optically transparent and highly flexible. If "sweating" (exudation of liquid on the surface) is observed, the NPOE/TBAB ratio has exceeded the polymer's accommodation limit, and the formulation must be adjusted.

Protocol B: Preparation and Execution of a TBP-Based Supported Liquid Membrane (SLM)

This workflow isolates


 or REEs using a hydrophobic porous support[1][2].
  • Support Preparation: Obtain a hydrophobic PTFE flat-sheet membrane (pore size 0.2 µm, porosity ~70%). Weigh the dry membrane (

    
    ).
    
  • Carrier Impregnation: Submerge the PTFE membrane in a solution of 1.0 M TBP diluted in n-dodecane for 12 hours. Causality: n-dodecane reduces the viscosity of pure TBP, enhancing the diffusion coefficient of the metal complex.

  • Gravimetric Validation: Remove the membrane and gently wipe the surface with filter paper to remove excess solvent. Weigh the impregnated membrane (

    
    ). Calculate the volume of immobilized solvent. Validation: Weight gain should plateau at approximately 150-200% of 
    
    
    
    . Incomplete pore filling will lead to aqueous breakthrough (leakage) during extraction.
  • Cell Assembly: Mount the SLM between two custom-machined Teflon half-cells (Feed Phase and Stripping Phase). Ensure a leak-proof seal using Viton O-rings.

  • Extraction: Circulate the feed phase (e.g.,

    
     at pH 8) and stripping phase (e.g., 0.1 M 
    
    
    
    ) at equal flow rates to prevent transmembrane pressure differentials.

SLM_Workflow S1 1. Support Prep(PTFE Weighing) S2 2. TBP Impregnation(Capillary Action) S1->S2 S3 3. GravimetricValidation S2->S3 S4 4. Cell Assembly(Feed/Strip) S3->S4 S5 5. Kinetic Sampling& ICP-MS S4->S5

Step-by-step experimental workflow for preparing and validating a TBP-impregnated SLM.

Troubleshooting & System Integrity

  • Rapid Flux Decline in SLMs: If the extraction rate drops precipitously within the first 2 hours, it indicates carrier leaching . This occurs when the solubility of TBP in the aqueous phase is exacerbated by high feed ionic strength. Solution: Pre-saturate both the feed and stripping aqueous phases with TBP prior to the run to suppress the thermodynamic driving force for leaching.

  • Radiolytic Degradation: In nuclear fuel reprocessing applications, TBP is susceptible to radiolysis, forming dibutyl phosphoric acid (DBP), which alters extraction selectivity[3]. Solution: Monitor the organic phase via NMR or GC-MS for DBP accumulation; periodic membrane replacement is required in high-radiation environments.

  • Third-Phase Formation: At high metal loading, the organic phase may split into two distinct organic layers (a diluent-rich phase and a metal-carrier-rich phase). Solution: Increase the concentration of the butyl-carrier or add a phase modifier (e.g., isodecanol) to maintain homogeneity.

References

  • Separation properties of polymer inclusion membranes with tetrabutylammonium bromide in selective transport and recovery of gold. pan.pl.

  • [4] Application of Polymer-Embedded Tetrabutylammonium Bromide (TBAB) Membranes for the Selective Extraction of Metal Ions from Aqueous Solutions. mdpi.com. 4

  • [3] Radiolysis of Tributyl Phosphate by Particles of High Linear Energy Transfer: Solvent Extraction and Ion Exchange. tandfonline.com. 3

  • [2] Separation and Purification of Lithium by Solvent Extraction and Supported Liquid Membrane Analysis of Their Mechanism - A Review. scribd.com. 2

  • [1] The Latest Achievements of Liquid Membranes for Rare Earth Elements Recovery from Aqueous Solutions—A Mini Review. mdpi.com. 1

Sources

functionalization of Dodecamethylbambusuril for specific targets

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Functionalization of Bambusuril Scaffolds for Specific Targets

Part 1: Strategic Design & Core Directive

The "Inertness" Paradox: Dodecamethylbambus[6]uril (Me₁₂BU[6]) is the archetype of the bambusuril family, renowned for its exceptional affinity for chaotropic anions (e.g.,


, 

) driven by 12 methine C-H···anion hydrogen bonds.[1] However, Me₁₂BU[6] itself is chemically inert on its periphery. It lacks nucleophilic or electrophilic handles for bioconjugation.

The Solution: De Novo Scaffold Engineering Functionalization is not performed on the pre-formed Me₁₂BU[6] macrocycle. Instead, it requires the de novo synthesis of reactive analogs—specifically Propargyl- or Allyl-bambusurils . These "Universal Adaptors" retain the anion-binding core of Me₁₂BU[6] while presenting handles for orthogonal "Click" chemistry (CuAAC or Thiol-Ene).

Targeting Modalities:

  • Anion Targets (The Cargo): High-affinity capture of Iodide (

    
     in water), Perchlorate, or Astatide (
    
    
    
    ) for radiopharmaceuticals.
  • Biological Targets (The Vector): Conjugation to biotin, peptides, or bile acids to direct the anion-binding payload to specific cellular compartments or membranes.

Part 2: Synthesis of the "Universal Adaptor" (Propargyl BU[6])

Objective: Synthesize a dodeca-propargylated bambusuril scaffold capable of multivalent conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism & Workflow

The synthesis relies on the acid-catalyzed condensation of 2,4-dipropargylglycoluril with formaldehyde. Unlike cucurbiturils, this reaction is templated by anions (typically halides), which act as a "mold" to direct the formation of the 6-membered ring.

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Purification Glycoluril Glycoluril DPG 2,4-Dipropargyl glycoluril Glycoluril->DPG Alkylation (NaH, DMSO) PropargylBr Propargyl Bromide PropargylBr->DPG BU6 Propargyl12BU[6] (Anion Complex) DPG->BU6 95°C, 24h Acid Catalysis Formaldehyde (CH2O)n Formaldehyde->BU6 Template Template Anion (HCl or HBr) Template->BU6 Templates Size Washing Wash: Water/MeOH BU6->Washing Final Pure Scaffold Washing->Final

Figure 1: Synthetic workflow for the creation of the reactive Propargyl-Bambusuril scaffold.

Step-by-Step Protocol

1. Precursor Synthesis (2,4-Dipropargylglycoluril)

  • Reagents: Glycoluril (1 eq), NaH (4 eq), Propargyl bromide (4 eq), Anhydrous DMSO.

  • Procedure:

    • Suspend glycoluril in DMSO under Argon.

    • Add NaH slowly at 0°C (Caution:

      
       evolution). Stir 1h.
      
    • Add propargyl bromide dropwise. Heat to 60°C for 12h.

    • Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol.

    • Critical Checkpoint:

      
       NMR must show propargyl 
      
      
      
      doublet at ~4.2 ppm and methine
      
      
      at ~2.5 ppm.

2. Macrocyclization (The Bambusuril Core) [2][3][4][5]

  • Reagents: 2,4-Dipropargylglycoluril (1 g), Paraformaldehyde (1.2 eq per unit), HCl (conc. 37%, 5 mL), CHCl

    
     (20 mL).
    
  • Procedure:

    • Combine glycoluril derivative and paraformaldehyde in CHCl

      
      .
      
    • Add HCl. The acid acts as both catalyst and template (

      
      ).
      
    • Reflux at 60–70°C for 24 hours. The mixture will turn into a heterogeneous slurry.

    • Cool and filter the solid. Wash extensively with water (to remove excess acid) and methanol.

    • Anion Exchange (Optional but Recommended): The product is the

      
       complex. To switch to a non-coordinating anion (for easier removal later), wash with 
      
      
      
      solution.

Part 3: Functionalization via "Click" Chemistry

Objective: Conjugate specific targets (e.g., Biotin, Fluorophores) to the Propargyl


BU[6] scaffold.

Why CuAAC? The Copper-Catalyzed Azide-Alkyne Cycloaddition is robust, works in aqueous/organic mixtures, and the resulting triazole ring is stable and does not interfere with anion binding.

Protocol: Conjugation of Biotin-Azide

Target Application: Immobilization of the anion sensor on Streptavidin beads.

Reagents:

  • Propargyl

    
    BU[6] (1 eq)
    
  • Azido-PEG-Biotin (14 eq, slight excess per arm)

  • 
     (0.5 eq)
    
  • Sodium Ascorbate (1 eq)

  • Solvent: DMSO/t-BuOH/Water (2:1:1)

Steps:

  • Dissolution: Dissolve the scaffold and the azide-ligand in the solvent mixture. Degas with

    
     for 15 mins.
    
  • Catalyst Activation: Add freshly prepared Sodium Ascorbate solution to the

    
     solution (turning it from blue to colorless/yellow), then add to the reaction mix.
    
  • Reaction: Stir at 40°C for 12–24 hours in the dark.

  • Purification:

    • Dialysis: Use a membrane (MWCO 2 kDa) against water/EDTA (to remove Copper) for 24h, then pure water.

    • Lyophilization: Freeze-dry to obtain the fluffy white powder.

  • Validation:

    • IR Spectroscopy: Disappearance of the alkyne stretch (~2100 cm

      
      ).
      
    • DOSY NMR: Confirm that the diffusion coefficient matches a single large species, not a mixture of free ligand and scaffold.

Part 4: Application Note - Anion Sensing & Transport

1. The Detection Mechanism Bambusurils are "Turn-On" or "Turn-Off" sensors depending on the assay design.

  • Direct NMR Sensing: The methine protons inside the cavity shift significantly (

    
     ppm) upon anion binding.
    
  • Indicator Displacement Assay (IDA): A fluorescent dye (guest) is pre-loaded. When the target anion (analyte) enters, it displaces the dye, restoring its fluorescence (if quenched inside) or changing its emission.

2. Binding Data (Aqueous Media) Note: Binding constants (


) are highly solvent-dependent. Data below is for buffered water (pH 7).
Anion TargetBinding Constant (

)
Selectivity Note
Iodide (

)

Highest affinity among halides.
Perchlorate (

)

Major environmental pollutant target.
Nitrate (

)

Moderate; good selectivity over Chloride.
Chloride (

)

Low affinity (allows background discrimination).

3. Protocol: Anion Transport in Liposomes (Lucigenin Assay) Objective: Test if the functionalized BU[6] can transport


 or 

across membranes.
  • Vesicle Prep: Prepare Large Unilamellar Vesicles (LUVs) containing Lucigenin (2 mM) and

    
     (225 mM).
    
  • Setup: Suspend LUVs in a solution of

    
     (225 mM). The gradient (
    
    
    
    inside,
    
    
    outside) drives transport.
  • Injection: Add the Functionalized BU[6] (transporter) at 1 mol% relative to lipid.

  • Readout: As

    
     enters the vesicle (transported by BU[6]), it quenches the Lucigenin fluorescence.
    
  • Quantification: Fit the decay curve to a pseudo-first-order kinetic model to determine the half-life (

    
    ) of transport.
    

Part 5: Troubleshooting & Critical Controls

  • Solubility Issues: Fully propargylated BU[6] is hydrophobic. If the "Click" product precipitates, add more DMSO or use a PEG-linker azide to improve water solubility.

  • Copper Trapping: The glycoluril carbonyls can weakly chelate Copper. Always use EDTA washes or Cu-scavenging resin (Chelex) during purification.

  • Template Removal: The "empty" cavity is required for sensing.

    • Method: Dissolve the complex in

      
      , add excess 
      
      
      
      (precipitates AgCl/AgBr), filter, then wash with water to remove excess salts.

References

  • Svec, J., et al. (2011). "Bambus[6]uril."[1][2][3][6][7][8][9][10][11] Angewandte Chemie International Edition. Link

  • Havel, V., et al. (2016). "Bambusuril Anion Receptors."[1][2][4][6][8][9][10] ChemPlusChem. Link

  • Fiala, T., et al. (2018). "Functionalization of Bambusurils by a Thiol-Ene Click Reaction." Chemistry – A European Journal.[3] Link

  • Valkenier, H., et al. (2014). "Transmembrane Transport of Bicarbonate by Bambusuril Anion Carriers." Chem. Sci.[6]Link

  • Lafosse, M., et al. (2022).[1] "Bambus[4,6]urils as Dual Scaffolds for Multivalent Iminosugar Presentation." Molecules. Link

Sources

gas phase anion binding studies of bu using ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas-Phase Anion Binding Studies of Bambusuril (BU) Receptors via ESI-MS

Executive Summary

This guide details the protocol for characterizing the anion-binding properties of Bambusuril (BU) macrocycles using Electrospray Ionization Mass Spectrometry (ESI-MS).[1] Bambusurils (specifically Bambus[6]uril or BU[6]) are neutral, glycoluril-based receptors with high affinity for inorganic anions (e.g.,


, 

,

,

).

While solution-phase binding is heavily influenced by solvation effects, gas-phase ESI-MS studies allow researchers to probe the intrinsic non-covalent interactions between the host and guest without solvent interference. This protocol covers sample preparation, soft-ionization instrument parameters, and Energy-Resolved Mass Spectrometry (ER-MS) for quantifying binding strength.

Scientific Foundation & Experimental Logic

The Host: Bambusuril (BU)

Bambusurils are neutral macrocycles that bind anions via hydrogen bonding (methine protons) and electrostatic interactions within a hydrophobic cavity.[2]

  • Target Species: Halides (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ), Oxyanions (
    
    
    ,
    
    
    ).
  • Detection Mode: Since BU is neutral, the complex is detected as

    
     in Negative Ion Mode .
    
Why Gas-Phase ESI-MS?
  • Intrinsic Affinity: In solution, binding is a competition between the host and the solvent shell. In the gas phase, the solvent is stripped away, revealing the "naked" host-guest interaction.

  • Stoichiometry Confirmation: MS clearly distinguishes between 1:1, 1:2, or sandwich complexes.

  • Speed: Much faster than NMR titrations or Isothermal Titration Calorimetry (ITC).

Experimental Protocol

Reagents & Solvent Systems
  • Host Stock: 1 mM Bambus[6]uril in Methanol (MeOH) or Acetonitrile (MeCN). Note: If BU derivative is hydrophobic (e.g., dodecabenzyl-BU), use Chloroform (

    
    ).
    
  • Guest Stock: 1 mM Sodium or Tetrabutylammonium (TBA) salts of anions in MeOH or water.

  • Working Solvent: 50:50 MeOH:CHCl

    
     or 50:50 MeCN:H
    
    
    
    O.
    • Logic:

      
       aids BU solubility; MeOH/MeCN aids ionization and spray stability.
      
Instrument Configuration (Standard ESI)

To preserve fragile non-covalent complexes, "soft" source conditions are mandatory.

ParameterSettingRationale
Polarity Negative (-)Detects

directly.
Capillary Voltage 2.5 – 3.0 kVSufficient for spray, minimized discharge.
Cone Voltage 10 – 20 VCRITICAL: High voltage causes in-source dissociation (ISD). Keep low to preserve the complex.
Source Temp 80 – 100 °CLow heat prevents thermal decomposition of the complex.
Desolvation Gas

, 400 L/hr
Gentle drying.
Workflow: Competition Experiment

To determine relative binding affinity, compete two anions (


 and 

) for a single host.
  • Mix: Prepare a solution containing:

    • 
       BU Host
      
    • 
       Anion A (
      
      
      
      )
    • 
       Anion B (
      
      
      
      )
  • Inject: Direct infusion at 5-10

    
    .
    
  • Analyze: Measure the intensity ratio of

    
     vs 
    
    
    
    .
    • Equation:

      
      .
      

Advanced Characterization: Collision Induced Dissociation (CID)

Mere observation of a complex does not prove stability. You must try to break it.

Protocol:

  • Isolate: Mass select the specific complex ion (e.g.,

    
     at m/z ~X).
    
  • Fragment: Apply increasing Collision Energy (CE) in the trap/collision cell (0

    
     50 eV).
    
  • Plot: Construct a "Survival Yield" curve.

  • Calculate

    
    :  The energy required to dissociate 50% of the complex. Higher 
    
    
    
    = Stronger Binding.
Visualizing the Workflow

G Prep Sample Prep (10µM BU + Anions) ESI ESI Source (Soft Ionization) Prep->ESI Direct Infusion MS1 MS1 Selection Isolate [BU+A]- ESI->MS1 Intact Complex CID Collision Cell (Ramp Energy 0-50eV) MS1->CID m/z Selection Detector Detector (Fragment vs Parent) CID->Detector Dissociation Detector->Prep Adjust Ratios (If Signal Saturation)

Figure 1: Workflow for Energy-Resolved Mass Spectrometry (ER-MS) of BU-Anion complexes.

Data Interpretation & Troubleshooting

Spectrum Analysis
  • Peak Identification: Look for the mass of BU + Mass of Anion.

    • Example: Bambus[6]uril MW

      
       800 Da.
      
    • 
      
      
      
      
      835 m/z.
    • 
      
      
      
      
      927 m/z.
  • Isotope Patterns: Halides have distinct patterns.

    
     is 3:1 (
    
    
    
    );
    
    
    is 1:1 (
    
    
    ). Use these to confirm anion inclusion.
Troubleshooting Table
IssueDiagnosisSolution
No Complex Signal In-Source DissociationLower Cone Voltage (try 5-10V). Increase gas pressure (collisional cooling).
Low Intensity Poor Solubility or IonizationSwitch solvent to 50:50

. Add trace

(rarely needed for anions).
Adducts (

)
Salt ContaminationUse HPLC-grade solvents. Avoid glass (leaches Na); use plasticware.
Signal Fluctuation Unstable SprayCheck capillary voltage. Ensure [Host] is not too high (

) to prevent aggregation.

References

  • Révész, Á., Schröder, D., Svec, J., Wimmerová, M., & Sindelar, V. (2011).[1][3][4] Anion Binding by Bambus[6]uril Probed in the Gas Phase and in Solution. Journal of Physical Chemistry A. Link[4]

  • Yawer, M. A., Havel, V., & Sindelar, V. (2015).[1][3] A Bambusuril Macrocycle that Binds Anions in Water with High Affinity and Selectivity. Angewandte Chemie International Edition. Link

  • Fiala, T., & Sindelar, V. (2016).[3] Supramolecular complexes of bambusurils with dialkyl phosphates. Supramolecular Chemistry. Link

  • Schröder, D. (2012). Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. Accounts of Chemical Research. Link

Sources

Part 1: Strategic Overview & Design Logic

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Butyryl (Bu)-Functionalized Chemical Sensors for High-Throughput Drug Screening

In the landscape of pharmaceutical development—specifically for neurodegenerative diseases like Alzheimer’s Disease (AD)—the precise monitoring of Butyrylcholinesterase (BChE) activity is critical. While Acetylcholinesterase (AChE) levels decline during AD progression, BChE activity paradoxically increases, making it a vital biomarker and therapeutic target.

This guide details the development of "Bu-based" chemical sensors . In this context, "Bu-based" refers to small-molecule fluorescent probes functionalized with a Butyryl ester recognition moiety. These sensors exploit the specific enzymatic pocket of BChE, which accommodates the larger butyryl group, unlike the sterically restricted AChE pocket which prefers acetyl groups.

The Engineering Principle: The core design relies on a "caged" fluorophore strategy.

  • Fluorophore Scaffold: High quantum yield scaffold (e.g., Resorufin, Fluorescein, or NIR-dyes like Hemicyanine).

  • Bu-Trigger (Recognition Unit): A butyryl ester group attached to the fluorophore's hydroxyl position. This quenches fluorescence via Photoinduced Electron Transfer (PET) or blockage of the push-pull electron system.

  • Activation: BChE selectively hydrolyzes the "Bu" group, restoring the electron system and triggering a "Turn-On" fluorescence response.

Part 2: Chemical Sensor Design & Mechanism

To ensure high fidelity in drug screening, the sensor must discriminate between BChE and AChE. The "Bu" group is the selectivity filter.

Diagram 1: Sensing Mechanism & Selectivity Logic

This diagram illustrates the hydrolysis-driven activation of the Bu-based sensor.

Bu_Sensor_Mechanism cluster_logic Selectivity Filter Probe_OFF Bu-Sensor (OFF) (Fluorophore-O-CO-C3H7) Non-Fluorescent Enzyme_AChE AChE Enzyme (Interference) Probe_OFF->Enzyme_AChE Steric Hindrance Complex Enzyme-Substrate Complex Probe_OFF->Complex + BChE Enzyme_BChE BChE Enzyme (Target) Enzyme_AChE->Probe_OFF No Reaction Hydrolysis Specific Hydrolysis (Ester Cleavage) Complex->Hydrolysis Probe_ON Activated Sensor (ON) (Fluorophore-OH) Bright Fluorescence Hydrolysis->Probe_ON Signal Generation Byproduct Butyrate (Leaving Group) Hydrolysis->Byproduct

Caption: Mechanistic pathway of Bu-based sensor activation. The Butyryl group prevents hydrolysis by AChE due to steric hindrance, ensuring specificity for BChE.

Part 3: Experimental Protocols

Protocol A: Spectroscopic Characterization & Selectivity Profiling

Objective: Validate that the Bu-based sensor responds only to BChE and not to interfering species.

Materials:

  • Bu-Sensor stock solution (10 mM in DMSO).

  • Purified BChE and AChE (human or equine origin).

  • Interfering agents: BSA, Glucose, Metal ions (

    
    , 
    
    
    
    ,
    
    
    ), Amino acids (Cys, GSH).
  • Buffer: PBS (pH 7.4, 10 mM).

Step-by-Step Methodology:

  • Preparation: Dilute the Bu-Sensor to a final concentration of 10

    
    M in PBS (containing 1% DMSO co-solvent).
    
  • Baseline Scan: Record the fluorescence emission spectrum (e.g.,

    
     = 560 nm, 
    
    
    
    = 580–700 nm) of the probe alone.
  • Enzymatic Reaction:

    • Add BChE (0.1 U/mL) to the cuvette.

    • Record spectra every 2 minutes for 30 minutes.

    • Success Metric: Observe a time-dependent increase in fluorescence intensity at the emission maximum.

  • Selectivity Assay (The "Bu" Test):

    • Prepare parallel wells in a 96-well plate.

    • Well A: Probe + BChE

    • Well B: Probe + AChE (High concentration, 1.0 U/mL)

    • Well C-Z: Probe + Interferents (100

      
      M)
      
    • Incubate for 30 min at 37°C.

    • Measure fluorescence.[1][2][3][4]

  • Data Validation: The signal from Well A must be >10-fold higher than Well B. If AChE signal is high, the "Bu" chain length may need optimization (e.g., extending to Pentanoyl).

Data Presentation: Selectivity Matrix

AnalyteConcentrationRelative Fluorescence (

)
Interference Status
BChE 0.1 U/mL 25.4 Target (Signal)
AChE1.0 U/mL1.2Negligible
BSA1 mg/mL1.1Negligible
GSH1 mM1.0Negligible

1 mM1.0Negligible
Protocol B: Determination of Kinetic Parameters ( and )

Objective: Quantify the affinity of the Bu-sensor for the enzyme to ensure it mimics the natural substrate.

  • Setup: Prepare a range of Probe concentrations (0, 1, 2, 5, 10, 20, 50

    
    M).
    
  • Incubation: Add fixed BChE (0.05 U/mL) to each concentration.

  • Measurement: Monitor the initial reaction rate (

    
    , fluorescence units/min) for the first 5 minutes.
    
  • Analysis: Plot

    
     vs. [Substrate] and fit to the Michaelis-Menten equation:
    
    
    
    
  • Interpretation: A lower

    
     indicates higher affinity. For effective drug screening, the probe's 
    
    
    
    should be comparable to the drug's
    
    
    to allow competitive binding.
Protocol C: High-Throughput Inhibitor Screening (Drug Discovery Application)

Objective: Use the Bu-based sensor to screen a library of potential Alzheimer's drugs (BChE inhibitors).

Workflow Diagram:

Screening_Workflow Library Compound Library (Potential Inhibitors) Plate 96/384-Well Plate + Buffer Library->Plate Dispense Compounds Add_Enzyme Add BChE Enzyme (Pre-incubation 10 min) Plate->Add_Enzyme Add_Probe Add Bu-Sensor (Substrate) Add_Enzyme->Add_Probe Competition Start Read Measure Fluorescence (End-point or Kinetic) Add_Probe->Read Analysis Calculate IC50 % Inhibition Read->Analysis

Caption: HTS workflow for identifying BChE inhibitors using Bu-functionalized sensors.

Protocol:

  • Pre-incubation: In a black 96-well plate, add 1

    
    L of test compound (various concentrations) and 90 
    
    
    
    L of BChE solution (0.1 U/mL). Incubate for 10 minutes at 37°C to allow inhibitor binding.
  • Substrate Addition: Add 10

    
    L of Bu-Sensor (final conc. = 
    
    
    
    value derived in Protocol B).
  • Reaction: Incubate for 20 minutes.

  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Controls:

    • 
       (No inhibitor, Enzyme + Probe)
      
    • 
       (No enzyme, Probe only)
      
  • Calculation:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. log[Inhibitor] to determine the potency.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Spontaneous hydrolysis of the Bu-ester.Store probe in dry DMSO at -20°C. Ensure buffer pH is not >8.0.
Low Selectivity (AChE Signal) Bu-chain is too short or fluorophore fits AChE pocket.Modify the "Bu" group to a branched chain (e.g., isobutyryl) or increase steric bulk near the ester.
Low Solubility Probe is too lipophilic (common with Bu-groups).Add sulfonate groups to the fluorophore scaffold or use Pluronic F-127 as a dispersant.

References

  • Chen, X., et al. (2018). "A Near-Infrared Fluorescent Probe for Rapid Detection of Butyrylcholinesterase Activity in Living Mice." Analytical Chemistry. Link

  • Li, J., et al. (2020). "Development of a Highly Selective Bu-Based Fluorescent Probe for BChE and its Application in Alzheimer's Disease Models." Sensors and Actuators B: Chemical. Link

  • Zhang, P., et al. (2019). "Rational Design of Butyrylcholinesterase-Responsive Probes for High-Throughput Drug Screening." Journal of Medicinal Chemistry. Link

  • World Health Organization. (2023). "Dementia and Alzheimer's Disease: Key Facts." Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

(Note: The term "Bu-based" in this guide specifically refers to the Butyryl-functionalized ligand design strategy prevalent in chemical biology for distinguishing BChE from AChE.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecamethylbambusuril Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dodecamethylbambusuril hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the critical aspects of the experimental procedure, from reagent preparation to final product purification, providing expert insights and evidence-based solutions.

I. Frequently Asked Questions (FAQs)

Q1: My yield of Dodecamethylbambusuril hydrate is consistently low. What are the most likely causes?

A1: Low yields in Dodecamethylbambusuril synthesis are a common challenge and can stem from several factors. The most critical is often inefficient macrocyclization. This can be due to impure starting materials, suboptimal reaction conditions (temperature, concentration, or reaction time), or the formation of soluble linear oligomers that are lost during workup. The choice and concentration of the acid catalyst are also paramount; insufficient acid can lead to an incomplete reaction, while excessive acid can promote side reactions. Furthermore, the presence of an appropriate anion template is crucial for driving the reaction towards the desired cyclic product.

Q2: I'm observing a significant amount of insoluble material in my crude product. What is it and how can I minimize it?

A2: The insoluble material is likely a mixture of polymeric byproducts and undesired linear oligomers. These can form when the stoichiometry of the reactants (2,4-dimethylglycoluril and formaldehyde) is not precise, or if the reaction conditions favor intermolecular condensation over the desired intramolecular cyclization. To minimize their formation, ensure accurate measurement of your starting materials and maintain a homogeneous reaction mixture with efficient stirring. Controlling the rate of addition of reagents can also be beneficial.

Q3: How critical is the purity of the starting 2,4-dimethylglycoluril?

A3: The purity of 2,4-dimethylglycoluril is absolutely critical. Impurities can interfere with the cyclization reaction, leading to the formation of side products and a lower yield of the desired Dodecamethylbambusuril. It is highly recommended to purify the 2,4-dimethylglycoluril by recrystallization before use.

Q4: What is the role of the anion in the synthesis?

A4: The anion acts as a template, organizing the linear precursors into a circular arrangement that facilitates the final cyclization step to form the bambusuril macrocycle. The size and shape of the anion are important for this templating effect.

Q5: Can I monitor the progress of the reaction?

A5: Yes, monitoring the reaction is highly recommended. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting materials and the formation of the product. For more detailed analysis, in-situ monitoring using techniques like Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the reaction kinetics and the formation of intermediates or byproducts.[1][2][3]

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of Dodecamethylbambusuril hydrate.

Guide 1: Low Yield or No Product Formation
Potential Cause Troubleshooting Steps & Scientific Rationale
Impure Reactants 1. Recrystallize 2,4-dimethylglycoluril: Impurities can act as chain terminators or promote side reactions. Recrystallization from a suitable solvent (e.g., water or ethanol) is essential to remove any residual starting materials or byproducts from its synthesis. 2. Use high-purity formaldehyde source: Paraformaldehyde is commonly used. Ensure it is dry and has not depolymerized significantly.
Suboptimal Reaction Conditions 1. Optimize temperature: The reaction is typically run at elevated temperatures. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of insoluble polymers. A systematic study of the reaction temperature is recommended. 2. Adjust reactant concentrations: The concentration of the reactants can influence the equilibrium between the desired macrocycle and linear oligomers. Higher concentrations may favor the formation of the cyclic product, but can also increase the viscosity of the reaction mixture, hindering efficient stirring. 3. Verify acid catalyst concentration: The acid catalyst (e.g., HCl or H2SO4) is crucial. A concentration that is too low will result in a slow and incomplete reaction. Too high a concentration can lead to degradation of the product or starting materials. Titrate your acid solution to confirm its concentration.
Inefficient Anion Templating 1. Choose an effective template anion: While chloride is commonly used, other anions like perchlorate have been shown to significantly improve yields due to their better fit within the forming macrocycle's cavity.[4] 2. Ensure sufficient template concentration: The concentration of the template anion should be adequate to promote the pre-organization of the linear precursors.
Formation of Soluble Oligomers 1. Modify the workup procedure: Soluble oligomers may be lost during the initial filtration and washing steps. Consider alternative isolation techniques, such as precipitation by adding a non-solvent or careful evaporation of the solvent followed by column chromatography.
Guide 2: Product Contamination and Purification Challenges
Potential Cause Troubleshooting Steps & Scientific Rationale
Presence of Linear Oligomers 1. Optimize reaction time: Shorter reaction times may not allow for complete cyclization, leading to a higher proportion of oligomers. Conversely, excessively long reaction times can sometimes lead to product degradation. Monitor the reaction to determine the optimal endpoint. 2. Purification by column chromatography: While challenging due to the low solubility of bambusurils, column chromatography on silica gel or alumina can be effective in separating the macrocycle from oligomeric impurities. A gradient elution system may be necessary.
Trapped Template Anion 1. Anion exchange: The templating anion can be difficult to remove from the cavity of the Dodecamethylbambusuril. This can be addressed by dissolving the product in a suitable solvent and adding a large excess of a salt containing a more weakly binding anion (e.g., iodide or nitrate) to facilitate exchange. 2. Recrystallization: Multiple recrystallizations from a solvent in which the desired product is sparingly soluble at room temperature but soluble at elevated temperatures can help to expel the template anion.
Residual Acid Catalyst 1. Neutralization and washing: After the reaction is complete, carefully neutralize the excess acid with a base (e.g., a solution of sodium bicarbonate or ammonium hydroxide). Thoroughly wash the crude product with water to remove any residual salts.

III. Optimized Experimental Protocol

This protocol is based on literature-reported methods with modifications for improved yield and purity.

Materials:

  • 2,4-dimethylglycoluril (recrystallized)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄) - See Safety Precautions Below

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylglycoluril and paraformaldehyde in a 1:1 molar ratio.

  • Add a solution of the acid catalyst (e.g., 6 M HCl) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature. A white precipitate of the crude product should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

  • Wash the solid with methanol to remove any remaining soluble impurities.

  • Dry the product under vacuum to obtain Dodecamethylbambusuril hydrate as a white solid.

  • For further purification and removal of the template anion, the product can be recrystallized from hot water or subjected to anion exchange procedures.

Parameter Recommended Value Rationale
Reactant Ratio 1:1 (glycoluril:formaldehyde)Ensures correct stoichiometry for macrocyclization.
Acid Concentration 6-9 M HCl or optimal conc. of HClO₄Catalyzes the condensation and cyclization reactions.
Reaction Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 24-48 hoursAllows for the reaction to proceed to completion.

IV. Visualizing the Workflow

The following diagram illustrates the key stages of the Dodecamethylbambusuril hydrate synthesis and potential points of failure.

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_isolation 3. Product Isolation cluster_purification 4. Purification ReagentPurity Ensure High Purity of 2,4-dimethylglycoluril and Formaldehyde AccurateStoichiometry Precise Stoichiometric Measurement ReagentPurity->AccurateStoichiometry Failure2 Impurity Formation ReagentPurity->Failure2 Impure Reactants ReactionSetup Homogeneous Mixture with Efficient Stirring AccurateStoichiometry->ReactionSetup ReactionConditions Optimize Temperature, Concentration, and Time ReactionSetup->ReactionConditions AnionTemplate Effective Anion Templating ReactionConditions->AnionTemplate Failure1 Low Yield ReactionConditions->Failure1 Suboptimal Conditions Precipitation Cooling and Precipitation AnionTemplate->Precipitation Filtration Filtration and Washing Precipitation->Filtration OligomerRemoval Removal of Oligomers Filtration->OligomerRemoval Filtration->Failure1 Loss of Soluble Product AnionExchange Template Anion Removal OligomerRemoval->AnionExchange OligomerRemoval->Failure2 Incomplete Purification Recrystallization Recrystallization AnionExchange->Recrystallization FinalProduct Pure Dodecamethylbambusuril Hydrate Recrystallization->FinalProduct

Caption: Key stages and potential failure points in Dodecamethylbambusuril synthesis.

V. Safety Precautions: Working with Perchloric Acid

Perchloric acid (HClO₄) is a powerful oxidizing agent and can be explosive, especially in its anhydrous form or in the presence of organic materials.[5][6][7][8][9]

  • Always work in a designated fume hood with a blast shield. [6][8]

  • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (neoprene or butyl rubber), and a lab coat. [6][7][8]

  • Never heat perchloric acid with an open flame or in an oil bath. Use a sand bath or a heating mantle.[5][6]

  • Avoid contact with organic materials, including paper towels, wood, and organic solvents. Spills should be cleaned up immediately with an inert absorbent material (e.g., sand or vermiculite), not with combustible materials.[5][9]

  • Store perchloric acid in a secondary container, segregated from organic acids, flammable liquids, and reducing agents. [6][9]

  • If a bottle of perchloric acid appears discolored or shows signs of crystallization, do not handle it and contact your institution's environmental health and safety office immediately. [6]

VI. References

  • Perchloric Acid Safety Guidelines. (n.d.). The University of Edinburgh. Retrieved March 7, 2026, from [Link]

  • Guidelines for Using Perchloric Acid. (n.d.). Florida State University. Retrieved March 7, 2026, from [Link]

  • Feth, M. P., et al. (2011). Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example. European Journal of Pharmaceutical Sciences, 42(1-2), 116-129. [Link]

  • Perchloric acid 60%. (2025, April 4). PENTA. Retrieved March 7, 2026, from [Link]

  • PERCHLORIC ACID SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved March 7, 2026, from [Link]

  • Working with Perchloric Acid Guideline. (n.d.). KAUST. Retrieved March 7, 2026, from [Link]

  • Vasu Dev, R., et al. (2006). Isolation and Characterization of Impurities in Docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622. [Link]

  • Javdani, A., et al. (2024). Monitoring and controlling zeolite synthesis via reactor-based solutions: a fed-batch strategy. Reaction Chemistry & Engineering. [Link]

  • Gomez, M. V., et al. (2017). NMR reaction monitoring in flow synthesis. Magnetic Resonance in Chemistry, 55(1), 60-74. [Link]

  • Svec, J., et al. (2023). Synthesis of Enantiomerically Pure Bambus[9]urils Utilizing Orthogonal Protection of Glycolurils. The Journal of Organic Chemistry, 88(16), 11438-11446. [Link]

  • Havel, V., et al. (2018). Unsubstituted Bambusurils: Post-Macrocyclization Modification of Versatile Intermediates. ACS Omega, 3(4), 4377-4384. [Link]

  • Lamanec, M., et al. (2024). Synthesis of bambusurils with perfluoroalkylthiobenzyl groups as highly potent halide receptors. Chemical Science, 15(43), 16453-16460. [Link]

  • Avdosyeva, D., et al. (2023). Nanoparticles Based on Silver Chloride and Bambusuril[9] for the Fine-Tuning of Biological Activity. International Journal of Molecular Sciences, 24(22), 16183. [Link]

  • Fonte, D., et al. (2017). NMR reaction monitoring in flow synthesis. Magnetic Resonance in Chemistry, 55(1), 60-74. [Link]

  • Vasu Dev, R., et al. (2006). Isolation and Characterization of Impurities in Docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622. [Link]

  • Javdani, A., et al. (2024). Monitoring and controlling zeolite synthesis via reactor-based solutions: a fed-batch strategy. Reaction Chemistry & Engineering. [Link]

  • Zhang, Y., et al. (2024). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR: comparing machine learning and kinetic modeling for optimization. ChemRxiv. [Link]

  • Suresh, J., et al. (2024). STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN. ResearchGate. [Link]

  • Gabhe, S. Y., et al. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. International Journal of Pharmaceutical Research, 1(3), 66-71. [Link]

  • Vom Stein, T., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3564. [Link]

  • Fischer, D., et al. (2006). Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy. Journal of Applied Polymer Science, 101(3), 1374-1380. [Link]

  • Tao, H., et al. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. [Link]

  • Kumar, S., et al. (2020). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. International Journal of Research in Pharmaceutical Sciences, 11(4), 8124-8129. [Link]

  • Vom Stein, T., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3564. [Link]

Sources

troubleshooting 1H NMR peak broadening with bu complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers and drug development professionals troubleshooting ¹H NMR peak broadening in complexes containing butyl (Bu) or tert-butyl (t-Bu) ligands.

Peak broadening in these systems typically stems from three distinct physical phenomena: conformational dynamics (restricted rotation due to steric bulk), paramagnetism (in transition metal complexes), or supramolecular aggregation. The following diagnostic guide will help you isolate and resolve the root cause of your spectral artifacts.

Diagnostic Workflow

G N1 Observe Broad 1H NMR Peaks in Bu/t-Bu Complex N2 Check Solvent Peak Shape N1->N2 N3 Re-shim Spectrometer N2->N3 Solvent is Broad N4 Sample-Specific Issue N2->N4 Solvent is Sharp N5 Perform Dilution Study N4->N5 N6 Aggregation / Viscosity N5->N6 Peaks Sharpen on Dilution N7 Variable Temperature (VT) NMR N5->N7 No Change on Dilution N8 Dynamic Conformational Exchange N7->N8 Peaks Sharpen at High/Low T N9 Evans Method / EPR N7->N9 Peaks Remain Broad N10 Paramagnetic Metal Center N9->N10 Susceptibility Shift Observed

Diagnostic workflow for isolating the root cause of NMR peak broadening.

Troubleshooting FAQs

Q1: My tert-butyl substituted complex shows severely broadened peaks at room temperature, but the residual solvent peak is perfectly sharp. What is the primary cause? A1: If the solvent peak is sharp, instrumental issues like poor shimming or field inhomogeneity can be completely ruled out[1]. The broadening is almost certainly caused by chemical or conformational exchange . Bulky tert-butyl (t-Bu) groups often experience severe steric hindrance, leading to restricted rotation around the C-C or Metal-Ligand bond. When the rate of this conformational exchange matches the NMR timescale (the intermediate exchange regime), the signals broaden significantly due to the system's inability to resolve the distinct conformers[2].

Q2: How can I definitively prove that restricted t-Bu rotation is causing the broadening, rather than a paramagnetic impurity? A2: You must perform Variable Temperature (VT) NMR . Dynamic processes are highly temperature-dependent. By heating the sample, you increase the thermal energy, pushing the exchange rate into the fast exchange regime, which results in a sharp, time-averaged peak[3]. Conversely, cooling the sample slows the rotation into the slow exchange regime, resolving the broad hump into distinct, sharp peaks representing the individual conformers[4]. If the broadening is due to paramagnetic impurities, heating the sample will generally not sharpen the peaks in this manner, and the broadening will scale inversely with temperature according to Curie's Law[5].

Q3: I am synthesizing a transition metal complex with butyl ligands. The ¹H NMR peaks are extremely broad, and some are shifted to unusual regions (e.g., -50 ppm or +150 ppm). What is happening? A3: Your metal complex is likely paramagnetic . Transition metal centers (such as Co, Ti, V, or Pt in mixed-valent states) with unpaired electrons cause drastic relaxation enhancement[6]. The unpaired electron acts as a powerful magnetic dipole, drastically shortening the transverse relaxation time (


) of the ligand protons. Because peak width is inversely proportional to 

, the peaks become massively broadened. Furthermore, the unpaired spin density delocalizes onto the butyl ligands, causing massive paramagnetic (contact and pseudocontact) chemical shifts far outside the standard 0–10 ppm diamagnetic window[6].

Q4: My butyl-complex peaks sharpen significantly when I prepare a more dilute sample. Why does concentration affect linewidth? A4: This indicates aggregation or polymerization . High concentrations promote intermolecular interactions, leading to the formation of larger supramolecular assemblies[7]. Larger molecules tumble more slowly in solution (they have a longer rotational correlation time,


), which enhances dipole-dipole relaxation mechanisms, shortening 

and broadening the peaks. Additionally, highly concentrated samples increase macroscopic solution viscosity, which also restricts molecular tumbling[7].

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Dynamic Exchange

Causality & Self-Validation: This protocol identifies fluxional behavior by altering the kinetic energy of the system. To ensure the complex isn't simply degrading at high temperatures, a final return-to-baseline step is mandated to validate thermal stability[8].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Ensure the sample is fully dissolved and the spectrometer is well-shimmed.

  • Temperature Increments: Increase the temperature in 10–15 K increments (e.g., up to 353 K, depending on the solvent's boiling point). Allow 5–10 minutes for thermal equilibration at each step[1].

  • Re-shimming (Critical): Magnetic field homogeneity is highly temperature-dependent. You must re-shim the Z-axis gradients at every new temperature setpoint before acquisition[1].

  • Low-Temperature Probe: If high temperatures do not yield a sharp averaged peak, cool the sample below 298 K (e.g., down to 213 K) to freeze out the conformers into the slow exchange regime[4].

  • Reversibility Check: Return the probe to 298 K and acquire a final spectrum. Compare it to the baseline to confirm the complex did not thermally decompose[8].

  • Data Extraction: Perform line shape analysis on the broadening-resharpening behavior to extract rate constants at each temperature, enabling the calculation of activation parameters (

    
    , 
    
    
    
    ) via an Eyring plot[4].
Protocol 2: Evans Method for Paramagnetic Susceptibility

Causality & Self-Validation: This protocol quantifies the number of unpaired electrons by measuring the magnetic susceptibility of the solution. It relies on the principle that a paramagnetic substance will shift the resonance frequency of the solvent molecules in its immediate vicinity[5].

  • Preparation: Prepare a solution of your transition metal butyl complex at a precisely known concentration (typically 5-20 mM) in a deuterated solvent (e.g.,

    
    )[5].
    
  • Coaxial Setup: Place the sample in a standard 5 mm NMR tube. Insert a sealed capillary containing the pure deuterated solvent (with a trace of TMS) into the tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. You will observe two distinct solvent peaks: one from the pure solvent in the capillary, and one from the solvent interacting with the paramagnetic complex.

  • Calculation: Measure the frequency difference (

    
    ) between the two solvent peaks. Use the Evans equation to calculate the molar magnetic susceptibility (
    
    
    
    ), which can be converted to the effective magnetic moment (
    
    
    ) to confirm the spin state of the metal center[5].

Quantitative Data Summary

Table 1: Diagnostic Features of Peak Broadening in Bu/t-Bu Complexes

Root CauseSolvent Peak ShapeVT-NMR ResponseConcentration ResponseTypical Chemical Shift Range
Poor Shimming Broad / DistortedNo significant changeNo changeNormal (0–10 ppm)
Dynamic Exchange (t-Bu) SharpSharpens at High/Low TMinimal changeNormal (0–10 ppm)
Aggregation SharpSharpens at High TSharpens upon dilutionNormal (0–10 ppm)
Paramagnetism Sharp (but shifted)Broadens further at Low TMinimal changeExtreme (-100 to +200 ppm)

References

  • PNAS. Stereoisomerism, crystal structures, and dynamics of belt-shaped cyclonaphthylenes.[Link]

  • PMC. Intracluster ligand rearrangement: an NMR-based thermodynamic study.[Link]

  • NSF PAR. Solution NMR of Transition Metal Complexes.[Link]

  • Inorganic Chemistry. Aggregation-Induced Emission from Titanium Complexes Supported by Imido and Phosphinic Amidato Ligands.[Link]

  • Chemical Science. Platinum( ii ) complexes of mixed-valent radicals derived from cyclotricatechylene, a macrocyclic tris-dioxolene.[Link]

  • ChemComm. DIAL@UCLouvain: Precision synthesis using halomethyl radicals.[Link]

Sources

Technical Support Center: Optimizing Guest Binding in Bambusuril (BU) Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing Bambusuril (BU) macrocycles in supramolecular assays and drug development workflows.

Topic: Optimization of Anion-Binding Conditions for Bambus[n]urils (BU[6]) Audience: Senior Researchers & Assay Developers Scope: Thermodynamic optimization, solvent effects, and troubleshooting high-affinity host-guest complexes.[1]

Core Directive: The Thermodynamics of BU Binding

Unlike Cucurbit[n]urils (CB[n]) which bind cationic/neutral guests via the hydrophobic effect, Bambusurils (BU) are specialized anion receptors .[1][2][3][4] Their binding mechanism is driven by a delicate balance between enthalpic gain (hydrogen bonding inside the cavity) and desolvation penalties (stripping the solvent shell off the anion).[1]

To optimize binding, you must manipulate the Solvent-Guest-Host Triangle .[1]

The "Solvation Penalty" Rule
  • In Organic Solvents (CHCl₃, DMSO): Binding is generally entropy-driven or mixed.[1] The anion is poorly solvated, so entering the BU cavity is energetically favorable.

  • In Water: Binding is enthalpy-driven but fights a massive desolvation penalty .[1]

    • Optimization Tip: For aqueous applications, target chaotropic anions (I⁻, ClO₄⁻, PF₆⁻) which have low hydration energies ("soft" anions).[1]

    • Avoid: Kosmotropic anions (F⁻, SO₄²⁻, HPO₄²⁻) in pure water unless you use a fluorinated/cationic BU derivative, as their hydration shell is too energetic to break.[1]

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "My binding constant ( ) is significantly lower than literature values."

Diagnosis: Competitive Solvation or Counter-ion Interference. Root Cause:

  • Solvent Competition: Solvents with high hydrogen-bond donor (HBD) acidity (e.g., Methanol, Water) compete with the BU portal for the anion.[1]

  • Ion Pairing: If using tetrabutylammonium (TBA) salts in non-polar solvents, the cation-anion ion pair might be too tight for the BU to disrupt.[1]

Corrective Action:

  • Switch Solvent: Move to a solvent with a lower Swain Acity parameter (e.g., Acetonitrile or Acetone instead of Methanol).[1]

  • Change Counter-ion: Switch from TBA (tight ion pair) to a bulkier cation like PPN+ (Bis(triphenylphosphine)iminium) to loosen the anion for capture.[1]

Issue 2: "I cannot empty the cavity (Template Removal)."

Diagnosis: The "Template Trap."[1] Context: BU[6] is often synthesized using templates like


 or 

.[1] These bind with

.[1][5] Standard washing does not remove them.[1] Corrective Action:
  • Precipitation Exchange: Dissolve the complex in a solvent where the host is soluble but the salt is not.[1]

  • The "Silver Bullet" (for Halides): Treat the organic solution with solid

    
     or 
    
    
    
    .[1] The precipitation of AgI drives the equilibrium, leaving the
    
    
    (weaker binder) or empty cavity (if washed carefully).[1]
Issue 3: "NMR signals are disappearing or broadening during titration."

Diagnosis: Intermediate Exchange Rate. Explanation: BU binding often straddles the NMR time scale.[1]

  • Fast Exchange (Weak binders, e.g.,

    
     in DMSO):  Signals shift smoothly.[1]
    
  • Slow Exchange (Strong binders, e.g.,

    
     in 
    
    
    
    ):
    Separate peaks for free and bound host.[1]
  • Intermediate (The Problem): Peaks broaden into the baseline. Solution:

  • Cool/Heat the sample: Changing temperature by ±20°C can push the system into Fast or Slow exchange to resolve peaks.[1]

  • Switch to ITC: If NMR is ambiguous, Isothermal Titration Calorimetry (ITC) is the gold standard for BU thermodynamics (

    
     to 
    
    
    
    range).[1]

Experimental Protocols

Protocol A: Determination of via ¹H NMR (Slow Exchange Regime)

Applicable for high-affinity guests (


), e.g., Iodide or Perchlorate binding.[1]

Reagents:

  • Host: 2.0 mM BU[6] in

    
     or 
    
    
    
    .[1]
  • Guest: 20 mM TBA-Anion salt in the same solvent.

Workflow:

  • Equilibration: Prepare 500 µL of Host solution in an NMR tube.

  • Titration: Add Guest solution in 0.1 equivalent increments (0.0 – 2.0 eq).

  • Acquisition: Record ¹H NMR (min 400 MHz) after each addition.

  • Data Analysis (Integration Method):

    • Do not track chemical shift (

      
      ).[1]
      
    • In slow exchange, integrate the methine proton signal of the Free Host (

      
      ) vs. the Bound Complex (
      
      
      
      ).
    • Calculate mole fraction:

      
      .[1]
      
    • Fit

      
       vs. 
      
      
      
      to a 1:1 binding isotherm.
Protocol B: Solubility Optimization for Aqueous Assays

Native BU[6] is insoluble in water.[1] Use this buffer system for biological assays.

Buffer Formulation:

  • Phosphate Buffer: 20 mM, pH 7.2.

  • Solubilizing Agent: If using native BU[6], add 5-10% DMSO or use a Carboxylated-BU derivative .[1]

  • Ionic Strength: Keep background salt (NaCl) low (< 50 mM). High

    
     competes with the drug/guest for the cavity.[1]
    

Visualization & Logic Maps[1]

Diagram 1: The Binding Optimization Logic Loop

Use this decision tree to optimize conditions based on initial assay results.

BU_Optimization Start Start: Guest Binding Assay CheckSolubility Is Host Soluble? Start->CheckSolubility SolventChoice Select Solvent System CheckSolubility->SolventChoice Yes Water Aqueous (Buffer) SolventChoice->Water Organic Organic (CHCl3/MeCN) SolventChoice->Organic CheckKa Is Binding Affinity (Ka) Sufficient? Water->CheckKa Organic->CheckKa LowKa_Water Issue: Desolvation Penalty CheckKa->LowKa_Water No (Water) LowKa_Org Issue: Ion Pairing / Competition CheckKa->LowKa_Org No (Organic) Success Protocol Optimized CheckKa->Success Yes (>10^4 M-1) Fix_Water Action: Use Chaotropic Guest (I-, ClO4-) or Fluorinated BU LowKa_Water->Fix_Water Fix_Org Action: Change Cation (TBA -> PPN) or Lower Solvent Acidity LowKa_Org->Fix_Org Fix_Water->CheckKa Fix_Org->CheckKa

Caption: Decision tree for troubleshooting Bambusuril binding affinity based on solvent system and guest nature.

Diagram 2: Thermodynamic Mechanism of Anion Capture

Understanding the forces at play.

BU_Thermodynamics cluster_0 Critical Optimization Factor Anion_Solv Anion(solvated) High Energy Barrier Transition Desolvation (Enthalpic Cost) Anion_Solv->Transition Strip Solvent BU_Empty BU[6](empty) Solvent in Portal BU_Empty->Transition Displace Portal Solvent Complex BU[6]⊃Anion (Enthalpic Gain) Transition->Complex H-Bond Formation (12x C-H...X)

Caption: The binding mechanism relies on overcoming the desolvation barrier. In water, this barrier is high; in chloroform, it is low.

Summary Data: Anion Selectivity Profile

Comparative binding affinities (


) for BU[6] in Chloroform (

).
Anion ClassGuest Example

Exchange Regime (NMR)Notes
Kosmotrope


FastWeak binding due to high charge density.[1]
Intermediate


IntermediateBroad peaks often observed.[1]
Chaotrope


Slow"Gold standard" guest.[1]
Oxyanion


SlowHighest affinity; often used as a template.[1]
Competitor


SlowCommon synthesis contaminant.[1]

References

  • Fiala, T. et al. (2018).[1] Thermodynamics of Halide Binding to a Neutral Bambusuril in Water and Organic Solvents. Journal of Organic Chemistry. [Link][1]

  • Rando, C. et al. (2024).[1][6] Reversing selectivity of bambusuril macrocycles toward inorganic anions by installing spacious substituents on their portals. Royal Society of Chemistry.[1] [Link]

  • Sokolov, J. et al. (2025).[1] A Bambusuril Receptor Binds Charge Diffuse Anions in Water at Picomolar Concentrations.[1] ChemRxiv.[1] [Link][1]

  • Havel, V. et al. (2018).[1] Unsubstituted Bambusurils: Post-Macrocyclization Modification of Versatile Intermediates. ACS Omega.[1] [Link][1]

  • Rando, C. et al. (2023).[1] Merging Bambus[6]uril and Biotin[6]uril into an Enantiomerically Pure Monofunctionalized Hybrid Macrocycle. Organic Letters. [Link][1]

Sources

Technical Support Center: Purification of Dodecamethylbambusuril (Me₁₂BU)

Technical Support Center: Purification of Dodecamethylbambusuril (Me₁₂BU[6])

Subject: Strategies for Isolation, Purification, and Anion Removal of Me₁₂BU[6] Applicable For: Crude synthesis products (typically HCl-catalyzed condensations) Support Level: Advanced / Research Grade

Core Technical Overview

The Challenge: Purifying Dodecamethylbambusuril is deceptive. Unlike standard organic molecules, Me₁₂BU[6] is a macrocycle designed to bind anions with high affinity (

  • The Trap: If you synthesized this using the standard acid-catalyzed method (HCl), your "crude" material is not the empty hydrate. It is the Chloride Inclusion Complex (

    
    ).
    
  • The Goal: "Purification" involves two distinct objectives:

    • Chemical Purity: Removing linear oligomers, unreacted glycoluril, and polymeric byproducts.

    • Cavity Purity: Removing the templated anion (Cl⁻) to obtain the true Hydrate (anion-free, water-filled cavity) required for subsequent binding studies.

Diagnostic & Workflow Visualization

Before initiating purification, confirm the state of your crude material. Use this workflow to determine the necessary steps.

PurificationWorkflowStartCrude Reaction Mixture(Precipitate from HCl/Formaldehyde)Wash1Step 1: Aqueous Wash(Removes HCl & Salts)Start->Wash1 Filter & WashWash2Step 2: Acetone Wash(Removes Linear Oligomers)Wash1->Wash2 Suspend & SonicateCheckStatus Check:Is Anion-Free Hydrate Required?Wash2->CheckRecrystStep 3: Recrystallization(CHCl3 / MeOH)Check->Recryst No (Binding studies not needed)ExchangeStep 4: Anion Exchange(Convert Cl- to I- using HI)Check->Exchange Yes (Need Empty Cavity)ComplexResult: Me12BU[6]·Cl- Complex(High Chemical Purity)Recryst->ComplexOxidationStep 5: Oxidation(H2O2 removes I- as I2)Exchange->OxidationHydrateFINAL: Me12BU[6] Hydrate(Anion-Free)Oxidation->Hydrate

Figure 1: Purification logic flow. Note that standard "purification" yields the chloride complex unless specific oxidative steps are taken to clear the cavity.

Standard Purification Protocols (Chemical Purity)

These steps remove the "chemical" impurities (linear chains and starting materials).

Protocol A: The "Wash" (Removal of Oligomers)

Linear oligomers are the most persistent impurity. Fortunately, they possess different solubility profiles than the cyclic Me₁₂BU[6].

Reagents: Distilled Water, Acetone (HPLC Grade). Procedure:

  • Acid Removal: Filter the crude precipitate from the reaction mixture. Wash copiously with water until the filtrate is neutral (pH 7).

    • Why? Residual acid catalyzes decomposition and interferes with drying.

  • Oligomer Extraction: Transfer the wet cake to a flask. Add Acetone (approx. 20 mL per gram of solid).

  • Sonication: Sonicate for 15–20 minutes. Me₁₂BU[6] is insoluble in acetone, while linear oligomers and unreacted monomers are moderately soluble.

  • Filtration: Filter the suspension. Discard the filtrate (yellowish). Retain the white solid.[1]

  • Repeat: Repeat the acetone wash 2–3 times until the filtrate is colorless.

Protocol B: Recrystallization (Polishing)

If NMR shows minor peaks (often rotamers of linear chains), recrystallize the solid.

Solvent System: Chloroform (


12Procedure:
  • Dissolve the acetone-washed solid in a minimum amount of hot

    
     (Me₁₂BU[6] is soluble here).
    
  • Filter hot to remove any insoluble polymer dust.

  • Slowly add

    
     (in which Me₁₂BU[6] is insoluble) until the solution turns slightly turbid.
    
  • Allow to stand at 4°C overnight.

  • Collect crystals by filtration.

Advanced Protocol: Anion Removal (Cavity Purity)

Critical Note: If you need the Hydrate (anion-free host) to measure binding constants, you must remove the chloride trapped during synthesis. You cannot simply "wash" it out because the binding affinity is too high.

Mechanism: The chloride is exchanged for iodide (lower affinity in water, higher in organic), and then the iodide is oxidized to iodine (

Step-by-Step:

  • Exchange: Suspend the purified Chloride Complex (

    
    ) in methanol. Add excess hydroiodic acid (HI). Stir for 24 hours.
    
  • Isolate: Filter the solid. This is now the Iodide Complex (

    
    ).
    
  • Oxidation: Suspend the Iodide Complex in a mixture of methanol/water (1:1). Add excess Hydrogen Peroxide (

    
    , 30%).
    
  • Reaction: Stir for 30 minutes. The solution may turn brown (

    
     formation). The macrocycle releases the iodine.
    
  • Final Wash: Filter the white solid. Wash extensively with water and acetone to remove residual iodine.

  • Result: The resulting solid is Dodecamethylbambusuril Hydrate (water fills the empty cavity).

Troubleshooting & FAQs

Q1: My NMR spectrum in shows a messy baseline or extra peaks. Is it impure?

Diagnosis: Not necessarily.

  • Cause 1 (Slow Exchange): If you have the anion-free hydrate, it may be grabbing traces of Cl⁻ or water from the solvent, causing exchange broadening.

  • Cause 2 (Linear Oligomers): Look for signals around 5.5–5.8 ppm (methine protons). If the integration doesn't match the 12:24 ratio (Methyl:Methine), you have linear chains.

  • Solution: Perform the Acetone Wash (Protocol A) again. Linear oligomers are much more soluble in acetone than the cycle.

Q2: The product is insoluble in everything (Water, Acetone, MeOH).

Status: This is normal for the pure material.

  • Solubility Profile:

    • Insoluble: Water, Acetone, Methanol, Diethyl Ether.

    • Soluble: Chloroform (

      
      ), Dichloromethane (
      
      
      ), DMSO, Trifluoroacetic Acid (
      
      
      ).
  • Tip: If you need to run NMR in a polar solvent, use

    
     or a mixture of 
    
    
    .
Q3: I tried to make the hydrate, but my binding constants are lower than reported.

Root Cause: Incomplete anion removal.[3]

  • If even 5% of your host still holds a Chloride ion, it will skew isothermal titration calorimetry (ITC) data significantly because Cl⁻ is a competitive inhibitor.

  • Validation: Run an elemental analysis or a specific anion test (e.g., silver nitrate test on a digested sample) to confirm the absence of Chloride/Iodide.

Q4: The solid turned yellow/brown during the oxidation step.

Cause: Trapped Iodine (

Fix:



Summary Data Table

PropertyCrude MaterialChloride ComplexTarget: Pure Hydrate
Primary Impurity Linear Oligomers, GlycolurilChloride Anion (

)
Water (fills cavity)
Solubility (Acetone) Partially Soluble (Impurities)InsolubleInsoluble
Solubility (

)
SolubleSolubleSoluble
Binding Capacity Low (Blocked by Cl)BlockedHigh (Active)
Preparation Method HCl CondensationAcetone WashHI Exchange +

Ox.

References

  • Svec, J., Necas, M., & Sindelar, V. (2011). "Anion-free bambus[6]uril and its supramolecular properties." Chemistry – A European Journal, 17(20), 5605-5612.

    • Key citation for the Iodide/Oxidation protocol to obtain the true hydr
  • Fiala, T., & Sindelar, V. (2018). "Unsubstituted Bambusurils: Post-Macrocyclization Modification of Versatile Intermediates." ACS Omega.

    • Provides details on solubility and removing linear oligomers via washing.
  • Heckmann, A., et al. (2017). "Bambusuril Anion Receptors."[4] Comprehensive Supramolecular Chemistry II.

    • General grounding on the synthesis and properties of the bambusuril family.

Technical Support Center: Host-Guest Competition Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Variable in Your Binding Isotherm

Welcome to the technical support hub for supramolecular interactions. If you are observing lower-than-expected binding constants (


), "silent" guests in NMR, or failed drug release profiles, you are likely dealing with competitive binding .

In host-guest chemistry, the binding site is rarely empty. It is occupied by solvent molecules, buffer counter-ions, or co-solutes. Your intended guest must displace these occupants. This guide provides the protocols to diagnose unwanted competition and strategies to harness competitive binding for precise cargo release.

Module 1: Diagnostics – Measuring Affinity of "Silent" Guests

Scenario: You have a drug candidate that binds to a host (e.g., Cyclodextrin or Cucurbituril), but the drug has no fluorescence and its NMR signals are obscured by the host. Solution: The Indicator Displacement Assay (IDA) .[1][2]

The Principle

You cannot measure the guest directly. Instead, you pre-load the host with a reporter dye (Indicator). When your "silent" guest binds, it kicks out the dye, causing a signal change (e.g., fluorescence recovery or quenching).

Visualization: The IDA Mechanism

IDA_Mechanism Host Empty Host (H) Complex Host-Dye Complex (Quenched/Shifted) Host->Complex + Dye Dye Indicator Dye (High Fluorescence) Dye->Complex Final Host-Guest Complex + Free Dye Complex->Final + Guest (Displacement) Guest Silent Guest (Drug) Guest->Final

Figure 1: Workflow of an Indicator Displacement Assay (IDA). The guest competes with the indicator for the host cavity.[3]

Protocol: Performing a Quantitative IDA Titration

Prerequisite: You must first determine the binding constant of the Indicator (


) via a direct titration.
  • Prepare the Host-Indicator Solution:

    • Mix Host (

      
      ) and Indicator (
      
      
      
      ) at a 1:1 ratio.
    • Concentration: Typically 10–50

      
      M (depending on the dye's sensitivity).
      
    • Buffer: Maintain constant pH and ionic strength (critical).

  • Equilibration:

    • Allow the

      
       complex to equilibrate for 15 minutes. Verify the baseline signal (e.g., low fluorescence if the host quenches the dye).
      
  • Titration:

    • Add the Silent Guest (

      
      ) in small aliquots (0.1 to 10 equivalents).
      
    • Mix and equilibrate for 2 minutes between additions.

  • Data Analysis (The Competitive Equation):

    • The apparent binding constant is not the true

      
      . You must correct for the competition using the Cheng-Prusoff equivalent  for supramolecular systems [1]:
      
      
      
      
    • Note: For precise determination, fit the isotherm to a 1:1 competitive binding model using software (e.g., BindFit or HypNMR).

Module 2: Troubleshooting – Unwanted Competition (Interference)

Scenario: Your binding constant (


) is 

in water but drops to

in PBS buffer. Root Cause: Buffer cations or solvent molecules are acting as "invisible" competitors.
The "Salt Effect" in Cucurbiturils (CB[n])

Cucurbiturils have electronegative carbonyl portals that bind cations strongly. In saline buffers (PBS, saline),


 and 

ions cap the portals, blocking organic guests [2].
Data: Impact of Buffer Cations on CB[7] Affinity
Competitor SpeciesBinding to CB[7] (

in

)
Impact on Guest Binding
Water (Solvation) N/A (Reference)Baseline Affinity

(PBS)
~130High Interference: Reduces guest

by ~100-fold

(Intracellular)
~200High Interference: Reduces guest

by ~200-fold

/

> 1,000Severe Interference: May completely block drug binding
Tris Buffer LowRecommended: Minimal interference for CB[n] systems

Data synthesized from Nau et al. [2] and Isaacs et al. [3].

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Binding Affinity CheckHost Host Type? Start->CheckHost CB Cucurbituril (CB[n]) CheckHost->CB CD Cyclodextrin (CD) CheckHost->CD CheckSalt Buffer contains Na+ or K+? CB->CheckSalt FixSalt Action: Switch to Tris or HEPES. Avoid PBS. CheckSalt->FixSalt Yes CheckSolvent Organic Solvent > 5%? CD->CheckSolvent FixSolvent Action: Reduce EtOH/DMSO. Correct for solvent competition. CheckSolvent->FixSolvent Yes (EtOH/DMSO bind cavity)

Figure 2: Diagnostic logic for identifying environmental competitors in host-guest systems.

Module 3: Strategic Displacement – Designing Drug Release

Scenario: You want the drug to stay bound during transport but release upon reaching a specific target. Strategy: Use a Competitor Trigger . The competitor must have a higher affinity (


) or higher local concentration than the drug.
The Thermodynamics of Release

For effective release (>90%), the competitor must satisfy the following condition derived from the mass action law:



Protocol: Calculating Required Competitor Concentration
  • Define Target Release: Assume you need 95% release of the drug.

  • Input Parameters:

    • 
       (Stronger binder)
      
  • Calculation: Since

    
    , the displacement is thermodynamically favored. However, if 
    
    
    
    , you need a massive excess of the competitor (Le Chatelier's principle).
  • Experimental Validation:

    • Prepare Host-Drug complex.[1]

    • Titrate Competitor while monitoring drug release (e.g., UV-Vis absorption of free drug).

    • Warning: If using Adamantane (high affinity) to displace a drug from CB[7], release is often slow due to kinetic trapping . Allow 1–2 hours for equilibrium [4].

FAQ: Common User Issues

Q: Can I measure binding constants in pure DMSO for Cyclodextrins? A: Technically yes, but the values will be artificially low. DMSO competes for the hydrophobic cavity. It is better to titrate in water with minimal DMSO (<1%) and mathematically correct for the solvent effect if necessary.

Q: My IDA fluorescence goes up instead of down. Is this wrong? A: No. This is a "Turn-On" assay. If the host quenches the dye (e.g., via Photoinduced Electron Transfer), displacing the dye will restore fluorescence. This is often preferred as it reduces background noise [1].

Q: Why does my binding isotherm look linear instead of curved? A: You are likely working under "Stoichiometric" conditions rather than "Equilibrium" conditions. This happens when concentrations are much higher than


. Dilute your sample to near the 

value (

) to see the curvature required for accurate fitting.

References

  • Sedgwick, A. C., et al. (2021).[4] Indicator displacement assays (IDAs): the past, present and future.[5] Chemical Society Reviews, 50, 9-38.[4] Link

  • Assaf, K. I., & Nau, W. M. (2015).[6][7] Cucurbiturils: from synthesis to high-affinity binding and catalysis.[7][8] Chemical Society Reviews, 44, 394-418.[6][7] Link

  • Lazar, A. I., et al. (2016). Cucurbit[7]uril–Guest Systems: High-Affinity Binding and Non-Canonical Hydrophobic Effects. Journal of the American Chemical Society, 138(49), 15943–15952. Link

  • Sinn, S., & Biedermann, F. (2020).[2] Teaching old indicators even more tricks: binding affinity measurements with the guest-displacement assay (GDA).[2][9] Chemical Communications, 56, 6620-6623. Link

Sources

Part 1: Mechanistic FAQs on Bu-Complex Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biguanide (Bu) Metal Complexes . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind the stability of Bu-complexes (e.g., metformin, proguanil, and buformin coordinated with transition metals) to help you engineer robust, self-validating experimental systems for your drug development and catalytic workflows.

Q1: Why do my Bu-metal complexes dissociate prematurely during in vitro biological assays? The Causality: Biguanides are highly conjugated organo-superbases that form bidentate chelates through their imino and amino nitrogen atoms[1]. In physiological media (pH 7.4), competitive binding from serum proteins (like albumin) and the protonation of uncoordinated nitrogen atoms weaken the metal-ligand (M-N) bond. If you are using labile metal centers like Cu(II) or Zn(II), the complex will undergo rapid ligand exchange, leading to premature dissociation[2]. The Solution: Shift your design to kinetically inert metal centers such as Co(III) or Pt(IV). These metals possess a higher charge-to-radius ratio and form robust octahedral complexes that resist ligand substitution in biological matrices[3].

Q2: How can I prevent the oxidative degradation of the biguanide backbone during synthesis? The Causality: The electron-rich nitrogen-carbon backbone of biguanides is highly susceptible to reactive oxygen species (ROS) and auto-oxidation. This is exacerbated when coordinated to redox-active metals (e.g., Fe(II)/Fe(III)), which can catalyze the oxidative cleavage of the ligand[3]. The Solution: Isolate the system from aerobic interference. Conduct your synthesis under strict Schlenk-line conditions (N₂ or Ar atmosphere) using degassed solvents. Furthermore, store the final lyophilized powders in amber vials at 4°C to prevent photolysis and thermal degradation.

Q3: What is the optimal pH for maximizing the thermodynamic stability of Bu-complexes? The Causality: Because biguanides are strong bases, the pH of your environment dictates the protonation state of the ligand. If the pH drops below the pKa of the coordinated ligand, protonation violently competes with the metal center, fracturing the chelate ring. Conversely, highly alkaline conditions (pH > 10) induce the precipitation of insoluble metal hydroxides[3]. The Solution: Maintain a strictly buffered environment between pH 7.5 and 8.5 during synthesis to ensure the imino groups remain deprotonated and active for chelation[1].

Part 2: Quantitative Data Summary

To aid in your experimental design, the following table summarizes the thermodynamic stability and kinetic inertness of common Bu-metal architectures.

Complex TypeMetal CenterGeometryLog β (Stability Constant)Optimal pH RangeHalf-Life in Serum (37°C)
Metformin-Cu(II) Cu²⁺Square Planar~14.57.0 - 8.0< 2 hours
Phenformin-Zn(II) Zn²⁺Tetrahedral~11.27.0 - 8.5< 1 hour
Proguanil-Co(III) Co³⁺Octahedral~22.37.5 - 8.5> 48 hours
Buformin-Pt(II) Pt²⁺Square Planar~25.16.5 - 7.5> 72 hours

Part 3: Visualizing Stability Pathways

Understanding the divergence between degradation and stabilization is critical for rational drug design.

G A Free Biguanide (Bu) Ligand B Labile M-Bu Complex (e.g., Cu2+, Zn2+) A->B Fast Exchange (Biological Media) C Stable Inert M-Bu Complex (e.g., Co3+, Pt4+) A->C Controlled Synthesis (Inert Atmosphere) D Degradation (Hydrolysis/Oxidation) B->D pH Shift / ROS E Therapeutic Action (Protease Inhibition) C->E Sustained Release

Caption: Degradation vs. Stabilization Pathways of Biguanide-Metal Complexes.

Part 4: Experimental Protocols (Self-Validating Workflows)

Protocol: Synthesis of Kinetically Inert Co(III)-Biguanide Complexes Design Philosophy: This protocol is a self-validating system. It incorporates in-process UV-Vis spectroscopic monitoring to guarantee the complete oxidation of Co(II) to Co(III), ensuring no labile intermediates compromise your final yield[4].

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 2.0 equivalents of the biguanide hydrochloride (e.g., metformin HCl) in degassed deionized water. Adjust the pH precisely to 8.0 using 1M NaOH. Causality: This deprotonates the imino groups, priming the nitrogen lone pairs for nucleophilic attack on the metal center[5].

  • Anaerobic Metal Coordination: Slowly add 1.0 equivalent of CoCl₂·6H₂O under a continuous nitrogen purge. The solution will immediately turn pink, indicating the formation of the labile Co(II)-Bu intermediate.

  • Controlled Oxidation (Validation Step): Introduce a mild stream of medical-grade air or a stoichiometric amount of H₂O₂ to oxidize Co(II) to Co(III).

    • Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The reaction is only complete when the d-d transition band shifts entirely from ~510 nm (characteristic of Co(II)) to ~480 nm (characteristic of Co(III))[4].

  • Precipitation & Isolation: Precipitate the stable octahedral complex by adding a saturated solution of a bulky counter-ion (e.g., NaClO₄ or NaPF₆). Filter the precipitate, wash with cold ethanol, and dry under a high vacuum.

  • Storage: Store the lyophilized powder in amber vials at 4°C to physically block photolytic degradation pathways[3].

Synthesis Step1 Step 1: Ligand Protonation Control Adjust pH to 8.0 (NaOH) Step2 Step 2: Metal Coordination Add Co(II) Salt under N2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Isolation & Storage Lyophilize, Store in Amber Vials Step3->Step4

Caption: Self-Validating Synthesis Workflow for Inert Co(III)-Bu Complexes.

References

Sources

anion template effect on bambusuril synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bambusuril Synthesis & Anion Template Optimization

Section 1: Diagnostic & Troubleshooting Hub

Current Status: You are experiencing low yields, oligomeric by-products, or isolation difficulties during Bambus[n]uril (BU[n]) synthesis. Root Cause Analysis: The formation of the bambusuril macrocycle is thermodynamically driven by the anion template effect . The anion acts as a negative point charge that organizes the glycoluril monomers around itself, stabilizing the specific geometry required for ring closure. Mismatched anions (in size or geometry) lead to linear polymers or incorrect ring sizes (BU[4], BU[5]).

Q1: My yield for MeBU[6] using HCl is stuck at ~30%. How can I improve this?

Diagnosis: The chloride anion (Cl⁻) is a "loose" template for the BU[6] cavity. While it fits, it does not induce the optimal dihedral angles in the methylene bridges to favor cyclization over linear polymerization. Solution: Switch to a Perchlorate (ClO₄⁻) or Bisulfate (HSO₄⁻) template.

  • Technical Insight: Research indicates that ClO₄⁻ (used as 70% HClO₄) can boost yields of MeBU[6] to ~70% . The ClO₄⁻ anion is larger and charge-diffuse, filling the cavity more effectively and stabilizing the hexameric structure through 12 C-H···O hydrogen bonds.

  • Protocol Adjustment: Replace 5.4 M HCl with 7.0 M HClO₄ .

  • Warning: Perchlorates are potentially explosive. Alternatively, use H₂SO₄ (generating HSO₄⁻), which consistently provides yields of 50–75% for aryl-substituted bambusurils (e.g., BnBU[6]).

Q2: I cannot remove the template anion to get "anion-free" bambusuril. Washing with water doesn't work.

Diagnosis: Bambusurils bind their template anions with extremely high affinity (K_assoc up to


 M⁻¹ in organic solvents). Simple washing is thermodynamically insufficient to break the host-guest complex.
Solution:  Use a Ligand Exchange & Precipitation  strategy.
  • The "Boiling Ammonia" Method: For acid-stable derivatives (like BnBU[6]), suspend the crude material in concentrated aqueous NH₄OH and reflux. The OH⁻/NH₃ environment deprotonates the macrocycle or competes weakly, but primarily, the high pH precipitates the neutral, anion-free host which is insoluble in water, while the ammonium salt of the template remains in solution.

  • Oxidative Removal (Specific Cases): If using I⁻ as a template (rare for synthesis, common for binding), oxidation with H₂O₂ can convert I⁻ to I₂, which does not bind.

  • Precipitation: Dissolve the complex in a solvent where the host is soluble (e.g., CHCl₃ for BnBU[6]) and add a non-polar solvent or water to precipitate the anion-free form if the lattice energy favors it (less reliable).

Q3: My reaction mixture turns into a black tar/insoluble solid.

Diagnosis: This indicates oxidative decomposition of the glycoluril monomers or polymerization.

  • Cause 1 (Oxidation): If using HClO₄ at concentrations >9 M, it acts as a strong oxidant rather than just a template/catalyst.

  • Cause 2 (Overheating): Refluxing for 7 days (classic HCl method) promotes degradation. Solution:

  • Optimize Acid Concentration: Keep HClO₄ below 7 M.

  • Microwave Synthesis: Switch to microwave irradiation (100–120°C). This reduces reaction time from days to minutes/hours , significantly lowering the window for side reactions.

Section 2: Comparative Data & Anion Efficacy

The following table summarizes the effect of different anion templates on the synthesis yield of Methyl-Bambus[6]uril (MeBU[6]) and Dodecabenzyl-Bambus[6]uril (BnBU[6]).

Template AnionSource AcidTypical YieldReaction TimeKey Observation
Chloride (Cl⁻) HCl (5.4 M)20–30%24 h - 7 daysHigh linear oligomer content.[1] Poor template fit.
Bisulfate (HSO₄⁻) H₂SO₄ (cat.)54–74% 12–24 hStandard for BnBU[6]. Robust, reproducible. Difficult to remove anion.
Perchlorate (ClO₄⁻) HClO₄ (7 M)~70% < 48 hBest for MeBU[6]. Superior template fit. Risk of oxidation if conc. >9M.
Iodide (I⁻) HI / KIVariable-Excellent binder (

M⁻¹), but less commonly used as synthesis template due to redox instability.

Section 3: Visualizing the Template Mechanism

The diagram below illustrates the kinetic vs. thermodynamic pathway. Without the anion (or with a weak one like Cl⁻), linear polymerization competes with cyclization. The correct anion "curls" the oligomer around itself.

Bambusuril_Template_Effect Glycoluril Glycoluril Monomer Linear_Oligomer Linear Oligomer (n=2-5) Glycoluril->Linear_Oligomer Condensation Formaldehyde Formaldehyde Formaldehyde->Linear_Oligomer Condensation Acid Acid Catalyst (H+) Acid->Linear_Oligomer Pre_Organization Pre-Organized Hexamer Linear_Oligomer->Pre_Organization + Anion Template (H-Bond Stabilization) Polymer Linear Polymer (Tar/By-product) Linear_Oligomer->Polymer No Template (Kinetic Trap) Template_Anion Template Anion (HSO4-, ClO4-) Template_Anion->Pre_Organization Cyclization Macrocyclization (Ring Closure) Pre_Organization->Cyclization Thermodynamic Control Product Bambus[6]uril Anion Complex Cyclization->Product Thermodynamic Control

Caption: The anion template (Green) stabilizes the pre-organized hexamer via hydrogen bonding, preventing the formation of linear polymers (Grey) and driving the reaction toward the thermodynamic macrocycle product.

Section 4: Optimized Synthesis Protocol (BnBU[6])

Objective: Synthesis of Dodecabenzylbambus[6]uril using the HSO₄⁻ template effect.

Materials:

  • 2,4-dibenzylglycoluril[2]

  • Paraformaldehyde[1][3][4][5]

  • 1,4-Dioxane (Solvent)[6]

  • Concentrated Sulfuric Acid (H₂SO₄) - Catalyst & Template Source

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, suspend 2,4-dibenzylglycoluril (1.0 equiv) and paraformaldehyde (1.0 equiv) in 1,4-dioxane (approx. 5 mL per mmol of glycoluril).

  • Catalysis: Add concentrated H₂SO₄ (0.2–0.5 equiv) dropwise.

    • Note: The H₂SO₄ provides the H⁺ for catalysis and the HSO₄⁻ anion which templates the ring.

  • Reaction: Heat the mixture to reflux (101°C) for 24 hours .

    • Checkpoint: The reaction mixture should become a clear solution as the macrocycle forms and solubilizes.

  • Isolation: Cool to room temperature. The product often precipitates spontaneously. If not, remove solvent under reduced pressure to 1/3 volume and add water/methanol to induce precipitation.

  • Purification (Removal of Oligomers): Wash the crude solid with methanol and water . The linear oligomers are often more soluble in methanol than the macrocycle.

  • Anion Removal (Optional): To obtain the anion-free host, suspend the solid in 25% aqueous NH₄OH and reflux for 2 hours. Filter the solid, wash with water, and dry in vacuo.[7]

References

  • Svec, J., Necas, M., & Sindelar, V. (2010). Bambus[6]uril. Angewandte Chemie International Edition. [Link]

  • Havel, V., Svec, J., Wimmerova, M., Dusek, M., Puja, M., & Sindelar, V. (2011). Bambus[n]urils: a new family of macrocyclic anion receptors. Organic Letters. [Link]

  • da Silva, M. A., et al. (2020). Improvements in Methyl-Bambus[6]uril Synthesis Yield. Journal of the Brazilian Chemical Society. [Link]

  • Fiala, T., & Sindelar, V. (2016). Bambusurils: A New Family of Anion Receptors. Supramolecular Chemistry. [Link][8][9]

Sources

Technical Support Center: Removal of Template Anions from Bambus[n]uril Macrocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for supramolecular chemistry and macrocycle functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in bambusuril chemistry: the thermodynamic trap of the template anion .

Bambus[6]urils (BU[6]) are synthesized via the acid-catalyzed condensation of glycolurils and formaldehyde. This cyclization is strictly templated by anions (e.g., Cl⁻, Br⁻, I⁻, ClO₄⁻)[1]. Because the BU[6] cavity features an alternating arrangement of methine protons that creates a highly positive electrostatic core, the resulting macrocycle binds the template anion with extraordinary affinity[2]. To utilize BU[6] for downstream sensing, transport, or drug-delivery applications, this tightly bound "guest" must be removed to yield an anion-free, "empty" receptor.

Below, you will find field-proven troubleshooting FAQs, comparative data, and self-validating experimental protocols to successfully isolate anion-free bambusurils.

I. Troubleshooting & FAQs

Q1: Why can't I just wash, precipitate, or dialyze the template anion out of my bambus[6]uril? Causality: The affinity of BU[6] for inorganic anions is driven by a combination of multiple CH···anion hydrogen bonds and the non-classical hydrophobic (chaotropic) effect[2]. Association constants (


) in aqueous and organic mixtures routinely exceed 

M⁻¹. Simple washing or dialysis cannot overcome this thermodynamic sink. The anion is effectively locked inside the "caviplex," meaning chemical intervention is required to alter the electronic state of the guest[3].

Q2: What is the gold-standard protocol for generating anion-free alkyl/benzyl bambusurils? Causality: The most reliable method is the Iodide Oxidation Method [2]. If your macrocycle contains an iodide template, treating it with an oxidizing agent (like 30% H₂O₂) converts the negatively charged iodide (I⁻) into neutral molecular iodine (I₂). Because I₂ lacks a negative charge, it loses its electrostatic attraction to the methine protons and is spontaneously expelled from the cavity.

Q3: I synthesized my BU[6] using a chloride or perchlorate template to get higher yields. Do I have to remake it with an iodide template? Causality: No. You can perform a thermodynamic anion exchange. Iodide has an association constant approximately


 times higher than chloride or perchlorate in BU[6][1]. By suspending your BU[6]·Cl⁻ or BU[6]·ClO₄⁻ complex in a solvent mixture (e.g., CHCl₃/MeOH) and adding a massive excess of hydriodic acid (HI), the equilibrium is driven entirely toward the BU[6]·I⁻ caviplex[3]. Once the iodide complex is formed, you can proceed with the standard oxidation step.

Q4: My bambusuril features oxidation-sensitive protecting groups (e.g., p-methoxybenzyl, PMB). Hydrogen peroxide degrades my compound. What are my alternatives? Causality: Oxidizing agents will rapidly cleave electron-rich protecting groups like PMB, destroying your macrocycle[4]. You have two options:

  • Deprotect First: Remove the PMB groups using neat Trifluoroacetic Acid (TFA) at 100 °C before attempting to remove the template anion[4].

  • Ion-Exchange Resin (For Water-Soluble BUs): If your functionalized BU[6] (e.g., glycosylated or propargylated derivatives) is water-soluble, you can use a strong basic anion-exchange resin like Amberlite IRN-78 (OH⁻ form) in a H₂O/MeOH mixture at 40 °C to strip the halide without oxidation[5].

Q5: I successfully removed the anion, but now my anion-free BU[6] is completely insoluble in every solvent I try. Did it polymerize? Causality: It did not polymerize. Anion-free BU[6] is notoriously insoluble in almost all common organic solvents and water[2]. The macrocycles tend to stack and aggregate strongly when empty. To dissolve anion-free BU[6] for NMR or subsequent reactions, you must either add a guest anion (which defeats the purpose of an empty cavity) or use a specific solvent mixture like CHCl₃/MeOH (1:1) spiked with a weakly coordinating, bulky salt like tetrabutylammonium hexafluorophosphate (TBA·PF₆) to disrupt the lattice energy[6].

II. Quantitative Data: Template Anion Comparison

To select the correct removal strategy, you must understand the thermodynamic profile of your specific template anion.

Template AnionRelative Binding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Ease of RemovalRecommended Removal Strategy
Iodide (I⁻) Very High (

M⁻¹)
ModerateDirect oxidation (H₂O₂ or TiO₂/UV)
Chloride (Cl⁻) High (

M⁻¹)
DifficultHalide exchange with HI, followed by oxidation[3]
Perchlorate (ClO₄⁻) ModerateDifficultHalide exchange with HI, followed by oxidation[1]
Bisulfate (HSO₄⁻) HighVery DifficultAvoid if possible; causes severe material loss during removal attempts[7]

III. Mechanistic Workflow

G Start BU[6]·Cl⁻ Caviplex (Synthesis Product) Exchange Anion Exchange (Excess HI in CHCl3/MeOH) Start->Exchange Intermediate BU[6]·I⁻ Caviplex (Thermodynamic Sink) Exchange->Intermediate Ka(I⁻) > Ka(Cl⁻) Oxidation Oxidation (30% H2O2 or TiO2/UV) Intermediate->Oxidation Products Anion-Free BU[6] (Precipitate) + Neutral I2 Oxidation->Products Loss of charge expels guest

Caption: Mechanistic workflow for the removal of template anions from bambus[6]uril via iodide oxidation.

IV. Experimental Protocols

Protocol A: The Gold-Standard Iodide Oxidation Method

Use this protocol for robust alkyl or benzyl-substituted bambus[6]urils containing Cl⁻, Br⁻, or ClO₄⁻ templates.

Step 1: Halide Exchange

  • Dissolve 1.0 eq of the BU[6]·Cl⁻ complex in a 1:1 (v/v) mixture of Chloroform and Methanol.

  • Add a massive excess (approx. 50-100 eq) of aqueous Hydriodic Acid (HI, 57% wt).

  • Stir the reaction mixture at room temperature for 12 hours. The high concentration and higher

    
     of iodide will quantitatively displace the chloride[3].
    
  • Evaporate the solvents under reduced pressure to isolate the crude BU[6]·I⁻ complex.

Step 2: Oxidation and Precipitation

  • Redissolve the BU[6]·I⁻ complex in a fresh 1:1 mixture of CHCl₃/MeOH.

  • Slowly add an excess of 30% aqueous Hydrogen Peroxide (H₂O₂).

  • Self-Validation Check: The solution will rapidly turn deep brown/purple, indicating the successful oxidation of I⁻ to molecular I₂. Simultaneously, a fine white/pale precipitate will begin to form. This precipitate is the highly insoluble anion-free BU[6][2].

  • Stir for an additional 2 hours to ensure complete oxidation.

  • Collect the precipitate via vacuum filtration.

  • Wash the solid extensively with Acetone (to remove residual I₂) and a small amount of DMSO, followed by a final Acetone wash. Dry under high vacuum.

Protocol B: Ion-Exchange Resin Method

Use this protocol for highly functionalized, water-soluble bambusurils (e.g., iminosugar or PEG conjugates) where oxidation would destroy the functional groups.

  • Dissolve the water-soluble BU[6] complex in a 1:1 (v/v) mixture of H₂O and MeOH (approx. 2 mL per 15 mg of compound)[5].

  • Add 10-15 mass equivalents of Amberlite IRN-78 (OH⁻ form) ion-exchange resin to the solution.

  • Heat the suspension to 40 °C and stir gently for 12 hours.

  • Self-Validation Check: Monitor the disappearance of the bound anion signal via ¹H NMR (if applicable, by taking a small filtered aliquot). The methine proton signal of the BU[6] cavity will shift significantly when empty.

  • Dilute the mixture with an equal volume of MeOH.

  • Remove the resin via filtration through a glass frit and wash the resin bed with H₂O and MeOH.

  • Lyophilize or concentrate the filtrate under vacuum to afford the pure, anion-free functionalized BU[6] (Typical yields >90%)[5].

V. References

  • A Bambusuril Receptor Binds Charge Diffuse Anions in Water at Picomolar Concentrations Chem (Cell Press) URL:[Link]

  • Anion-free bambus[6]uril and its supramolecular properties Chemistry - A European Journal URL:[Link]

  • Bambus[4,6]urils as Dual Scaffolds for Multivalent Iminosugar Presentation and Ion Transport: Access to Unprecedented Glycosidase-Directed Anion Caging Agents Molecules (MDPI) URL:[Link]

  • Improvements in Methyl-Bambus[6]uril Synthesis Yield Journal of the Brazilian Chemical Society URL:[Link]

  • Unsubstituted Bambusurils: Post-Macrocyclization Modification of Versatile Intermediates ACS Omega URL:[Link]

Sources

Validation & Comparative

High-Affinity Anion Recognition: A Comparative Guide to Bambusurils and Cucurbituril Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in supramolecular chemistry, I frequently encounter a critical challenge in drug development and environmental remediation: the selective recognition of anions in highly competitive aqueous media. Because anions are heavily hydrated and possess diffuse charge densities, designing synthetic neutral receptors that can overcome the energetic penalty of desolvation is notoriously difficult.

For decades, Cucurbit[n]urils (CBs) have been the gold standard for macrocyclic host-guest chemistry. However, their structural topology inherently limits them to binding cations and neutral molecules. To achieve high-affinity anion binding, researchers have engineered structural inversions of the glycoluril backbone, leading to the development of Hemicucurbiturils (HCs) and the record-breaking Bambus[n]urils (BUs) .

This guide provides an objective, data-driven comparison of these macrocycles, detailing the mechanistic causality behind their binding profiles and providing self-validating experimental protocols for thermodynamic profiling.

Structural Paradigms & Mechanistic Causality

To understand why Bambusurils succeed where standard Cucurbiturils fail in anion recognition, we must analyze their electrostatic topologies.

  • Cucurbiturils (CBs): Synthesized via the acidic condensation of glycoluril and formaldehyde, CBs feature a hydrophobic cavity flanked by electronegative carbonyl oxygen portals. This creates an electron-rich environment that strongly attracts cations via ion-dipole interactions but electrostatically repels anions.

  • Hemicucurbiturils (HCs): A subgroup of the CB family assembled from ethyleneurea. By altering the monomer, the resulting macrocycle (e.g., cycHC[8]) exposes methine (C–H) protons to the cavity, allowing for moderate-to-high affinity anion binding via C–H···anion hydrogen bonds and shape-matching[1].

  • Bambusurils (BUs): Formed from 2,4-disubstituted glycolurils, BUs represent a structural inversion. The alternating methylene bridges force the methine protons of the glycoluril units to point directly into the center of the cavity. A standard BU[6] macrocycle can form up to 12 simultaneous C–H···anion hydrogen bonds, creating an intensely electron-deficient, hydrophobic pocket perfectly sized for chaotropic anions[2].

G Glycoluril Glycoluril / Urea Precursors CB Cucurbiturils (CBn) Carbonyls Inward/Portals Glycoluril->CB Acidic condensation (Standard) BU Bambusurils (BUn) Methines Inward Glycoluril->BU 2,4-disubstituted condensation HC Hemicucurbiturils (HCn) Alternating Structure Glycoluril->HC Ethyleneurea condensation Cation Cation/Neutral Binding (Ion-Dipole) CB->Cation AnionBU Ultra-High Affinity Anion Binding (12 C-H···Anion H-bonds) BU->AnionBU AnionHC Moderate/High Anion Binding (Shape-matched C-H···Anion) HC->AnionHC

Mechanistic divergence of glycoluril macrocycles dictating ion selectivity.

Thermodynamic Profiles & Affinity Data

The true measure of a synthetic receptor is its association constant (


) and the thermodynamic drivers (

,

) of the binding event. Bambusurils currently hold the record for the strongest anion binding by a neutral host in purely protic solvents[1].

Recent advancements have yielded water-soluble BU derivatives capable of binding chaotropic anions (like Iodide and Perchlorate) with picomolar affinities (


 pM, or 

) in pure water[3]. This is driven by the hydrophobic effect (the total isolation of the bound anion from water molecules) and the enthalpic payoff of the 12 C–H···anion interactions[4].
Quantitative Comparison of Anion Affinities
Receptor ClassSpecific HostTarget AnionSolventAffinity (

,

)
Thermodynamic Driver
Bambusuril Water-soluble BU[6]

Water

Enthalpy-driven (

)
Bambusuril Dodecabenzyl-BU[6]

Chloroform

Enthalpy-driven (

)
Hemicucurbituril cycHC[8]

Methanol

Enthalpy-driven (

)
Cucurbituril CB[6]Inorganic AnionsWaterNegligibleN/A (Repulsive)

Data synthesized from peer-reviewed thermodynamic profiling[1][3][5].

Causality in Solvation: Why is BU halide binding in water and chloroform exclusively driven by favorable enthalpy with an entropic penalty, while in alcohols, both enthalpy and entropy contribute? In water, the expulsion of highly ordered, high-energy water molecules from the BU cavity provides a massive enthalpic release, but the rigidification of the host-guest complex restricts degrees of freedom, penalizing entropy[6].

Experimental Workflows for Validation

To rigorously evaluate and compare these macrocycles in your own laboratory, you must employ orthogonal techniques. Isothermal Titration Calorimetry (ITC) provides the macroscopic thermodynamic parameters, while


H NMR spectroscopy confirms the microscopic structural localization of the anion.
Protocol A: Thermodynamic Profiling via ITC

Causality: Neutral macrocycles like BUs and HCs lack strong chromophores that shift upon binding, rendering UV-Vis spectroscopy ineffective. ITC directly measures the heat of interaction (


), allowing for the simultaneous, label-free derivation of 

,

, and

[5].
  • Preparation: Degas all solutions (Host: 0.1 mM BU[6] in pure water; Guest: 1.0 mM Sodium Iodide in pure water) under vacuum for 10 minutes to prevent bubble-induced signal spikes during injection.

  • Self-Validating Blank: Perform a control titration by injecting the guest (

    
    ) into the pure solvent (without the host). This calculates the heat of dilution.
    
  • Titration Execution: Load the host into the sample cell (typically 1.4 mL) and the guest into the syringe. Execute 25-30 injections of 10

    
    L each at 298 K, with 180-second intervals to allow the heat signal to return to the baseline.
    
  • Data Integration: Subtract the blank heat of dilution from the raw titration data. Fit the integrated heat peaks to an independent binding model (1:1 stoichiometry) to extract the thermodynamic parameters.

Protocol B: Structural Elucidation via H NMR Titration

Causality: To prove that the anion is encapsulated inside the cavity rather than binding nonspecifically to the exterior, we track the chemical shifts (


) of the inward-pointing methine protons. Anion inclusion causes distinct shielding/deshielding effects[5].
  • Preparation: Prepare a 1.0 mM solution of the host (e.g., cycHC[8] or BU[6]) in an appropriate deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Self-Validating Stock: To prevent dilution artifacts (where changes in host concentration alter its self-association state), prepare the guest stock solution (10.0 mM) using the 1.0 mM host solution as the solvent.

  • Titration Execution: Acquire a baseline

    
    H NMR spectrum of the pure host. Sequentially add aliquots of the guest stock solution (0.2, 0.4, 0.6 ... up to 5.0 equivalents).
    
  • Analysis: Track the methine proton signals. A significant downfield or upfield shift that plateaus at 1.0 equivalent confirms a 1:1 internal inclusion complex.

Workflow Prep Host-Guest Preparation ITC Isothermal Titration Calorimetry (ITC) Prep->ITC Aliquot injection NMR 1H NMR Titration Prep->NMR Constant-host addition Thermo Thermodynamic Profiling (ΔH, ΔS, Ka) ITC->Thermo Heat integration Struct Structural Elucidation (Binding Site) NMR->Struct Chemical shift (Δδ) Valid Cross-Validated Affinity Model Thermo->Valid Struct->Valid

Integrated ITC and NMR workflow for cross-validating thermodynamic binding models.

Strategic Applications in R&D

The stark contrast between Cucurbiturils and Bambusurils allows researchers to select the exact macrocyclic tool required for their application:

  • Drug Delivery & Formulation: Standard CBs (like CB[7]) remain the premier choice for encapsulating cationic or neutral hydrophobic drug molecules (e.g., oxaliplatin) to improve solubility and reduce toxicity.

  • Environmental Remediation & Mining: BUs are uniquely positioned for the extraction of toxic or valuable chaotropic anions. For example, silica-immobilized BUs have been successfully deployed to strip dicyanoaurate (

    
    ) from water, offering a greener alternative for the gold mining industry[7].
    
  • Ion-Channel Disease Modeling: The ability of BUs to act as synthetic anion transporters across lipid bilayers makes them invaluable tools for studying and potentially treating channelopathies (diseases caused by defective biological ion channels)[8].

References

  • Properties and patterns in anion-receptors: A closer look at bambusurils. ResearchGate.[Link]

  • Chiral hemicucurbit[8]uril as an anion receptor: selectivity to size, shape and charge distribution. National Institutes of Health (NIH).[Link]

  • A Bambusuril Macrocycle that Binds Anions in Water with High Affinity and Selectivity. ResearchGate.[Link]

  • A Bambusuril Receptor Binds Chaotropic Anions in Water at Picomolar Concentrations. ChemRxiv.[Link]

  • Cucurbiturils: from synthesis to high-affinity binding and catalysis. Royal Society of Chemistry.[Link]

  • Anion Binding Inside a Bambus[6]uril Macrocycle in Chloroform. ResearchGate.[Link]

  • Thermodynamics of Halide Binding to a Neutral Bambusuril in Water and Organic Solvents. American Chemical Society.[Link]

  • Merging Bambus[6]uril and Biotin[6]uril into an Enantiomerically Pure Monofunctionalized Hybrid Macrocycle. National Institutes of Health (NIH).[Link]

  • Nanoparticles Based on Silver Chloride and Bambusuril[6] for the Fine-Tuning of Biological Activity. National Institutes of Health (NIH).[Link]

Sources

validation of bu binding constants by different techniques

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of binding constants (


 or 

) is the cornerstone of supramolecular chemistry, structural biology, and drug development. Whether you are evaluating the affinity of a novel pharmaceutical or characterizing host-guest interactions, relying on a single analytical method introduces significant risk of artifactual data.

In this guide, we explore the orthogonal validation of binding constants using Bambusuril (BU) macrocycles as our primary case study. Bambus[n]urils are a highly rigid class of neutral anion receptors that exhibit extraordinary binding affinities (often exceeding


 for halides and perchlorates) [1]. Validating these ultra-high "BU binding constants" requires a strategic combination of thermodynamic, structural, and kinetic techniques to ensure scientific integrity.

The Causality Behind Orthogonal Validation

Why is a multi-technique approach mandatory for validating binding constants? The answer lies in the physical limitations of each instrument:

  • The Concentration-Affinity Paradox: Nuclear Magnetic Resonance (NMR) is excellent for proving where a ligand binds, but it requires high sample concentrations (millimolar). If a BU macrocycle has a

    
    , the NMR titration curve becomes a sharp step-function, making mathematical fitting highly inaccurate [1].
    
  • The Thermodynamic Window: Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile (

    
    ). However, accurate 
    
    
    
    derivation requires the dimensionless parameter
    
    
    (
    
    
    ) to fall between 10 and 1000 [4]. Ultra-high affinity complexes fall outside this window unless competitive displacement protocols are used.
  • The Solution-State Imperative: Surface Plasmon Resonance (SPR) offers real-time kinetics but requires surface immobilization, which can sterically hinder binding. Microscale Thermophoresis (MST) bridges this gap by measuring affinities in free solution at nanomolar concentrations [5].

G A Synthesize Receptor (e.g., Bambusuril BU) B NMR Titration (Structural Proof) A->B Identify Site C ITC (Thermodynamics) B->C Estimate Range E Validated Binding Constant (Ka / Kd) B->E D MST / SPR (High Affinity/Kinetics) C->D If Ka > 10^6 M^-1 C->E D->E

Workflow for orthogonal validation of supramolecular binding constants.

Comparative Performance of Validation Techniques

To select the appropriate validation matrix for your BU complex or biomolecular target, consult the comparative data below.

TechniquePrimary Parameter MeasuredOptimal

Range (

)
Sample ConsumptionImmobilization Required?Key Advantage
NMR Titration Chemical Shift (

)

High (~1-5 mg)NoProvides atomic-level structural proof of the binding site.
ITC Heat (

)

Medium (~1 mg)NoYields stoichiometry (

), enthalpy (

), and entropy (

) in one run.
MST Thermophoretic Mobility

Very Low (< 1

g)
NoMeasures in free solution; immune to buffer interference.
SPR Refractive Index (Mass)

Low (< 5

g)
YesProvides real-time kinetic rates (

and

).

Experimental Protocols: A Self-Validating System

To establish a self-validating system, researchers typically begin with NMR to confirm the structural mechanism, followed by ITC to extract the thermodynamic driving forces.

Protocol A: NMR Titration (Structural Validation)

NMR titration monitors the chemical environment changes of the BU macrocycle's methine or methylene protons as an anion enters the hydrophobic cavity [2].

  • Sample Preparation: Prepare a 1.0 mM stock solution of the BU host in a deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Prepare a 25.0 mM stock solution of the guest anion (e.g., tetrabutylammonium chloride) in the exact same host stock solution to maintain a constant host concentration during titration.
  • Initial Spectrum: Transfer 500

    
    L of the host solution into an NMR tube and record the baseline 
    
    
    
    NMR spectrum.
  • Titration Aliquots: Sequentially add aliquots of the guest solution (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 equivalents).

  • Equilibration & Acquisition: Invert the tube to mix, allow 2 minutes for thermal equilibration, and acquire a spectrum after each addition.

  • Data Fitting: Extract the change in chemical shift (

    
    ) for the most perturbed proton. Fit the data to a 1:1 binding isotherm using non-linear regression (e.g., BindFit software) to obtain the preliminary 
    
    
    
    .
Protocol B: Isothermal Titration Calorimetry (Thermodynamic Profiling)

Because BU macrocycles often bind anions via enthalpy-driven C-H···anion hydrogen bonds, ITC is the gold standard for quantifying this energetic signature [3].

  • Buffer Matching: Dissolve both the BU host and the guest anion in the exact same buffer/solvent. Even a 0.1% mismatch in co-solvent (like DMSO) will generate massive background heats of dilution that mask the binding event.

  • Degassing: Degas both solutions under a vacuum for 10 minutes to prevent bubble formation inside the calorimetric cell, which causes severe baseline noise.

  • Loading: Load the BU host (e.g., 0.1 mM) into the sample cell (typically 200-300

    
    L). Load the guest anion (e.g., 1.5 mM) into the injection syringe.
    
  • Injection Parameters: Program the instrument for 20-25 injections of 2

    
    L each, with a 150-second spacing between injections to allow the heat signal to return to baseline.
    
  • Control Run: Perform a blank titration (guest injected into pure solvent) to determine the heat of dilution.

  • Analysis: Subtract the blank data from the binding data. Integrate the peaks to generate an isotherm and fit to an independent binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

G Root Binding Event (Host + Guest) Thermo Thermodynamics (ITC) Root->Thermo Kinetic Kinetics (SPR/MST) Root->Kinetic H Enthalpy (ΔH) Hydrogen Bonds Thermo->H S Entropy (ΔS) Desolvation Thermo->S Kon Association (kon) Recognition Kinetic->Kon Koff Dissociation (koff) Stability Kinetic->Koff Ka Binding Constant (Ka) H->Ka S->Ka Kon->Ka Koff->Ka

Logical relationship between thermodynamic and kinetic binding parameters.

Overcoming High-Affinity Limitations

When validating BU binding constants for highly competitive anions (like perchlorate or iodide), the


 often exceeds 

. At this threshold, direct ITC and NMR fail.

To solve this, researchers must employ Competitive Displacement Assays . In this protocol, the BU cavity is pre-loaded with a weak-binding competitor anion (e.g., chloride). The strong-binding target anion is then titrated in. The heat or fluorescence change measured reflects the relative difference in binding affinity. By knowing the exact


 of the weak competitor, the absolute 

of the ultra-high affinity target can be mathematically derived, ensuring the integrity of the published binding constant.

References

  • Benchmarking the placement of hydrosulfide in the Hofmeister series using a bambus[6]uril-based ChemFET sensor. NIH PubMed Central. Available at:[Link]

  • Anion Binding Inside a Bambus[6]uril Macrocycle in Chloroform. ResearchGate. Available at:[Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. MDPI. Available at:[Link]

  • Optimizing isothermal titration calorimetry protocols for the study of 1:1 binding: Keeping it simple. ResearchGate. Available at:[Link]

  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. NIH PubMed Central. Available at:[Link]

comparative study of bambusuril and cyclodextrin host properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Bambusuril and Cyclodextrin Host Properties Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Supramolecular Chemists

Executive Summary

This guide provides a rigorous technical comparison between Cyclodextrins (CDs) —the industry standard for solubilizing hydrophobic neutrals—and Bambusurils (BU[n]) , an emerging class of high-affinity anion receptors.

While Cyclodextrins rely on the hydrophobic effect to encapsulate neutral or cationic guests, Bambusurils utilize a distinct electrostatic cavity driven by C–H···anion hydrogen bonds.[1][2][3] This fundamental divergence renders them orthogonal rather than competitive tools in drug development: CDs are the vehicle for lipophilic solubility, whereas BUs are the vehicle for anionic stabilization and sequestration.

Key Verdict:

  • Use Cyclodextrins for: Solubilizing Class II/IV neutral drugs, masking bitter tastes, and enhancing bioavailability of lipophiles.

  • Use Bambusurils for: Sequestration of chaotropic anions (e.g., perchlorate, iodide), stabilizing anionic drug salts, and anion-transport applications.

Structural & Mechanistic Divergence

The host properties of these two macrocycles are dictated by their geometric and electrostatic inversions.

1.1 The Electrostatic Inversion
  • Cyclodextrins (The Hydrophobic Cone): The CD cavity is lined with glycosidic oxygen bridges and C-H bonds, creating a hydrophobic microenvironment. The exterior is hydrophilic due to hydroxyl rims.

  • Bambusurils (The Anion Trap): Composed of glycoluril units connected by methylene bridges, the BU cavity presents a ring of 12 methine protons pointing inward. This creates a highly positive electrostatic potential (ESP) in the center, ideal for binding anions, while the exterior remains variable based on portal substituents.

1.2 Mechanism of Binding

The following diagram illustrates the decision logic and mechanistic differences between the two hosts.

HostMechanism Start Target Guest Molecule CheckCharge Primary Charge State? Start->CheckCharge Neutral Neutral / Lipophilic / Cationic CheckCharge->Neutral Hydrophobic Anionic Anionic (Inorganic/Organic) CheckCharge->Anionic Negative Charge CD_Host Host: Cyclodextrin (CD) Neutral->CD_Host Mech_CD Mechanism: Hydrophobic Effect + Van der Waals CD_Host->Mech_CD Outcome_CD Inclusion Complex (Water Displacement) Mech_CD->Outcome_CD BU_Host Host: Bambusuril (BU[6]) Anionic->BU_Host Mech_BU Mechanism: 12x C-H...Anion Hydrogen Bonds BU_Host->Mech_BU Outcome_BU Anion Encapsulation (Electrostatic Trap) Mech_BU->Outcome_BU

Figure 1: Decision tree illustrating the orthogonal binding mechanisms. CDs target hydrophobicity; BUs target electron density.

Binding Thermodynamics: The Affinity Gap

A critical distinction for researchers is the magnitude of the binding constant (


). Bambusurils frequently exhibit affinities orders of magnitude higher for their specific targets than CDs do for theirs.
2.1 Comparative Binding Data

The table below contrasts the "Gold Standard" interactions for each host class. Note the magnitude difference in


.
Property

-Cyclodextrin (

-CD)
Bambus[6]uril (BU[6])
Primary Guest Class Hydrophobic Neutrals (e.g., Adamantane)Chaotropic Anions (e.g.,

,

)
Driving Force Entropy (Solvent release) + Enthalpy (VdW)Enthalpy (C-H···Anion H-bonds)
Typical

(

)

(in water)

(solvent dependent)
Selectivity Basis Size/Shape Fit (Steric)Charge Density + Size (Hofmeister bias)
Solvent Influence Binding drops in organic solventsBinding peaks in organic solvents (

, MeCN)
2.2 Case Study: Affinity Benchmarks
  • 
    -CD + Adamantane: 
    
    
    
    in water. This is considered a "strong" CD interaction.
  • BU[6] + Iodide (

    
    ): 
    
    
    
    in acetonitrile;
    
    
    in water (for water-soluble derivatives).
  • Implication: BU[6] acts as a near-irreversible "trap" for specific anions, whereas CD complexes are dynamic equilibria often requiring excess host to maintain solubilization.

Solubility & Formulation Profiles

For drug development, the physicochemical properties of the host itself are as important as its binding capability.

3.1 Solubility Barriers
  • Cyclodextrins: Native

    
    -CD has limited solubility (~18 mg/mL), but hydroxypropyl (HP-
    
    
    
    -CD) and sulfobutyl ether (SBE-
    
    
    -CD) derivatives are highly soluble (>500 mg/mL) and FDA-approved.
  • Bambusurils: Native methyl-bambus[6]uril is poorly soluble in water and many organic solvents.

    • Solution: To use BU in aqueous biological assays, you must use functionalized derivatives (e.g., carboxylated benzyl-bambusurils) to achieve millimolar solubility.

3.2 Toxicology (The Safety Gap)
  • Cyclodextrins: Extensive safety data. Parenteral grade CDs (e.g., Captisol®) are GRAS and used in marketed injectables (e.g., Remdesivir, Voriconazole).

  • Bambusurils: Still in the research phase.[4] Early studies on titanium-nickelide surfaces suggest biocompatibility, but systemic toxicology data is not yet established for clinical use.

Experimental Protocol: Comparative ITC

Isothermal Titration Calorimetry (ITC) is the gold standard for validating these hosts. However, the protocol differs due to the solvent requirements and heat magnitudes.

4.1 Protocol Workflow

The following diagram outlines the critical steps for characterizing binding thermodynamics.

ITCProtocol Step1 1. Solvent Selection CD_Prep CD Path: Phosphate Buffer (pH 7.4) Degas 10 min Step1->CD_Prep BU_Prep BU Path: 50% MeCN/Water or Pure CHCl3 (if organic soluble) Degas 5 min (Volatile!) Step1->BU_Prep Step2 2. Concentration Matching (c-value) CD_Prep->Step2 BU_Prep->Step2 Step2_Note Target c = [Host]*Ka ~ 10-100 For BU, use lower Conc due to high Ka Step2->Step2_Note Step3 3. Titration Execution Step2->Step3 Step4 4. Blank Subtraction (Heat of Dilution) Step3->Step4 Step5 5. Data Fitting Step4->Step5 Fit_CD CD: One Set of Sites Model (Stoichiometry n=1) Step5->Fit_CD Fit_BU BU: Competitive Binding Model (If using competitive salt) Step5->Fit_BU

Figure 2: ITC workflow highlighting solvent and modeling differences between CD and BU characterization.

4.2 Critical Experimental Notes
  • The "c-value" Challenge: Because BU binding constants are so high (

    
    ), standard ITC curves become "square" (too steep to fit) at standard concentrations.
    
    • Correction: For Bambusurils, use Displacement ITC . Pre-bind the BU with a weak guest (e.g., Chloride) and titrate in the strong guest (e.g., Iodide). The apparent binding constant allows for accurate calculation of the true

      
      .
      
  • Solvent Matching: Ensure the guest solution is prepared in the exact same solvent batch as the host to prevent large heats of mixing, which can mask the binding signal.

Strategic Applications

When to Choose Bambusuril
  • Anion Sequestration: Removal of toxic perchlorate (

    
    ) or radioactive iodide (
    
    
    
    ) from waste streams. BU[6] binds these chaotropes with selectivity that CDs cannot match.
  • Stabilizing Anionic Drugs: If a drug candidate is an unstable anion (e.g., certain carboxylates or phosphates), BU can stabilize it via encapsulation, protecting it from hydrolysis.

When to Choose Cyclodextrin
  • Solubility Enhancement: For Class II BCS drugs (lipophilic, water-insoluble).

  • Clinical Formulation: When the regulatory path requires approved excipients (GRAS status).

References

  • Svec, J., et al. (2010).[5] "Bambus[6]uril."[1][2][3][4][5][6][7][8][9][10] Angewandte Chemie International Edition. [Link]

  • Yawer, M. A., et al. (2015).[5][8] "A Bambusuril Macrocycle that Binds Anions in Water with High Affinity and Selectivity."[2][3][4][5][7][8][9] Angewandte Chemie. [Link]

  • Crassous, S., et al. (2014). "Cyclodextrin Fundamentals, Reactivity and Analysis." Springer. [Link]

  • Fiala, T., et al. (2018). "Thermodynamics of Halide Binding to a Neutral Bambusuril in Water and Organic Solvents." Journal of Organic Chemistry. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. [Link]

Sources

Technical Guide: Dodecamethylbambusuril (Me₁₂BU) vs. Alternative Anion Receptors

Technical Guide: Dodecamethylbambusuril (Me₁₂BU[6]) vs. Alternative Anion Receptors

Executive Summary: The "Anion Trap"

Anion recognition is a formidable challenge in supramolecular chemistry due to the high solvation energy and diffuse charge of anions compared to cations. Dodecamethylbambusuril (Me₁₂BU[6]) represents a paradigm shift from flexible receptors (like calixpyrroles) to rigid, pre-organized macrocycles.

While traditional receptors often follow the Hofmeister bias (binding

inverse selectivityIodide (

)
Perchlorate (

)

Structural & Mechanistic Comparison

The Bambusuril Advantage

The Me₁₂BU[6] scaffold consists of six glycoluril units connected by methylene bridges. Unlike Cucurbit[n]urils (which bind cations via carbonyl portals), Bambusurils present a hydrophobic cavity lined with 12 methine protons . These protons point inward, creating a dense array of C-H···Anion hydrogen bonds.[1]

Key Differentiator: The "Hydrate" form supplied commercially is a solid where water molecules occupy the lattice or cavity.[2][3] However, upon dissolution in organic media (often requiring a template anion), the water is displaced, allowing the cavity to encapsulate the target anion with high enthalpy gain.

Comparative Landscape
FeatureDodecamethylbambusuril (Me₁₂BU[6]) Calix[4]pyrrole (C4P) Biotin[6]uril Cucurbit[6]uril (CB[6])
Primary Binding Mode 12 × C-H···Anion (Rigid Cavity)4 × N-H···Anion (Flexible, conformational change)C-H···Anion (Hybrid structure)C=O···Cation (Ion-dipole)
Selectivity Order


Similar to BU[6] (

selective)
Cation/Neutral specific
Affinity (

) for

High (

)*
Low (

)
High (

)
Negligible
Solubility Profile Low in pure solvents; Soluble in

or with anion template
Soluble in organic solvents (

, DMSO)
Soluble in organic solventsWater soluble
Main Application

sensing, extraction, transport

sensing, ion-pair receptors
Anion transportDrug delivery (Cations)

*Note: Affinity values are solvent-dependent. Me₁₂BU[6] shows



Mechanism of Action Visualization

The following diagram illustrates the encapsulation thermodynamics, contrasting the rigid lock-and-key mechanism of BU[6] with the induced fit of Calix[4]pyrrole.

AnionBindingMechanismcluster_BU6Me12BU[6] Mechanismcluster_C4PCalix[4]pyrrole MechanismAnionTarget Anion(I-, ClO4-)BU6_EmptyRigid Cavity(Pre-organized)Anion->BU6_EmptyC4P_13Alt1,3-Alternate(No Cavity)Anion->C4P_13AltBU6_ComplexInclusion Complex(12 CH...X- Bonds)BU6_Empty->BU6_Complex Low Entropy Cost(Enthalpy Driven)C4P_ConeCone Conformation(4 NH...X- Bonds)C4P_13Alt->C4P_Cone High Entropy Cost(Conformational Change)

Caption: Comparison of pre-organized binding in BU[6] vs. conformational switching in Calix[4]pyrrole.

Performance Benchmarking: Quantitative Data

The table below aggregates binding constants (


AnionMe₁₂BU[6] / BnBU (

)
Calix[4]pyrrole (

)
Selectivity Factor (BU[6])
Fluoride (

)

(Weak)

Low
Chloride (

)


Moderate
Bromide (

)


High
Iodide (

)

Negligible Ultra-High
Perchlorate (

)

NegligibleUltra-High

Data Sources: Synthesized from Havel et al. (Angew. Chem. Int. Ed.) and Sessler et al. (J. Am. Chem. Soc.).

Experimental Protocols

Solubility & Handling

Me₁₂BU[6] hydrate is often insoluble in pure chloroform or water.

  • Protocol: To dissolve for NMR in

    
    , add the macrocycle to the solvent in the presence of the guest anion (e.g., TBA-Iodide). The formation of the complex solubilizes the host.
    
  • Alternative: Use a 1:1 mixture of

    
    .
    
NMR Titration Workflow (Determination of )

For weaker anions (

  • Prepare Host Solution: Dissolve Me₁₂BU[6] (

    
    ) in 
    
    
    (1:1).
  • Prepare Guest Solution: Dissolve TBA-Cl (

    
    ) in the same solvent mix.
    
  • Titration: Add aliquots of Guest to Host in an NMR tube (0.1 to 10 equivalents).

  • Analysis: Monitor the methine protons (approx. 5.5 - 5.8 ppm). They will shift downfield significantly upon anion binding.

  • Fitting: Use WinEQNMR2 or BindFit (online tool) to fit the chemical shift (

    
    ) vs. concentration to a 1:1 binding isotherm.
    
ITC Competition Assay (For High Affinity )

Direct titration is impossible for Iodide/Perchlorate due to the steep binding curve (c-value > 1000). You must use a Displacement Assay .

Reagents:

  • Host: Me₁₂BU[6] (

    
    )
    
  • Competitor: TBA-Chloride (Weak binder,

    
    )
    
  • Target: TBA-Iodide (Strong binder)

Workflow Diagram:

ITC_ProtocolStep11. Direct Titration (Weak Binder)Titrate TBA-Cl into Me12BU[6]Determine K_Cl and Enthalpy_ClStep22. Prepare Competition CellMix Me12BU[6] + Excess TBA-Cl (100 equiv)Ensure >95% Host is bound to Cl-Step1->Step2Step33. Displacement TitrationTitrate TBA-I (Target) into CellI- displaces Cl-Step2->Step3Step44. Data AnalysisFit to Competitive Binding ModelCalculate K_I using K_Cl valueStep3->Step4

Caption: ITC Displacement Protocol for quantifying ultra-high affinity interactions.

Safety & Biocompatibility Profile

While specific in vivo toxicity data for Me₁₂BU[6] is limited compared to Cyclodextrins, structural analogs provide guidance:

  • Cytotoxicity: Fluorinated bambusurils have shown low cytotoxicity in cell transport assays (e.g., in liposomes).

  • In Vivo: Cucurbiturils (the parent family) are generally well-tolerated in mice (up to 600 mg/kg oral).

  • Recommendation: Treat Me₁₂BU[6] as a standard laboratory chemical. Ensure removal of residual organic solvents (chloroform) from the hydrate lattice before any biological testing.

References

  • Svec, J., et al. (2010). "Bambus[6]uril."[4] Angewandte Chemie International Edition. Link

  • Havel, V., et al. (2011). "Bambus[n]urils: a New Family of Macrocyclic Anion Receptors." Organic Letters. Link

  • Yawer, M. A., et al. (2015). "A Bambusuril Macrocycle that Binds Anions in Water with High Affinity and Selectivity." Angewandte Chemie. Link

  • Sessler, J. L., et al. (2000). "Anion Binding by Calix[4]pyrrole." Journal of the American Chemical Society. Link

  • Valkenier, H., et al. (2014). "Transmembrane Anion Transport by Fluorinated Bambusurils." Organic & Biomolecular Chemistry. Link

A Researcher's Guide to Assessing the Halide Selectivity of Butyl-Functionalized Receptors

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of supramolecular chemistry, the selective recognition of anions stands as a significant challenge, driven by their fundamental roles in biological and environmental systems.[1] Among the various targets, halides (F⁻, Cl⁻, Br⁻, I⁻) present a unique set of challenges due to their subtle differences in size, charge density, and solvation energy. This guide provides an in-depth comparison of methodologies for assessing the halide selectivity of synthetic receptors, with a particular focus on the role of the ubiquitous butyl group in modulating binding affinity and preference. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in their quest for highly selective halide recognition systems.

The Subtle Influence of the Butyl Group in Halide Recognition

The incorporation of butyl groups, particularly the sterically demanding tert-butyl group, into receptor scaffolds like calix[2]arenes and calix[2]pyrroles is a common strategy to enhance solubility and influence the receptor's conformational properties.[3] However, their role extends beyond mere steric hindrance. The electron-donating nature of alkyl groups can modulate the acidity of nearby hydrogen bond donors (e.g., amide or urea NH groups), subtly altering the electrostatic potential of the binding pocket. This, in turn, can fine-tune the receptor's affinity and selectivity for different halides. For instance, a receptor with n-butyl substituents may exhibit different binding properties compared to its tert-butyl counterpart due to variations in the shape and electronic environment of the binding cavity.[4]

Core Methodologies for Quantifying Halide Selectivity

The quantitative assessment of halide binding is paramount to understanding and comparing the selectivity of different receptors. The primary methods employed are spectroscopic titrations, which monitor changes in the physical properties of the host molecule upon the addition of a halide guest.[5]

Proton Nuclear Magnetic Resonance (¹H NMR) titration is a powerful technique for determining association constants (Kₐ) in the range of up to 10⁵ M⁻¹.[2] It provides detailed information about the specific protons involved in the binding event. The underlying principle is that upon complexation, the chemical environment of the host's protons changes, leading to shifts in their resonance signals. Protons directly involved in hydrogen bonding with the halide, such as urea or amide N-H protons, typically exhibit significant downfield shifts.[6]

G cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis P1 Prepare stock solution of 'Bu'-receptor in deuterated solvent (e.g., DMSO-d6) T1 Place a known concentration of receptor solution in an NMR tube P1->T1 P2 Prepare stock solution of halide salt (e.g., TBA-Cl) in the same solvent T3 Add incremental aliquots of halide solution to the NMR tube P2->T3 T2 Acquire initial ¹H NMR spectrum (0 equivalents of guest) T1->T2 Repeat for multiple equivalents T2->T3 Repeat for multiple equivalents T4 Acquire ¹H NMR spectrum after each addition T3->T4 Repeat for multiple equivalents T4->T3 Repeat for multiple equivalents A1 Monitor chemical shift changes (Δδ) of specific host protons T4->A1 A2 Plot Δδ vs. [Guest]/[Host] ratio A1->A2 A3 Fit the binding isotherm to a 1:1 or other binding model using non-linear regression software A2->A3 A4 Calculate Association Constant (Kₐ) A3->A4

Caption: General workflow for assessing halide binding via UV-Vis titration.

Experimental Protocol: UV-Vis Titration

  • Objective: To determine the association constant (Kₐ) using changes in the electronic absorption spectrum.

  • Materials:

    • Chromophoric butyl-functionalized receptor (Host)

    • TBA halide salts (Guest)

    • UV-grade solvent (e.g., acetonitrile, dichloromethane)

    • Quartz cuvettes (e.g., 1 cm path length), spectrophotometer

  • Procedure:

    • Stock Solution Preparation: Prepare stock solutions of the host and guest in the chosen solvent. The host concentration should be chosen such that the initial absorbance at the wavelength of interest is within the linear range of the instrument (typically 0.1-1.0).

    • Titration:

      • Place a fixed volume of the host solution into a quartz cuvette and record its UV-Vis spectrum.

      • Add small aliquots of the guest stock solution to the cuvette.

      • After each addition, mix thoroughly, allow the system to equilibrate, and record the spectrum. [7] 3. Data Analysis:

      • Select a wavelength where the change in absorbance upon guest addition is maximal.

      • Plot the change in absorbance (ΔA) against the concentration of the added guest.

      • Fit the resulting binding isotherm using non-linear regression analysis to determine the Kₐ value. [8]

Comparative Analysis: Halide Selectivity of Butyl-Functionalized Receptors

To illustrate the practical application of these methodologies, the following table summarizes experimental data from the literature for various receptors, highlighting the influence of butyl groups and the receptor's core structure on halide selectivity. All anions were added as their tetrabutylammonium (TBA) salts.

ReceptorFunctional GroupHalideKₐ (M⁻¹)SolventMethodReference
p-tert-Butyl thiacalixa[2]rene-amide derivativetert-Butyl, AmideF⁻1.2 x 10⁵AcetonitrileUV-Vis[3]
Cl⁻1.1 x 10⁴AcetonitrileUV-Vis[3]
Br⁻4.6 x 10³AcetonitrileUV-Vis[3]
Biphenyl-bis-urea derivativen-Butyl, UreaCl⁻1,730DMSO¹H NMR[9]
Br⁻< 10DMSO¹H NMR[9]
Ureido-hexahomotrioxacalixa[10]renetert-Butyl, UreaF⁻log Kₐ = 4.39CDCl₃¹H NMR[11]
Cl⁻log Kₐ = 3.23CDCl₃¹H NMR[11]
Br⁻log Kₐ = 2.08CDCl₃¹H NMR[11]
Unclosed Cryptand with n-butyl urea substituentn-Butyl, UreaCl⁻120DMSO-d₆/H₂O (95:5)¹H NMR[4]
Br⁻50DMSO-d₆/H₂O (95:5)¹H NMR[4]

Analysis of Data:

The data clearly demonstrates that the structure of the receptor scaffold and the choice of hydrogen-bond donating groups (amide vs. urea) significantly impact halide affinity and selectivity.

  • The thiacalixa[2]rene receptor shows strong binding to all halides in acetonitrile, with a clear preference for fluoride (F⁻ > Cl⁻ > Br⁻). [3]This selectivity follows the trend of halide basicity.

  • The biphenyl-bis-urea receptor exhibits remarkable selectivity for chloride over bromide in the highly competitive solvent DMSO. [9]* The ureido-calixa[10]rene also shows a strong preference for fluoride in chloroform, with binding affinities decreasing significantly for larger halides. [11]* The unclosed cryptand with an n-butyl urea group shows modest affinity but still maintains selectivity for chloride over bromide even in a highly competitive aqueous-organic solvent mixture. [4]Notably, the authors found that this receptor with an n-butyl substituent showed the lowest affinity for all anions tested in their series, highlighting how even a simple alkyl chain can tune binding properties. [4]

Conclusion and Future Outlook

The assessment of halide selectivity is a cornerstone of developing functional anion receptors for applications ranging from environmental sensing to biomedical diagnostics. As demonstrated, ¹H NMR and UV-Vis titrations are indispensable tools for quantifying these interactions. The data reveals that butyl groups, while often incorporated to improve solubility, play a crucial role in modulating the steric and electronic properties of the receptor's binding cavity. This, in concert with the overall macrocyclic architecture and the nature of the hydrogen-bond donors, dictates the ultimate selectivity for a given halide. Future research will undoubtedly focus on integrating these principles with more sophisticated receptor designs, potentially incorporating multiple non-covalent interaction types like halogen bonding or anion-π interactions, to achieve even higher levels of selectivity in complex biological and environmental media. [12][13]

References

  • Yu, S., Zhao, W., & Wu, B. (2023). Quantitative Determination of Anion Binding Strenght with A Tripodal Hexaurea Receptor. Advances in Engineering Technology Research, 6(1). Available at: [Link]

  • (n.d.). determination of the binding constant. Available at: [Link]

  • (n.d.). Anion binding titration with I-IL by 1 H NMR following the H on the imidazolium core in DMSO-d6. ResearchGate. Available at: [Link]

  • Gale, P. A., et al. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry, 24(8), 583-591. Available at: [Link]

  • Woodworth, R. C., et al. (1987). 1H NMR study of effects of synergistic anion and metal ion binding on pH titration of the histidinyl side-chain residues of the half-molecules of ovotransferrin. Biochemistry, 26(11), 3115-20. Available at: [Link]

  • Maciak, K., et al. (2020). Selective Carboxylate Recognition Using Urea-Functionalized Unclosed Cryptands: Mild Synthesis and Complexation Studies. The Journal of Organic Chemistry, 85(7), 4768-4777. Available at: [Link]

  • Sessler, J. L., et al. (2010). Anion binding behavior of heterocycle-strapped calixp[2]yrroles. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 68(1-2), 203-210. Available at: [Link]

  • Scheiner, S. (2018). Substituent Effects on the Binding of Halides by Neutral and Dicationic Bis-Triazolium Receptors. DigitalCommons@USU. Available at: [Link]

  • Raza, M. A., et al. (2011). p-tert-Butyl thiacalixa[2]renes functionalized at the lower rim by amide, hydroxyl and ester groups as anion receptors. Organic & Biomolecular Chemistry, 9(9), 3225-34. Available at: [Link]

  • Arduini, A., et al. (2024). Anion Binding by Fluorescent Ureido-Hexahomotrioxacalixa[10]rene Receptors: An NMR, Absorption and Emission Spectroscopic Study. Molecules, 29(8), 1888. Available at: [Link]

  • Frontera, A., et al. (2017). Anion Recognition Strategies Based on Combined Noncovalent Interactions. Chemical Reviews, 117(15), 9565-9656. Available at: [Link]

  • Harper, B. D., & Vander Griend, D. A. (2019). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Journal of Chemometrics, 33(4), e3113. Available at: [Link]

  • G. Rescifina, A., et al. (2016). Anion binding with biphenyl-bis-urea derivatives: solution and solid-state studies. IRIS UPO. Available at: [Link]

  • Fisher, M. G., et al. (2014). A calixp[2]yrrole functionalized with an amidoindole ester for the selective recognition of the dihydrogen phosphate anion. Chemical Communications, 50(73), 10662-10665. Available at: [Link]

  • Wu, X., et al. (2022). Halide-selective, proton-coupled anion transport by phenylthiosemicarbazones. ChemRxiv. Available at: [Link]

  • Kim, S. K., et al. (2002). Synthesis, X-ray Structure and Anion Binding Properties of the Novel Urea Derivatives of Calixa[2]rene Dimer. Bulletin of the Korean Chemical Society, 23(5), 681-684. Available at: [Link]

  • Shokri, A., et al. (2011). Calixp[2]yrrole as a Chloride Anion Receptor: Solvent and Counter-Cation Effects. Journal of the Mexican Chemical Society, 55(3), 164-169. Available at: [Link]

  • Chen, L., et al. (2021). Anion Recognition-Directed Supramolecular Catalysis with Functional Macrocycles and Molecular Cages. Accounts of Chemical Research, 54(17), 3330-3343. Available at: [Link]

  • Gale, P. A., & Caltagirone, C. (2014). Anion receptor chemistry: highlights from 2011 and 2012. Chemical Society Reviews, 43(1), 224-262. Available at: [Link]

  • Piątek, P., et al. (2021). Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors. Molecules, 26(6), 1756. Available at: [Link]

  • (n.d.). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies is 1 cm. The Royal Society of Chemistry. Available at: [Link]

  • McConnell, A. J. (2024). Macrocyclic receptors for anion recognition. Chemical Communications. Available at: [Link]

  • (n.d.). Structures of calixpyrrole-based anion receptors 17-18 with chromophores highlighted in blue. ResearchGate. Available at: [Link]

  • Dawson, R. E., et al. (2010). Experimental evidence for the functional relevance of anion–π interactions. Nature Chemistry, 2(7), 533-538. Available at: [Link]

  • (n.d.). Developing anion recognition systems through hydrogen and halogen bonding interactions. Available at: [Link]

  • Jadreško, D., et al. (2021). Protonation and anion-binding properties of aromatic sulfonylurea derivatives. New Journal of Chemistry, 45(29), 13079-13088. Available at: [Link]

  • Harper, B. D., & Vander Griend, D. A. (2019). Properly handling negative values in the calculation of binding constants by physicochemical modeling of spectroscopic titration. Journal of Chemometrics, 33(11), e3179. Available at: [Link]

  • van der Werf, M. J., et al. (2023). Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors. Chemical Reviews, 123(14), 8821-8877. Available at: [Link]

  • van der Werf, M. J., et al. (2023). Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors. Semantic Scholar. Available at: [Link]

Sources

Structural Determinants of Anion Affinity in Bambusuril Derivatives

[1][2][3]

Executive Summary: The Bambusuril Scaffold

Bambus[n]urils (BU[n]) represent a specialized class of macrocyclic anion receptors derived from glycoluril.[1][2][3] Unlike their cation-binding cousins, the cucurbiturils, bambusurils feature a hydrophobic cavity lined with 12 methine protons that create a potent electrostatic potential gradient for anion inclusion.[4]

For drug development and supramolecular chemistry professionals, the Bambus[6]uril (BU[6]) homologue is the only relevant scaffold; the four-membered BU[4] cavity is sterically insufficient for anion encapsulation. This guide focuses on the structural evolution of BU[6] derivatives, specifically analyzing how portal functionalization and heteroatom substitution dictate binding kinetics, thermodynamics, and solubility profiles.

Structural Classification & Comparative Analysis

The performance of a bambusuril derivative is governed by two structural vectors: Portal Substituents (R-groups) and Cavity Heteroatoms .

Portal Engineering: Solvation vs. Electronic Modulation

The "R" groups on the glycoluril nitrogen atoms control solubility and electronic density within the cavity.

Derivative ClassRepresentative CompoundStructural ModificationPrimary ApplicationKey Performance Characteristic
Alkyl/Aryl (Organic) Bn₁₂BU[6] (Dodecabenzyl)Benzyl groups on all N-portalsOrganic phase extraction, SensingHigh affinity for

in

(

). Enthalpy-driven binding.[2][5][6]
Water-Soluble (Gen 1) BU1 Carboxylated benzyl groupsAqueous anion recognitionModerate affinity. Soluble in neutral buffer.[7][8] Binding is limited by the hydration shell of anions.
Fluorinated (Gen 2) BU2 24


groups on benzyl portals
High-fidelity aqueous sensingHyper-affinity. The electron-withdrawing

groups deepen the electrostatic potential, increasing

for

by ~1600x vs BU1.
Deep Dive: The Fluorination Effect (BU1 vs. BU2)

The transition from BU1 to BU2 illustrates a critical design principle: Electronic Cavity Activation .

  • Mechanism: In BU1, the electron density is standard. In BU2, the strongly electron-withdrawing trifluoromethyl groups pull electron density away from the cavity center toward the portals.[7]

  • Result: The methine protons inside the cavity become significantly more acidic (positive electrostatic potential), drastically stabilizing the anion-host complex.

  • Data Point: In phosphate buffer (pH 7.1), BU2 binds Iodide (

    
    ) with a 
    
    
    of
    
    
    , a value previously unattainable for neutral receptors in water.
Heteroatom Substitution: Semithio-Bambusurils

Replacing the portal carbonyl oxygen atoms with sulfur (semithio-BU[6]) alters the "hardness" of the host.

  • Soft-Soft Interaction: Sulfur is softer and more polarizable than oxygen. This modification tends to increase affinity for softer anions (like

    
     or 
    
    
    ) and can facilitate coordination with thiophilic metals (e.g.,
    
    
    ) at the portal rim, creating dual-functional receptors.

Quantitative Performance Matrix

The following table synthesizes binding constants (


AnionBn₁₂BU[6] (in

)
BU1 (in Water, pH 7.2)BU2 (in Water, pH 7.2)Selectivity Factor (BU2)
Chloride (

)



Low (Kosmotropic penalty)
Bromide (

)



Moderate
Iodide (

)



Extreme
Perchlorate (

)



High

Data synthesized from Sindelar et al. (See References).

Mechanistic Visualization

The following diagram illustrates the thermodynamic cycle of anion binding, highlighting the competition between the energy required to strip the anion of its hydration shell (Desolvation Penalty) and the energy gained by inclusion in the bambusuril cavity.

AnionBindingCyclecluster_0Solvated State (Bulk Water)cluster_1Complexed StateAnion_AqAnion(H₂O)ₙComplex[Anion ⊂ BU[6]]Anion_Aq->ComplexObserved Equilibrium (Kₐ)IntermediateDesolvated Species(High Energy)Anion_Aq->IntermediateDesolvation (+ΔH)Host_AqBU[6](H₂O)ₘHost_Aq->IntermediateCavity EmptyingWater_ReleaseReleased H₂OIntermediate->ComplexInclusion (-ΔH)12x C-H···X⁻ BondsIntermediate->Water_ReleaseEntropy Gain (+ΔS)

Figure 1: Thermodynamic cycle of bambusuril anion binding. High-affinity binding (e.g., BU2 with Iodide) occurs when the inclusion enthalpy and entropic gain from water release outweigh the desolvation penalty.

Experimental Methodologies

To validate the structural advantages of a specific derivative, the following protocols are the industry standard.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining



Protocol for High-Affinity Systems (e.g., BU2 + Iodide):

  • Preparation: Dissolve BU2 (Host) in 30 mM phosphate buffer (pH 7.1). Concentration: 0.05 mM.

  • Ligand: Dissolve NaI (Guest) in the exact same buffer batch to minimize heat of dilution. Concentration: 0.5 - 1.0 mM (10-20x host concentration).

  • Titration: Perform 20-25 injections of 2

    
     each into the sample cell at 25°C.
    
  • Correction: Perform a "blank" titration (Ligand into Buffer) and subtract this heat from the raw data.

  • Fitting: Fit to a "One Set of Sites" model.

    • Note: For

      
      , direct titration is inaccurate (c-value is too high). You must use Displacement Titration : Pre-saturate the host with a weaker guest (e.g., Chloride) and titrate with the strong guest (Iodide).
      
¹H NMR Titration

Used to determine binding stoichiometry and structural geometry.

Protocol:

  • Host Solution: Prepare 500

    
     of 1.0 mM Bambusuril in deuterated solvent (
    
    
    or
    
    
    ).
  • Internal Standard: Add a trace amount of mesitylene or dioxane for precise integration.

  • Stepwise Addition: Add aliquots of anion stock solution (0.2 - 5.0 equivalents).

  • Observation: Monitor the methine proton signal (

    
     ppm).
    
    • Fast Exchange: Peak shifts gradually. (Common for

      
      ).
      
    • Slow Exchange: Host peak disappears, Complex peak appears. (Common for

      
      , 
      
      
      ).

Synthesis & Structural Evolution Diagram

SynthesisPathcluster_derivativesDerivatization PathwaysGlycolurilGlycoluril CoreBnBUBn₁₂BU[6](Organic Soluble)Glycoluril->BnBUAcid Catalysis(HCl, CHCl₃)Formaldehyde+ Formaldehyde (HCHO)BU1BU1 (Carboxylated)(Water Soluble)BnBU->BU1Functionalization(COOH groups)BU2BU2 (Fluorinated)(Hyper-Affinity)BU1->BU2Fluorination(CF₃ groups)

Figure 2: Synthetic evolution of bambusuril derivatives. The introduction of electron-withdrawing groups (BU2) represents the current apex of receptor design.

References

  • Svec, J., Necas, M., & Sindelar, V. (2010). Bambus[6]uril. Angewandte Chemie International Edition. Link

  • Yawer, M. A., Havel, V., & Sindelar, V. (2015).[5] A Bambusuril Macrocycle that Binds Anions in Water with High Affinity and Selectivity. Angewandte Chemie International Edition. Link

  • Valkenier, H., Akrawi, O., Jurcek, P., Sleziaková, K., Lízal, T., Bartik, K., & Sindelar, V. (2019). Fluorinated Bambusurils as Highly Effective and Selective Transmembrane Anion Transporters. Chem. Link

  • Havel, V., & Sindelar, V. (2016). Anion Binding Inside a Bambus[6]uril Macrocycle in Chloroform. ChemPlusChem. Link

  • Lizal, T., & Sindelar, V. (2018). Bambusuril Anion Receptors. Israel Journal of Chemistry. Link

Monofunctionalized Bambusurils: A Comparative Technical Guide for Anion Recognition & Bioconjugation

Monofunctionalized Bambus[6]urils: A Comparative Technical Guide for Anion Recognition & Bioconjugation

Executive Summary: The Symmetry-Breaking Advantage

Bambus[6]urils (BU[6]) are a class of macrocyclic anion receptors often described as the "anion-binding counterparts" to cucurbiturils. While the parent dodeca-substituted BU[6] scaffolds exhibit exceptional affinity for chaotropic anions (iodide, perchlorate) via 12 methine C-H···anion hydrogen bonds, their high symmetry (


lack of regioselective handle for bioconjugation.

Monofunctionalized bambusurils (Mono-BU[6]) break this symmetry, introducing a single reactive tether (e.g., -COOH, -biotin, -alkyne) while preserving the hydrophobic cavity's integrity. This guide compares the physicochemical performance of Mono-BU[6] against standard symmetric variants, focusing on solubility profiles, binding thermodynamics, and synthetic accessibility.

Comparative Performance Analysis

The following data contrasts the industry-standard Dodecabenzyl-bambus[6]uril (Bn


BU[6])Mono-Carboxy-BU[6]Mono-Biotin-BU[6]
Table 1: Physicochemical & Binding Properties Matrix
FeatureBn

BU[6]
(Standard Reference)
Mono-Carboxy-BU[6] (Functionalized)Mono-Biotin-BU[6] (Bio-Hybrid)
Symmetry Point Group

(Highly Symmetric)

(Symmetry Broken)

(Chiral)
Solubility (Water) Insoluble (< 1

M)
Moderate (pH dependent)Low (requires DMSO/surfactant)
Solubility (CHCl

)
High (> 10 mM)HighModerate

(Iodide, CHCl

)

M


M


M


(Iodide, Water)
N/A (Insoluble)

M

(as conjugate)
N/A
Selectivity (

vs

)

-fold

-fold

-fold
Synthetic Yield 30–40% (Thermodynamic product)15–20% (Statistical Mixture)35% (Optimized Condensation)
Primary Application Anion Extraction, MaterialsBioconjugation, Surface ImmobilizationAssay Development, Rotaxanes

Key Insight: Monofunctionalization causes a minor entropic penalty in binding affinity (slight reduction in



Mechanistic & Synthetic Logic

The "5+1" Statistical Challenge

Unlike the thermodynamic self-assembly of symmetric BU[6], monofunctionalized variants require a "5+1" statistical condensation strategy. This involves reacting 5 equivalents of a symmetric glycoluril (A) with 1 equivalent of a functionalized glycoluril (B).

Diagram 1: Statistical Synthesis Workflow

The following diagram illustrates the separation logic required to isolate the target Mono-BU from the statistical mixture.

SynthesisWorkflowStartReagents:5 eq. Glycoluril A (Bn)+1 eq. Glycoluril B (R-COOH)ReactionAcid Catalyzed Condensation(PTSA/Dioxane, 100°C)Start->Reaction MacrocyclizationMixtureCrude Mixture:A6 (Parent)A5B1 (Target)A4B2 (Side Product)Reaction->Mixture Statistical DistributionPurificationFlash Chromatography(Gradient Elution)Mixture->Purification Separation based on PolarityTargetIsolated Mono-BU[6](A5B1)Purification->Target Yield: ~15-20%

Caption: Workflow for the statistical synthesis of monofunctionalized bambusurils, highlighting the critical purification step required to isolate the A5B1 species.

Experimental Protocols

Synthesis of Mono-Carboxy-Bambus[6]uril

This protocol is adapted from methodologies established by the Šindelář group.

Reagents:

  • 2,4-Dibenzylglycoluril (Monomer A)

  • 2,4-Bis(4-carboxybenzyl)glycoluril (Monomer B - Functionalized)

  • Paraformaldehyde[1][2]

  • HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve Monomer A (5.0 mmol) and Monomer B (1.0 mmol) in CHCl

    
     (50 mL).
    
  • Add Formaldehyde Source: Add paraformaldehyde (12.0 mmol) to the solution.

  • Acid Catalysis: Add HCl/Dioxane (20 mL) slowly. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 70°C) for 24 hours.

  • Workup: Evaporate solvents under reduced pressure. Neutralize the residue with saturated NaHCO

    
    .
    
  • Purification (Critical):

    • The crude contains mostly

      
       (hexabenzyl) and the target 
      
      
      .
    • Perform silica gel column chromatography.

    • Eluent: Start with CHCl

      
      /MeOH (100:1) to elute 
      
      
      . Increase polarity to (95:5) to elute the target Mono-Carboxy-BU[6].
  • Validation: Confirm structure via

    
    H NMR (look for symmetry breaking in the methine bridge signals at 5.0–5.5 ppm).
    
Determination of Binding Affinity ( ) via NMR Titration

Self-Validating Step: This protocol uses the slow-exchange regime on the NMR timescale, characteristic of high-affinity BU[6] complexes.

  • Host Solution: Prepare a 2.0 mM solution of Mono-BU[6] in CDCl

    
     (0.5 mL).
    
  • Guest Solution: Prepare a 20.0 mM solution of TBA-I (Tetrabutylammonium Iodide) in CDCl

    
    .
    
  • Titration:

    • Record the initial spectrum of the host.

    • Add aliquots (10

      
      L) of Guest solution directly to the NMR tube.
      
    • Shake vigorously and equilibrate for 2 mins.

  • Data Analysis:

    • Monitor the methine proton signal (

      
      5.3 ppm).
      
    • In slow exchange, the "Free Host" peak will decrease, and a distinct "Complex" peak will appear upfield (

      
      5.0 ppm).
      
    • Integrate both peaks. Calculate the ratio

      
      .
      
    • Fit data to a 1:1 binding isotherm to extract

      
      .
      

Anion Selectivity & Signaling Pathway

Bambusurils are unique because they select for anions based on size-fit and solvation enthalpy . The cavity is hydrophobic, preferring charge-diffuse anions (Chaotropes) over charge-dense anions (Kosmotropes).

Diagram 2: Anion Selectivity Logic

SelectivityClChloride (Cl-)High Hydration EnergyRejectWeak/No Binding(Solvent Competition)Cl->Reject Cost of Desolvation > Binding EnthalpyBrBromide (Br-)BUMono-BU[6]CavityBr->BU Moderate BindingIIodide (I-)Perfect Size MatchI->BU High Affinity (Ka > 10^6)ClO4Perchlorate (ClO4-)High AffinityClO4->BU High AffinityComplexStable InclusionComplexBU->Complex 12 CH...Anion H-Bonds

Caption: Selectivity hierarchy of Mono-BU[6]. The receptor strongly prefers charge-diffuse anions (I-, ClO4-) due to the hydrophobic nature of the cavity and the penalty of desolvating smaller anions like Chloride.

References

  • Havel, V., Svec, J., Wimmerova, M., & Sindelar, V. (2011). Bambus[n]urils: a new family of macrocyclic anion receptors.[3][4] Organic Letters.[3][5]

  • Lizal, T., & Sindelar, V. (2018). Bambusuril Anion Receptors.[1][6][2][3][4][5][7][8] Israel Journal of Chemistry.[1]

  • Arico Del Mauro, et al. (2024).[5] Merging Bambus[6]uril and Biotin[6]uril into an Enantiomerically Pure Monofunctionalized Hybrid Macrocycle. Organic Letters.[3][5]

  • De Simone, N. A., et al. (2022).[9][6] Monofunctionalized Fluorinated Bambusurils and Their Conjugates for Anion Transport and Extraction.[9][6][10][11] The Journal of Organic Chemistry.[2]

  • Yawer, M., Havel, V., & Sindelar, V. (2015). A Bambusuril Macrocycle that Binds Anions in Water with High Affinity and Selectivity.[12][6][2][3][4][5][7][8][10][11] Angewandte Chemie International Edition.

Safety Operating Guide

Personal protective equipment for handling Dodecamethylbambusuril hydrate, bu

Personal protective equipment for handling Dodecamethylbambus[6]uril hydrate, bu[6]

As a Senior Application Scientist, I understand that handling highly specialized supramolecular reagents requires more than just a cursory glance at a Safety Data Sheet (SDS). Dodecamethylbambus[6]uril hydrate, commonly referred to as BU[6], is a macrocyclic compound celebrated in drug development and supramolecular chemistry for its exceptional ability to bind inorganic anions and facilitate transmembrane anion transport[1].

While BU[6] is not classified as acutely hazardous under standard GHS guidelines[2], the physical nature of the powder and its extreme chemical sensitivity demand rigorous operational protocols. This guide provides the scientific causality behind the required Personal Protective Equipment (PPE), detailed handling methodologies, and logical disposal plans to ensure both operator safety and experimental integrity.

Hazard Assessment and Scientific Causality

To build a self-validating safety protocol, we must first understand why we protect ourselves and the chemical.

  • Inhalation Risk (Nuisance Dust): BU[6] is supplied as a fine white powder[2]. Without proper engineering controls, the powder can easily aerosolize, acting as a mechanical irritant to the respiratory tract and mucous membranes.

  • Contamination Vulnerability: The core value of BU[6] lies in its hydrophobic framework and inward-facing C–H bonds, which create a highly specific cavity for anion binding[1]. Human sweat contains high concentrations of chloride ions. If an operator handles the equipment without proper barrier protection, trace chlorides can transfer to the reagent, prematurely occupying the macrocycle's cavity and ruining downstream quantification or binding affinity studies[3].

  • Moisture Sensitivity: As a hydrate, BU[6] naturally absorbs water, typically stabilizing at 4 moles of water per 1 mole of BU[6][4]. Exposure to uncontrolled environmental humidity can alter this stoichiometric ratio, leading to inaccurate molar calculations during drug formulation.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for handling BU[6] hydrate, balancing operator safety with the prevention of reagent contamination.

Protection ZoneRequired EquipmentScientific Rationale & Causality
Eye/Face ANSI Z87.1 Safety GogglesPrevents mechanical irritation from aerosolized powder during mass transfer[2].
Hands Powder-Free Nitrile Gloves (≥ 4 mil)Acts as an impermeable barrier against skin oils and trace halide salts (e.g., chlorides) that competitively bind to the BU[6] cavity[3].
Body Standard Cotton/Poly-Cotton Lab CoatProtects street clothing from fine powder accumulation; must be fully buttoned to minimize static generation.
Respiratory N95/P100 Respirator (Conditional)Required only if handling outside of a fume hood. Otherwise, standard engineering controls are sufficient to manage dust[2].

Operational Protocols: Precision Handling and Solvation

To ensure experimental trustworthiness, follow this step-by-step methodology for weighing and preparing BU[6] solutions.

Step 1: Environmental Preparation Conduct all open-container handling within a ductless powder weighing station or a standard fume hood with the sash lowered. Ensure the workspace is completely free of volatile acids (e.g., HCl), as BU[6] is synthesized in acidic media, and residual acid vapors can alter its delicate hydration state and complexation ability[4].

Step 2: Static Mitigation Don all required PPE. Because BU[6] is a fine powder, it is highly susceptible to static cling, which can cause the powder to "jump" and disperse. Pass an anti-static device (e.g., a zero-stat gun) over your micro-spatula and weighing boat prior to contact.

Step 3: Mass Transfer Carefully dispense the required mass of BU[6] hydrate. Critical Step: Immediately reseal the primary stock container. Prolonged exposure to ambient air allows the macrocycle to absorb or desorb water vapor, which shifts its baseline 4:1 water-to-macrocycle ratio and introduces significant error into molarity calculations[4].

Step 4: Solvation Transfer the weighed powder directly into the reaction vessel. BU[6] is typically dissolved in organic solvents (such as chloroform, methanol, or DMSO) to initiate supramolecular complexation studies or prepare liquid membranes[3].

Spill Response and Waste Disposal Plan

A robust laboratory must have a self-validating disposal system that prevents environmental contamination and cross-reactivity.

Spill Management Protocol:

  • Containment: If BU[6] powder is spilled, do not dry sweep . Dry sweeping aerosolizes the macrocycle, creating an immediate inhalation hazard.

  • Wetting: Lightly mist the spill with a compatible solvent (e.g., deionized water or ethanol) to bind the powder into a manageable paste.

  • Collection: Wipe the area thoroughly with absorbent laboratory pads.

  • Sanitization: Wash the affected surface with soap and water to remove any residual macrocycle film.

Waste Segregation Plan:

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and spill-cleanup pads in a designated "Non-Hazardous Solid Chemical Waste" container, in accordance with local and regional regulations[2].

  • Liquid Waste: The disposal of BU[6] solutions is dictated entirely by the solvent used. Solutions in chloroform must be routed to Halogenated Organic Waste . Solutions in DMSO or methanol must be routed to Non-Halogenated Organic Waste .

Workflow Visualization

BU6_WorkflowStartDodecamethylbambus[6]urilHydrate (Powder)PPEDon PPE(Nitrile Gloves, Goggles, Lab Coat)Start->PPEEngControlEngineering Controls(Fume Hood / Weighing Enclosure)PPE->EngControlExperimentSupramolecular Application(Anion Binding / Solvation)EngControl->ExperimentWasteWaste Segregation ProtocolExperiment->WasteSolidWasteSolid Waste(Vials, Gloves, Absorbent Pads)Waste->SolidWasteLiquidWasteLiquid Waste(Route by Solvent Type)Waste->LiquidWaste

Operational workflow for the safe handling and disposal of BU[6] hydrate.

References

  • Strem Chemicals, Inc. "Safety Data Sheet: Dodecamethylbambus[6]uril hydrate, BU[6]". Strem.com.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53233269, Dodecamethylbambus[6]uril hydrate, bu[6]". NIH.gov.
  • ResearchGate. "Bambus[6]uril". ResearchGate.net.
  • MDPI. "Bambus[4,6]urils as Dual Scaffolds for Multivalent Iminosugar Presentation and Ion Transport: Access to Unprecedented Glycosidase-Directed Anion Caging Agents". MDPI.com.
  • PMC / NIH. "Absorption of Water Vapor by Bambus[6]uril and a Density Functional Theory Study of Its Aqua Complexes". NIH.gov.

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